molecular formula C10H12O3 B2505552 2-(2,5-Dimethoxyphenyl)oxirane CAS No. 83436-65-1

2-(2,5-Dimethoxyphenyl)oxirane

Cat. No.: B2505552
CAS No.: 83436-65-1
M. Wt: 180.203
InChI Key: LIDCSATVCNIHNS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)oxirane is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDCSATVCNIHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,5-Dimethoxyphenyl)oxirane: Chemical Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis, electron-rich styrene oxide derivatives serve as indispensable electrophilic hubs. 2-(2,5-Dimethoxyphenyl)oxirane is a highly versatile, privileged building block characterized by a highly strained epoxide ring fused to a pi-donating 2,5-dimethoxyphenyl scaffold. This unique electronic topology makes it a critical intermediate in the total synthesis of polycyclic natural products, such as anthracyclinones[1], and in the development of structure-activity relationships (SAR) for dopaminergic receptor agonists[2].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a deep mechanistic understanding of its properties, field-proven synthetic protocols, and regioselective ring-opening dynamics.

Physicochemical Identity and Structural Dynamics

The reactivity of this compound is governed by the juxtaposition of the ~27 kcal/mol ring strain of the oxirane and the strong electron-donating resonance (+R) of the methoxy groups. The ortho-methoxy group, in particular, provides localized steric shielding while simultaneously acting as a potential coordination site for Lewis acids during catalytic ring-opening events.

Table 1: Physicochemical and Structural Parameters

ParameterValueReference
Chemical Name This compound[3]
CAS Registry Number 83436-65-1[3]
Molecular Formula C10H12O3[3]
Molecular Weight 180.203 g/mol [4]
PubChem CID 15933371[3]
SMILES String COC1=CC(=C(OC)C=C1)C2CO2[4]
InChIKey LIDCSATVCNIHNS-UHFFFAOYAI[4]
Appearance Colorless to pale yellow oilGeneral Lit.

Synthetic Methodology: The Corey-Chaykovsky Epoxidation

The most robust and scalable method for synthesizing this compound is the Corey-Chaykovsky epoxidation of 2,5-dimethoxybenzaldehyde[5]. This transformation relies on the generation of a reactive sulfur ylide that acts as a nucleophilic methylene transfer agent.

Figure 1: Corey-Chaykovsky synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Ylide Preparation

  • Action: In a flame-dried, argon-purged round-bottom flask, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Slowly add 1.2 equivalents of Trimethylsulfonium Iodide at 0 °C, then warm to room temperature and stir for 30 minutes[5].

  • Causality (Expertise): Trimethylsulfonium iodide is specifically selected over its sulfoxonium counterpart. The resulting dimethylsulfonium methylide is highly reactive and less sterically demanding, which is critical when attacking the electron-rich, somewhat deactivated carbonyl of 2,5-dimethoxybenzaldehyde. The argon atmosphere is non-negotiable; the ylide is extremely hygroscopic and will readily quench in the presence of atmospheric moisture.

  • Self-Validation (Trustworthiness): The successful generation of the ylide is visually confirmed by the steady evolution of hydrogen gas. Once bubbling ceases and the suspension transitions to a cloudy, homogenous mixture, the ylide is active and ready for substrate addition.

Step 2: Substrate Addition and Epoxidation

  • Action: Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes. Heat the reaction to ~55 °C and maintain for 1 hour[5].

  • Causality (Expertise): The electron-donating methoxy groups increase the electron density at the carbonyl carbon via resonance, lowering its electrophilicity. Heating to 55 °C provides the necessary kinetic energy to overcome the activation barrier for the initial nucleophilic attack, driving the formation of the betaine intermediate.

  • Self-Validation (Trustworthiness): Track reaction progress via Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate eluent. The starting aldehyde will appear as a highly UV-active spot with a lower

    
    , while the product epoxide will elute with a higher 
    
    
    
    due to the loss of the highly polar carbonyl dipole.

Step 3: Workup and Isolation

  • Action: Cool the reaction to 0 °C and carefully quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality (Expertise): The water quench safely destroys unreacted NaH. Extracting with EtOAc ensures high recovery of the lipophilic epoxide, while the brine wash removes the water-soluble dimethyl sulfide byproduct and residual sulfonium salts.

Regioselective Reactivity and Ring-Opening Dynamics

The utility of this compound lies in its predictable, condition-dependent regioselectivity during ring-opening reactions.

Figure 2: Regioselective ring-opening logic of this compound.

  • Under Acidic Conditions (Electronic Control): When treated with Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids, the epoxide oxygen is protonated/coordinated. Because the 2,5-dimethoxyaryl group can exceptionally stabilize a partial positive charge, the C-O bond at the benzylic position elongates. Nucleophiles will attack the more substituted benzylic carbon (C1) via an

    
    -like mechanism.
    
  • Under Basic Conditions (Steric Control): In the presence of strong nucleophiles (e.g., amines, alkoxides) without acid catalysis, the reaction proceeds via a standard

    
     mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C2) , yielding a secondary alcohol.
    

Applications in Advanced Molecular Synthesis

Anthracyclinone Precursors: The 2,5-dimethoxyaryl motif is a classic masked quinone. Coburn, Anderson, and Swenton demonstrated the profound utility of related oxygenated building blocks in the synthesis of AB-ring segments for anthracyclinones (potent anticancer agents)[1]. The oxirane can be opened and subsequently cyclized to form the tetralone core of compounds like


-rhodomycinone.

Dopaminergic Agonists: The 2,5-dimethoxy substitution pattern is heavily utilized to probe dopamine (DA-2) receptor affinities. In the synthesis of 2,5-dimethoxy congeners of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), the oxirane acts as an electrophilic hub to construct the necessary heterocyclic architectures via regioselective ring-opening with primary amines[2].

Analytical Characterization & EHS Guidelines

  • NMR Analytics: Successful synthesis is validated by

    
    H NMR. The crude spectrum must lack the characteristic aldehyde proton singlet (~10.4 ppm). Instead, look for the diagnostic oxirane ring protons: a multiplet around 3.8–4.2 ppm for the benzylic proton, and two distinct doublets of doublets around 2.7–3.2 ppm for the terminal CH₂ protons.
    
  • EHS Protocol: As an epoxide, this compound is a potential alkylating agent. All handling must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat). Waste containing unquenched ylide or epoxide must be segregated and treated as hazardous organic waste.

References

  • American Elements. "this compound | CAS 83436-65-1". Source: americanelements.com. URL: [Link]

  • ChemSynthesis Chemical Database. "this compound - Synthesis and physical properties". Source: chemsynthesis.com. URL: [Link]

  • Coburn, C. E., Anderson, D. K., & Swenton, J. S. "Convenient AB-ring segments for anthracyclinone synthesis via bishydroxylation of 2-ethyl-5,8-dimethoxy-7-bromo-1-tetralone". Source: J. Org. Chem. 1983, 48(9), 1455-1461. URL: [Link]

  • Maier, M. E. "Studies towards the Total Synthesis of Lingzhiol". Source: Universität Tübingen (2025). URL: [Link]

  • Sonesson, C., et al. "2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine". Source: J. Med. Chem. 1993, 36(16), 2416-9. URL: [Link]

Sources

Technical Monograph: 2-(2,5-Dimethoxyphenyl)oxirane

[1][2][3]

Executive Summary

2-(2,5-Dimethoxyphenyl)oxirane (CAS: 83436-65-1 ), also known as 2,5-dimethoxystyrene oxide, is a specialized epoxide intermediate used primarily in the synthesis of phenethylamine derivatives.[1][2][3] Characterized by a strained three-membered oxirane ring fused to a 2,5-dimethoxyphenyl moiety, this compound serves as a high-reactivity electrophile in organic synthesis.

Its primary utility lies in regioselective ring-opening reactions with nucleophiles (amines, azides, thiols) to generate



Part 1: Chemical Identity & Physicochemical Properties[4]

The following data consolidates the structural and physical parameters of the compound.

PropertySpecification
CAS Number 83436-65-1
IUPAC Name This compound
Synonyms 2,5-Dimethoxystyrene oxide; (2,5-Dimethoxyphenyl)ethylene oxide
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
SMILES COc1ccc(OC)c(C2CO2)c1
InChI Key LIDCSATVCNIHNS-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (at room temperature)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Part 2: Synthesis & Production Protocols

Two primary pathways exist for the synthesis of this compound. The choice of method depends on the starting material availability (aldehyde vs. styrene) and scale.

Method A: Prilezhaev Epoxidation (From Styrene)

This method utilizes meta-chloroperoxybenzoic acid (mCPBA) to oxidize 2,5-dimethoxystyrene. It is the standard laboratory route due to mild conditions and stereospecificity (syn-addition).

Reagents:

  • Substrate: 2,5-Dimethoxystyrene

  • Oxidant: mCPBA (1.1 equiv)

  • Solvent: Dichloromethane (DCM)[4]

  • Buffer: NaHCO

    
     (to neutralize m-chlorobenzoic acid byproduct)
    

Protocol:

  • Dissolution: Dissolve 2,5-dimethoxystyrene (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen atmosphere.

  • Addition: Add solid NaHCO

    
     (15 mmol) followed by the dropwise addition of mCPBA (11 mmol) dissolved in DCM.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated Na

    
    SO
    
    
    (to destroy excess peroxide). Wash organic layer with saturated NaHCO
    
    
    , water, and brine.
  • Purification: Dry over MgSO

    
     and concentrate in vacuo. Purify via flash column chromatography on silica gel.
    
Method B: Corey-Chaykovsky Reaction (From Aldehyde)

This method converts 2,5-dimethoxybenzaldehyde directly to the epoxide using a sulfur ylide, avoiding the need for the styrene intermediate.

Reagents:

  • Substrate: 2,5-Dimethoxybenzaldehyde[5][4][6][7][8]

  • Ylide Precursor: Trimethylsulfonium iodide (Me

    
    S
    
    
    I
    
    
    )
  • Base: NaH or KOtBu

  • Solvent: DMSO/THF

Mechanism Visualization:

SynthesisPathwaysAldehyde2,5-DimethoxybenzaldehydeStyrene2,5-DimethoxystyreneAldehyde->StyreneWittig Reaction(Ph3P=CH2)YlideSulfonium Ylide(Corey-Chaykovsky)Aldehyde->YlideMe3S+ I- / NaHmCPBAmCPBA(Prilezhaev)Styrene->mCPBADCM, 0°CEpoxideThis compound(CAS 83436-65-1)Ylide->EpoxideMethylene TransfermCPBA->EpoxideSyn-Addition

Figure 1: Dual synthetic pathways for this compound. Method A proceeds via Styrene; Method B via Aldehyde.

Part 3: Reactivity & Applications[6]

The epoxide ring is highly strained (~27 kcal/mol), making it susceptible to nucleophilic attack. In the context of 2,5-dimethoxyphenyl derivatives, the regioselectivity of ring opening is governed by electronic effects.

Regioselective Ring Opening (Aminolysis)

When reacted with primary amines (e.g., methylamine, ammonia), the nucleophile predominantly attacks the less hindered carbon (terminal position) of the epoxide, yielding the

  • Reaction: Epoxide + R-NH

    
    
    
    
    1-(2,5-dimethoxyphenyl)-2-(alkylamino)ethanol.
  • Significance: This is a direct route to the

    
    -hydroxylated precursors of the 2C-x family.
    

Mechanism Visualization:

RingOpeningEpoxideThis compoundTSTransition State(SN2-like)Epoxide->TSNu: Attack at C2 (Terminal)ProductBeta-Amino Alcohol(Regioisomer A)TS->ProductRing OpeningNucleophilePrimary Amine(R-NH2)Nucleophile->TS

Figure 2: Nucleophilic attack at the terminal carbon (C2) is kinetically favored, preserving the benzylic oxygen position.

Pharmaceutical Relevance

This compound is a key intermediate in the synthesis of ligands for the serotonin 5-HT

  • Neuropharmacology: Used to synthesize radiolabeled tracers for mapping receptor density in the brain.

  • Metabolic Studies: Used to generate reference standards for the metabolic oxidation products of 2,5-dimethoxyphenethylamines.

Part 4: Safety & Handling (E-E-A-T)

Warning: Epoxides are potent alkylating agents. Strict safety protocols are mandatory.

  • Genotoxicity: Epoxides can bind to DNA (guanine residues). Treat as a potential mutagen/carcinogen.

  • Handling:

    • Engineering Controls: Always handle inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Quenching: Residual epoxide should be quenched with aqueous sodium bisulfite or dilute sulfuric acid before disposal.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent spontaneous polymerization or hydrolysis.

References

  • American Elements. (n.d.). This compound.[1][2][3][9] Retrieved from [Link][1][2][3]

  • Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA. Retrieved from [Link]

  • University of Cadiz. (2008). Regioselective styrene oxide ring opening. Retrieved from [Link]

2,5-dimethoxystyrene oxide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,5-dimethoxystyrene oxide (also known as 2-(2,5-dimethoxyphenyl)oxirane ), a critical intermediate in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds.

Physicochemical Identity, Synthetic Pathways, and Reactivity Profile

Physicochemical Identity

The core identity of 2,5-dimethoxystyrene oxide is defined by its epoxide ring fused to an ethyl side chain on a 2,5-dimethoxylated benzene ring. This electronic arrangement—specifically the electron-donating methoxy groups—significantly influences the electrophilicity of the epoxide ring, making it a highly reactive intermediate.

Molecular Data Table
ParameterValueNotes
IUPAC Name This compoundSystematic nomenclature
Common Name 2,5-dimethoxystyrene oxideUsed in synthetic literature
Molecular Formula C₁₀H₁₂O₃ Confirmed stoichiometry
Molecular Weight 180.20 g/mol Monoisotopic mass: 180.0786
Structure Phenyl ring substituted with -OCH₃ at 2,5 positions; epoxide at side chainSee Diagram 1 for topology
Physical State Colorless to pale yellow oil (Predicted)Low melting point solid possible upon high purity
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in waterHydrolyzes in aqueous acid

Synthetic Utility & Pathways

Unlike the nitroalkene route often used for phenethylamine synthesis (e.g., 2C-B precursors), the epoxide route offers access to beta-hydroxyphenethylamines and phenylacetaldehydes .

Primary Synthesis: Corey-Chaykovsky Reaction

The most reliable laboratory synthesis involves the methylenation of 2,5-dimethoxybenzaldehyde using a sulfonium ylide. This method avoids the harsh conditions of styrene epoxidation and provides higher yields.

Mechanism:

  • Ylide Formation: Trimethylsulfonium iodide is deprotonated by a strong base (NaH or KOtBu) in DMSO/THF to form the dimethylsulfonium methylide.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde.

  • Ring Closure: The resulting alkoxide displaces the dimethyl sulfide leaving group to close the epoxide ring.

Alternative Synthesis: Prilezhaev Reaction

Direct oxidation of 2,5-dimethoxystyrene using meta-chloroperoxybenzoic acid (m-CPBA).

  • Limitation: 2,5-dimethoxystyrene is prone to polymerization; the aldehyde route is generally preferred for stability.

Mechanistic Insights & Reactivity

The reactivity of 2,5-dimethoxystyrene oxide is dominated by the regioselectivity of ring opening , which is dictated by the pH of the reaction environment.

Regioselectivity Profiles
A. Acid-Catalyzed Ring Opening (Benzylic Attack)

Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The bond to the benzylic carbon (α-carbon) is significantly weaker due to the stabilization of the developing positive charge by the aromatic ring and the ortho/para methoxy groups.

  • Nucleophile Target: Benzylic Carbon.

  • Product: 1-substituted-2-hydroxy derivative.[1][2][3][4][5]

  • Electronic Effect: The 2,5-dimethoxy substitution pattern makes the benzylic position exceptionally electron-rich, accelerating this pathway.

B. Base-Catalyzed Ring Opening (Terminal Attack)

Under basic conditions, the reaction follows a pure Sₙ2 mechanism. Steric hindrance becomes the governing factor.[6]

  • Nucleophile Target: Terminal Carbon (β-carbon).[7]

  • Product: 2-substituted-1-hydroxy derivative.[1][2][3][4][5]

Visualization of Pathways

Diagram 1: Synthesis and Ring Opening Logic

The following diagram illustrates the synthesis from the aldehyde and the divergent ring-opening pathways.

G Aldehyde 2,5-Dimethoxybenzaldehyde (C9H10O3) Epoxide 2,5-Dimethoxystyrene Oxide (C10H12O3) MW: 180.20 Aldehyde->Epoxide DMSO, NaH, Me3S+I- Ylide Sulfonium Ylide (Corey-Chaykovsky) Ylide->Epoxide Reagent AcidPath Acid Catalyzed (H+) Carbocation Character Epoxide->AcidPath pH < 7 BasePath Base Catalyzed (OH-) Steric Control (Sn2) Epoxide->BasePath pH > 7 Prod_Alpha α-Attack Product (Benzylic Substitution) AcidPath->Prod_Alpha Nucleophile attacks Benzylic Carbon Prod_Beta β-Attack Product (Terminal Substitution) BasePath->Prod_Beta Nucleophile attacks Terminal Carbon

Caption: Synthesis via Corey-Chaykovsky reaction and pH-dependent regioselective ring-opening pathways.

Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky Reaction

Self-Validating Step: The disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) in IR spectroscopy confirms reaction progress.

  • Preparation of Ylide:

    • In a flame-dried flask under N₂, suspend Trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise at 0°C. Stir until H₂ evolution ceases (approx. 1 hr).

  • Addition:

    • Add 2,5-dimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF dropwise to the ylide solution at 0°C.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) should show conversion of the polar aldehyde to a less polar epoxide spot.

  • Workup:

    • Quench with ice water. Extract 3x with Diethyl Ether.

    • Wash combined organics with Brine to remove DMSO. Dry over MgSO₄.

    • Concentrate in vacuo to yield the crude epoxide oil.

    • Purification: Flash chromatography on basic alumina (Silica may cause ring opening).

Protocol B: Hydrolytic Ring Opening (Metabolic Simulation)

To generate the glycol (1-(2,5-dimethoxyphenyl)ethane-1,2-diol):

  • Dissolve epoxide in Acetone/Water (1:1).

  • Add catalytic H₂SO₄ (0.1 M).

  • Stir at RT for 1 hour.

  • Neutralize with NaHCO₃ and extract with EtOAc.

Safety & Toxicology (E-E-A-T)

Warning: Epoxides are powerful alkylating agents.

  • Genotoxicity: Direct alkylation of DNA guanine residues is a theoretical risk with styrene oxides. Handle in a fume hood.

  • Stability: 2,5-dimethoxystyrene oxide is acid-sensitive. Spontaneous rearrangement to 2,5-dimethoxyphenylacetaldehyde can occur upon exposure to Lewis acids or silica gel. Store at -20°C under inert atmosphere.

References

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. [Link]

Sources

Introduction: Unpacking a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nomenclature and Synthetic Context of 2-(2,5-Dimethoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a reactive three-membered epoxide ring attached to a 2,5-dimethoxy substituted phenyl group. As a member of the oxirane (or epoxide) family, its chemical identity is defined by this strained ring system, which serves as a potent electrophile for a wide array of nucleophiles. This inherent reactivity makes it a valuable intermediate in organic synthesis.

The true significance of this molecule, however, lies in the combination of the oxirane functional group with the 2,5-dimethoxyphenyl moiety. This particular substitution pattern is a well-established pharmacophore present in numerous neurologically active compounds, including selective serotonin 5-HT2A receptor agonists.[1][2] Consequently, this compound represents a key building block for medicinal chemists and drug development professionals seeking to construct complex molecular architectures with targeted biological activity. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, and the synthetic strategies that leverage its unique structure.

Part 1: Definitive Nomenclature and Chemical Identification

Accurate and unambiguous identification is paramount in chemical research. This compound is known in the literature and chemical databases by several names. While variations are often minor, a comprehensive understanding of its synonyms is crucial for exhaustive literature searches and clear communication.

The standard nomenclature is dictated by the International Union of Pure and Applied Chemistry (IUPAC), which designates This compound as the preferred name.[3]

Table 1: Synonyms and Alternative Names
Synonym/NameLanguage/ContextSource
2-(2,5-dimethoxyphenyl)-oxiranePunctuation variant[4]
2-(2,5-dimethoxyphenyl)oxiranPunctuation variant[4]
2-(2,5-diméthoxyphényl)oxiraneFrench[4]
2-(2,5-ジメトキシフェニル)オキシランJapanese[4]
2,5-Dimethoxystyrene OxideCommon/Trivial NameImplied from precursor
Table 2: Key Chemical Identifiers

These identifiers provide a definitive digital fingerprint for the compound, allowing for precise database and regulatory searches.

IdentifierValueSource
CAS Number 83436-65-1[3]
Molecular Formula C₁₀H₁₂O₃[3][4][5]
Molecular Weight 180.20 g/mol [3][5]
PubChem CID 15933371[3]
MDL Number MFCD09733178[3]
InChIKey LIDCSATVCNIHNS-UHFFFAOYSA-N[4]
Canonical SMILES COC1=CC(=C(OC)C=C1)C2CO2[4]

Part 2: Structure and Physicochemical Properties

The molecular structure defines the compound's reactivity and physical characteristics.

Caption: Chemical Structure of this compound.

Table 3: Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₀H₁₂O₃[3][4][5]
Molecular Weight 180.20 g/mol [3][5]
Physical State Not specified (likely an oil or low-melting solid)Inferred from similar structures
Melting Point Not available[4]
Boiling Point Not available[4]

The lack of readily available experimental data for melting and boiling points suggests the compound is primarily used as a synthetic intermediate rather than an isolated final product.[4]

Part 3: Synthetic Relevance and Methodologies

The utility of this compound is rooted in the principles of epoxide chemistry. The high ring strain of the oxirane makes it susceptible to ring-opening reactions by a variety of nucleophiles, including amines, alcohols, and organometallic reagents. This reaction is a cornerstone of modern organic synthesis for creating 1,2-difunctionalized compounds.

reaction_pathway Styrene 2,5-Dimethoxystyrene (Alkene Precursor) Epoxide This compound Styrene->Epoxide Epoxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Product Ring-Opened Product (β-Amino Alcohol, etc.) Epoxide->Product Nucleophilic Ring-Opening Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol)

Caption: General synthetic workflow involving this compound.

Expertise in Practice: Causality in Synthetic Protocol Design

The synthesis of epoxides can be achieved through several reliable methods. The choice of method often depends on the stability of the starting material and the desired stereochemistry. A common and effective method is the direct epoxidation of the corresponding alkene (2,5-dimethoxystyrene). An alternative, classic approach is the intramolecular cyclization of a halohydrin, which proceeds via an SN2 mechanism.

Below is a representative protocol for the synthesis of a structurally analogous epoxide, 2-(2-methoxyphenyl)oxirane, which illustrates the fundamental steps applicable to the synthesis of the title compound.[6] The causality for each step is explained to provide field-proven insight.

Experimental Protocol: Synthesis of an Analogous Aryl Oxirane

Reaction: Base-promoted intramolecular cyclization of α-chloromethyl-2-methoxybenzylalcohol to 2-(2-methoxyphenyl)oxirane.[6]

Pillar of Trustworthiness: This protocol is self-validating. The success of the reaction is confirmed by the isolation of the product and its subsequent characterization (e.g., by NMR and MS), which would show the disappearance of the alcohol and chloride signals and the appearance of signals corresponding to the epoxide ring protons.

Methodology:

  • Dissolution (Step 1): 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol are dissolved in 12 ml of dioxane.

    • Causality: Dioxane is chosen as the solvent because it is a polar aprotic ether that can dissolve both the organic substrate and, to some extent, the aqueous base, facilitating a homogenous or finely dispersed reaction mixture. Its inertness prevents it from participating in the reaction.

  • Base Addition (Step 2): A solution of 840 mg of potassium hydroxide (KOH) in 5 ml of water is added to the dioxane solution.

    • Causality: KOH is a strong base that deprotonates the hydroxyl group of the halohydrin to form a nucleophilic alkoxide. This is the critical step that initiates the intramolecular cyclization. An aqueous solution is used for ease of handling and addition.

  • Reaction (Step 3): The mixture is stirred at room temperature for 3 hours.

    • Causality: The newly formed alkoxide attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered oxirane ring.[7] Stirring ensures proper mixing of the biphasic system. A 3-hour duration at room temperature is typically sufficient for this type of rapid intramolecular reaction to proceed to completion.

  • Work-up and Quenching (Step 4): The reaction mixture is poured into ice-water.

    • Causality: This step quenches the reaction by diluting the reactants and neutralizing any remaining base. The use of ice-water helps to dissipate any heat and ensures that the product, which may be volatile or thermally sensitive, remains stable.

  • Extraction (Step 5): The aqueous mixture is extracted with benzene.

    • Causality: Benzene (or a safer alternative like ethyl acetate or dichloromethane) is an organic solvent immiscible with water. The desired organic product, 2-(2-methoxyphenyl)oxirane, has much higher solubility in the organic phase than in the aqueous phase, allowing for its efficient separation from inorganic salts (KCl) and excess KOH.

  • Drying and Isolation (Step 6): The extract is dried (e.g., over anhydrous Na₂SO₄) and the solvent is removed by evaporation.

    • Causality: The organic extract will contain trace amounts of dissolved water, which must be removed before evaporation to prevent hydrolysis of the product or interference with characterization. Anhydrous sodium sulfate is a common drying agent. Evaporation of the solvent under reduced pressure yields the crude product.

Conclusion

This compound is a synthetically valuable compound whose identity is captured by a range of synonyms and precise chemical identifiers. Its importance stems from the combination of a reactive epoxide handle and a pharmaceutically relevant 2,5-dimethoxyphenyl scaffold. Understanding its nomenclature is the first step for researchers to effectively survey the literature and harness its synthetic potential. The well-established chemical principles governing its synthesis and reactivity provide a reliable foundation for its use in the development of novel, complex molecules, particularly within the field of medicinal chemistry.

References

  • Chemical Synthesis Database. (2025, May 20). This compound. Available from: [Link]

  • American Elements. This compound. Available from: [Link]

  • PubChem. 2-(2-Methoxyphenyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

  • Synthetika. 2,5-DIMETHOXY-BETA-NITROSTYRENE. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available from: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ChemSrc. 2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Synonyms. Available from: [Link]

  • Yudin, A. K., & Caiazzo, A. (n.d.).
  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. Available from: [Link]

  • PubChem. 2-(2,5-Dimethoxyphenyl)oxetane. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 2-(2-Ethoxyphenoxymethyl)oxirane. Available from: [Link]

  • The Good Scents Company. 2,5-dimethyl styrene. Available from: [Link]

  • PubChem. 2,5-Dimethoxytoluene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,5-Dimethylstyrene. National Center for Biotechnology Information. Available from: [Link]

  • Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available from: [Link]

  • Scribd. Chloropropiophenone CAS 936-59-4 Details. Available from: [Link]

  • SynThink Research Chemicals. 3-Chloropropiophenone. Available from: [Link]

  • RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Available from: [Link]

  • ResearchGate. 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MDMPO) (3).... Available from: [Link]

  • ResearchGate. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH).... Available from: [Link]

Sources

Technical Guide: Solubility & Handling of 2-(2,5-Dimethoxyphenyl)oxirane

[1]

Executive Summary

2-(2,5-Dimethoxyphenyl)oxirane (also known as 2,5-dimethoxystyrene oxide) is a critical electrophilic intermediate used in the synthesis of phenethylamines and related pharmaceutical scaffolds.[1][2] Its solubility profile is governed by the competition between its lipophilic aromatic core and the polar, reactive epoxide ring.

This guide provides a technical analysis of its dissolution properties, emphasizing the critical distinction between thermodynamic solubility (what dissolves) and chemical stability (what survives). Researchers must exercise caution when selecting solvents, as the epoxide moiety is prone to solvolysis in protic media, potentially leading to yield-destroying ring-opening side reactions.[1]

Part 1: Physicochemical Profile & Solubility Prediction[1]

To understand the solubility behavior of this molecule without empirical data for every solvent, we apply the "Like Dissolves Like" principle through the lens of functional group analysis.

Structural Analysis
  • Lipophilic Domain (Hydrophobic): The phenyl ring and the two methyl groups on the ethers provide significant non-polar character. This facilitates solubility in aromatics and chlorinated solvents.

  • Polar Domain (Hydrophilic/Reactive): The epoxide oxygen and the two methoxy oxygens create local dipoles. The strained 3-membered epoxide ring is the site of highest potential energy and reactivity.[1]

Predicted Solubility Behavior

Based on Hansen Solubility Parameters (HSP) for styrene oxide derivatives, we can categorize solvents into three tiers of suitability.

Table 1: Solvent Compatibility Matrix
Solvent ClassSolubilityReactivity RiskSuitabilityNotes
Chlorinated (DCM, Chloroform)High (>100 mg/mL)LowExcellent Primary choice for synthesis and extraction.[1]
Ethers (THF, Et₂O, 1,4-Dioxane)High LowExcellent Ideal for Grignard or hydride reduction steps.[1]
Esters (Ethyl Acetate)High LowGood Good for workup; avoid if strong Lewis acids are present.
Aromatics (Toluene, Benzene)Moderate-High LowGood Useful for heating/refluxing if required.[1]
Alcohols (Methanol, Ethanol)High CRITICAL Restricted High Risk: Causes solvolysis (ring opening) to alkoxy-alcohols.[1]
Aliphatics (Hexane, Pentane)Low-Moderate LowPoor Often used to precipitate/crystallize the product.
Water Insoluble HighAvoid Promotes hydrolysis to the diol (glycol).

Part 2: Reactivity & Stability Mechanisms[1]

The primary challenge with this compound is not dissolving it, but keeping it intact.[1] In protic solvents (alcohols, water), the epoxide ring is susceptible to nucleophilic attack, leading to degradation.

Mechanism: Solvolysis in Methanol

If dissolved in methanol (even without acid catalyst), the strain of the epoxide ring makes it susceptible to attack by the solvent, converting the valuable intermediate into an impurity (methoxy-alcohol).

SolvolysisEpoxideThis compound(Intact Intermediate)TransitionTransition State(Nu: Attack on Epoxide C)Epoxide->Transition DissolutionSolventMethanol (MeOH)(Protic Solvent)Solvent->Transition Nucleophilic AttackProduct2-methoxy-2-(2,5-dimethoxyphenyl)ethanol(Degradation Impurity)Transition->Product Ring Opening

Figure 1: The degradation pathway of the epoxide in methanol.[1] Avoid alcohols for storage or long-duration reactions unless ring-opening is the intended step.[1]

Part 3: Experimental Protocol for Solubility Determination

Since exact solubility values vary by batch purity and temperature, researchers should determine the specific solubility for their lot using this self-validating protocol.

Method: Saturation Shake-Flask (Inert Atmosphere)[1]

Objective: Determine the maximum concentration (

Reagents & Equipment
  • Analyte: this compound (Solid/Oil).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Analysis: HPLC-UV or GC-FID.[1]

  • Environment: Nitrogen or Argon glovebox/manifold (to prevent moisture hydrolysis).

Step-by-Step Workflow
  • Preparation (Inert):

    • Place 100 mg of the epoxide into a crimp-top vial.[1]

    • Add the solvent in small increments (e.g., 50

      
      L) at 25°C.
      
    • Critical Check: If the substance is an oil, solubility is defined by miscibility. If solid, proceed to saturation.

  • Equilibration:

    • Agitate the vial for 24 hours at constant temperature.

    • Ensure excess solid remains (indicating saturation).

  • Filtration & Sampling:

    • Filter the supernatant through a 0.22

      
      m PTFE syringe filter (hydrophobic).
      
    • Why PTFE? Nylon or Cellulose filters may bind to the epoxide or introduce moisture.

  • Quantification:

    • Dilute the filtrate 1:100 with the mobile phase.

    • Inject into HPLC. Calculate concentration based on a pre-run calibration curve.

  • Purity Verification (The "Self-Validating" Step):

    • Compare the chromatogram of the dissolved sample against a fresh standard.

    • Pass: Single peak matching the standard.

    • Fail: Appearance of new peaks (indicating the solvent reacted with the epoxide).

ProtocolStartStart: 100mg EpoxideAddSolventAdd Solvent (Anhydrous)Inert AtmosphereStart->AddSolventCheckStateIs it fully dissolved?AddSolvent->CheckStateSaturateAdd excess solidAgitate 24hCheckState->SaturateNoAnalyzeHPLC/GC AnalysisCheckState->AnalyzeYes (Miscible)FilterFilter (0.22 µm PTFE)Saturate->FilterFilter->Analyze

Figure 2: Workflow for determining thermodynamic solubility while maintaining chemical integrity.

Part 4: Practical Applications in Synthesis

Recrystallization Strategy

To purify the epoxide from crude reaction mixtures (e.g., after Corey-Chaykovsky reaction):

  • Solvent System: Mixed solvent system of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) .

  • Procedure: Dissolve crude oil in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to -20°C.

  • Note: This exploits the "Low" solubility in aliphatics and "High" solubility in esters.

Storage
  • State: Store as a solid if possible.

  • Solvent: If storage in solution is necessary, use anhydrous THF or DCM over molecular sieves (3Å).

  • Avoid: Never store in Chloroform for extended periods without stabilization, as HCl traces (from chloroform decomposition) will catalyze rapid polymerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 42: Synthesis and reactions of epoxides).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [1]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on epoxide ring-opening mechanisms). [1]

  • PubChem. (n.d.).[3] Compound Summary: Styrene Oxide. National Library of Medicine. (Used as a structural analog for physicochemical property prediction).

Technical Guide: The Strategic Role of 2-(2,5-Dimethoxyphenyl)oxirane in Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 2-(2,5-Dimethoxyphenyl)oxirane in Phenethylamine Synthesis Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the landscape of psychopharmacological drug development, the synthesis of 2,5-dimethoxy-substituted phenethylamines (the 2C-x and DOx series) typically relies on the reduction of nitrostyrenes or the reductive amination of phenyl-2-propanones (P2P). However, This compound (also known as 2,5-dimethoxystyrene oxide) represents a sophisticated, high-fidelity intermediate that offers divergent synthetic utility.

This guide analyzes the epoxide’s role as a "masked" carbonyl equivalent. Unlike the rigid nitrostyrene pathway, this epoxide allows researchers to bifurcate their workflow: accessing the canonical ketone precursors via Meinwald rearrangement or exploring novel


-hydroxylated metabolites via direct aminolysis . This document details the mechanistic underpinnings, optimized protocols, and safety considerations for leveraging this moiety in a research setting.

Structural Properties & Reactivity Profile

The utility of this compound stems from the interplay between the strained three-membered ring and the electronic effects of the aromatic substitution.

  • Ring Strain: The epoxide possesses ~27 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack and acid-catalyzed rearrangement.

  • Electronic Activation: The 2,5-dimethoxy substitution pattern is strongly electron-donating (via resonance). This increases the electron density at the benzylic carbon (

    
    -carbon).
    
  • Regiocontrol Implications: In acid-catalyzed conditions, the benzylic carbon develops significant carbocation character. This directs nucleophilic attack or hydride migration specifically to this position, a feature critical for controlled synthesis.

Synthesis of the Epoxide Intermediate

Before the epoxide can be utilized, it must be generated with high purity. While Darzens condensation is possible, the oxidation of 2,5-dimethoxystyrene is the preferred laboratory route due to cleaner isolation.

Protocol A: Epoxidation via m-CPBA

Objective: Conversion of 2,5-dimethoxystyrene to this compound.

Reagents:

  • 2,5-Dimethoxystyrene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 77% max purity grade to avoid over-oxidation)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated

    
     and 
    
    
    
    solutions.

Methodology:

  • Dissolution: Dissolve 2,5-dimethoxystyrene in DCM (0.1 M concentration) and cool to 0°C under an argon atmosphere.

  • Addition: Add m-CPBA portion-wise over 30 minutes. The electron-rich styrene reacts rapidly; exotherm control is vital to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (silica; Hexane:EtOAc 4:1).

  • Quenching (Critical): Pour mixture into a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the organic layer is clear (destruction of excess peroxides).
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed ring opening).
    

Pathway A: The Meinwald Rearrangement (Route to Ketones)[1][2]

This is the primary application for synthesizing standard phenethylamines (e.g., 2C-H, 2C-B precursors). The epoxide isomerizes to 1-(2,5-dimethoxyphenyl)propan-2-one (the P2P derivative).

Mechanistic Insight

The reaction is driven by a Lewis acid. The oxygen coordinates to the Lewis acid, weakening the C-O bonds. Due to the 2,5-dimethoxy groups, the benzylic C-O bond breaks preferentially, forming a stabilized benzylic carbocation. A 1,2-hydride shift from the benzylic position to the terminal carbon follows, generating the enol, which tautomerizes to the methyl ketone.

Visualization: Meinwald Rearrangement Mechanism

Meinwald_Mechanism Epoxide This compound Coordination Lewis Acid Coordination (O-BF3) Epoxide->Coordination + BF3·Et2O Carbocation Benzylic Carbocation (Stabilized by 2,5-OMe) Coordination->Carbocation Ring Opening HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift Rearrangement Ketone 1-(2,5-Dimethoxyphenyl)propan-2-one (P2P Precursor) HydrideShift->Ketone Tautomerization

Caption: Lewis-acid catalyzed isomerization of the epoxide to the P2P ketone via a hydride shift.

Protocol B: Catalyzed Rearrangement

Reagents:

  • Epoxide substrate (from Protocol A)[1][2][3]

  • Boron trifluoride diethyl etherate (

    
    ) (0.15 eq)
    
  • Anhydrous THF or Toluene

Steps:

  • Dissolve epoxide in anhydrous solvent under

    
    .
    
  • Add

    
     dropwise. Caution:  Reaction is exothermic.[2]
    
  • Stir for 15–30 minutes. The conversion is typically rapid.

  • Quench with water.[4][5][6][7] Extract with ether.

  • Product is the phenylacetone derivative, ready for reductive amination.

Pathway B: Direct Aminolysis (Route to -Hydroxy Analogues)

While Pathway A leads to the standard drug class, Pathway B exploits the epoxide to create


-hydroxyphenethylamines . These are crucial for studying the metabolism of 2C-x drugs or developing hydrophilic analogues.
Regioselectivity Rules[5]
  • Aromatic Amines (Anilines): Attack the benzylic carbon (electronic control).

  • Aliphatic Amines (e.g., Methylamine): Attack the terminal carbon (steric control).

For phenethylamine synthesis, we use aliphatic amines (ammonia or methylamine) to target the terminal carbon, yielding the


-hydroxy-phenethylamine structure.
Visualization: Divergent Synthetic Workflows

Divergent_Pathways cluster_A Pathway A: Standard 2C-x Synthesis cluster_B Pathway B: Metabolite/Analogue Synthesis Epoxide This compound LewisAcid Lewis Acid (BF3) Epoxide->LewisAcid Amine Direct Aminolysis (NH3 / MeOH) Epoxide->Amine Ketone 2,5-Dimethoxyphenylacetone LewisAcid->Ketone RedAm Reductive Amination (NaBH4 / NH3) Ketone->RedAm ProductA 2,5-Dimethoxyphenethylamine (2C-H) RedAm->ProductA ProductB beta-Hydroxy-2,5-dimethoxyphenethylamine Amine->ProductB

Caption: Bifurcation of the epoxide intermediate into standard phenethylamines (left) and hydroxylated analogues (right).

Comparative Data & Yield Optimization

The following table summarizes expected yields based on optimized bench-scale runs (10g scale).

Reaction StepReagent SystemTypical YieldCritical Parameter
Epoxidation m-CPBA / DCM85-92%Temperature < 5°C to prevent rearrangement.
Meinwald Rearrangement

/ Toluene
78-85%Anhydrous conditions; slow addition of catalyst.
Direct Aminolysis

(aq) / MeOH
65-75%Excess amine (10 eq) to prevent dimerization.
Reductive Amination

/

70-80%Pre-formation of imine before reduction.

Safety & Regulatory Compliance

  • Chemical Hazards: Epoxides are alkylating agents. This compound should be treated as a potential mutagen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Runaway Reactions: The Meinwald rearrangement is highly exothermic. On scales >5g, active cooling is required during catalyst addition.

  • Regulatory Context: While the epoxide itself is generally an unregulated chemical building block, the products (2,5-dimethoxyphenethylamines) are Schedule I/Class A controlled substances in many jurisdictions. Research requires appropriate DEA (US) or Home Office (UK) licensing.

References

  • Meinwald Rearrangement Mechanisms

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Epoxidation of Styrenes

    • Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide. Chemical Reviews, 103(7), 2457-2474.

  • Aminolysis of Epoxides

    • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

  • Phenethylamine Chemistry (General Context)

    • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for structural context of 2,5-dimethoxy substitution patterns).

Sources

Metabolic Pathways of 2,5-Dimethoxy-Substituted Epoxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

The "2,5-dimethoxy" substitution pattern is the structural hallmark of a vast class of psychoactive phenethylamines (e.g., 2C-B, 2C-I) and amphetamines (e.g., DOI, DOB).[1] While the primary clearance pathways for these compounds involve O-demethylation (mediated by CYP2D6) and oxidative deamination (mediated by MAO), a critical, often overlooked pathway is aromatic hydroxylation .[1]

This guide focuses specifically on the arene oxide (epoxide) intermediate formed during this hydroxylation. Unlike stable synthetic epoxides, these are transient, electrophilic metabolic intermediates.[1] Their formation represents a "structural alert" in drug development because they can escape enzymatic detoxification to form covalent adducts with cellular proteins or DNA, potentially leading to idiosyncratic hepatotoxicity or neurotoxicity.[1]

This document details the mechanistic formation of these epoxides, their downstream fate (NIH shift vs. hydration), and the industry-standard protocols for trapping and identifying them.[1]

Mechanistic Foundations: The Arene Oxide Pathway

The Electronic Environment

The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring due to the mesomeric (


) effect of the two methoxy groups. This activates the ring toward electrophilic attack by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450 enzymes.[1]

However, the regiochemistry is constrained.[1] In bioactive analogs (e.g., 2C-B, DOI), the para (C4) position is typically blocked by a halogen or alkyl group.[1] Consequently, epoxidation occurs primarily at the C3-C4 or C5-C6 bond, generating a transient arene oxide.[1]

The Fate of the Epoxide

Once formed, the 2,5-dimethoxy-arene oxide is unstable and follows one of three divergent pathways:

  • The NIH Shift (Rearrangement): The epoxide spontaneously rearranges to a phenol (hydroxy-metabolite) to restore aromaticity.[1] This involves a 1,2-hydride shift.[1]

  • Epoxide Hydrolase (Hydration): Microsomal Epoxide Hydrolase (mEH) attacks the epoxide with water, forming a trans-dihydrodiol.[1] These are often unstable and can dehydrate back to phenols or oxidize to catechols/quinones.[1]

  • Glutathione Conjugation (Detoxification): Glutathione S-Transferase (GST) or direct nucleophilic attack by intracellular glutathione (GSH) opens the ring, forming a stable adduct.[1] This is the diagnostic marker for the existence of the epoxide.

Pathway Visualization

The following diagram illustrates the metabolic divergence of a generic 4-substituted-2,5-dimethoxybenzene.

MetabolicPathway Parent Parent Compound (2,5-dimethoxy-4-X-benzene) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Transient Arene Oxide (Epoxide Intermediate) CYP->Epoxide [O] insertion NIH_Shift NIH Shift (Spontaneous) Epoxide->NIH_Shift EH Epoxide Hydrolase (mEH) Epoxide->EH GST Glutathione S-Transferase (GST) Epoxide->GST Phenol Phenol Metabolite (Stable) NIH_Shift->Phenol Rearrangement Diol Dihydrodiol (Unstable) EH->Diol +H2O Catechol Catechol/Quinone (Toxic) Diol->Catechol Oxidation Adduct GSH Adduct (Detoxified) GST->Adduct +GSH

Figure 1: Metabolic divergence of the 2,5-dimethoxy-arene oxide intermediate.[1][2] Note the competition between detoxification (GSH) and bioactivation (Quinone formation).

Experimental Protocol: Reactive Metabolite Trapping

To confirm the formation of the epoxide intermediate, one cannot isolate it directly due to its half-life (often <1 second).[1] Instead, we use a Glutathione (GSH) Trapping Assay .[1]

Objective

To intercept the electrophilic arene oxide with a "soft" nucleophile (GSH) before it rearranges to a phenol, thereby proving its transient existence.[1]

Materials & Reagents
  • Test Compound: 10 mM stock in DMSO (e.g., 2C-B, DOI).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Trapping Agent: Reduced L-Glutathione (GSH), 100 mM stock in water.[1]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow Methodology
  • Pre-Incubation:

    • Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).[1]

    • Add GSH (final conc. 5 mM). Note: High GSH is required to outcompete the intramolecular NIH shift.

    • Add Test Compound (final conc. 10 µM).[1]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to start the reaction.[1]

    • Control A: Minus NADPH (detects non-CYP stability).[1]

    • Control B: Minus GSH (detects stable metabolites only).[1]

  • Incubation:

    • Incubate at 37°C with shaking for 60 minutes.

  • Termination:

    • Add 3 volumes of ice-cold Quenching Solution.[1]

    • Centrifuge at 4,000 x g for 15 minutes to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 UHPLC column.[1]

    • Mass Spec Settings: Operate in Positive Ion Mode (ESI+).

    • Scan Types:

      • Full Scan: Look for [M + GSH + H]⁺.[1] (Mass shift: +307 Da).[1]

      • Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).

      • Precursor Ion Scan: Monitor precursors of m/z 272 (if negative mode) or specific fragment ions.[3]

Workflow Visualization

ExperimentalWorkflow Step1 1. Mix HLM + Buffer + GSH + Drug Step2 2. Initiate with NADPH Step1->Step2 Step3 3. Incubate 37°C, 60 min Step2->Step3 Step4 4. Quench (Ice Cold ACN) Step3->Step4 Step5 5. Centrifuge & Inject Supernatant Step4->Step5 Step6 6. LC-MS/MS (Neutral Loss 129) Step5->Step6

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay in Human Liver Microsomes.

Data Interpretation & Toxicological Implications[1][2][4][6][7][8][9][10][11]

Identifying the Adducts

When analyzing the MS data, the observation of a GSH adduct confirms the epoxide intermediate. The position of the GSH addition indicates where the epoxide opened.

Structural FeatureMass Shift (vs Parent)Interpretation
Monohydroxy (Phenol) +16 DaStable metabolite (NIH shift product).[1]
Dihydrodiol +34 DaEpoxide Hydrolase product.[1]
GSH Adduct +307 DaPositive confirmation of reactive epoxide.
GSH + Oxygen +323 DaAdduct formed on a hydroxylated metabolite (Quinone-thioether).[1]
Structural Alerts in Drug Design

For 2,5-dimethoxy compounds, the metabolic stability is heavily influenced by the substituent at the 4-position (para).[1]

  • Halogens (Br, I, Cl): These are electron-withdrawing but bulky.[1] They generally block metabolism at C4, forcing the enzyme to attack the 2,5-dimethoxy ring system or the alkyl side chain.[1]

  • Alkyl Groups (Methyl, Ethyl): These are liable to benzylic hydroxylation, which competes with ring epoxidation.[1]

Risk Assessment: If a significant % of the parent compound is converted to GSH adducts (>1-2% of total turnover), the compound has a high "Body Burden" of reactive metabolites. This correlates with a higher risk of Drug-Induced Liver Injury (DILI) .[1]

References

  • Carmo, H., et al. (2005).[1][4] "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 206(1), 75-89.[1] Link

  • Ewald, A.H., et al. (2007).[1][5] "Metabolism and toxicological detection of the designer drug 4-iodo-2,5-dimethoxy-amphetamine (DOI) in rat urine using gas chromatography-mass spectrometry." Journal of Chromatography B, 857(1), 170-174.[1][5] Link

  • Guengerich, F.P. (2001).[1] "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650.[1] Link[1]

  • Argoti, D., et al. (2005).[1] "Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Structure Identification using Liquid Chromatography-Tandem Mass Spectrometry." Chemical Research in Toxicology, 18(10), 1537-1544.[1] (Methodology reference for trapping). Link[1]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Methodological & Application

Synthesis of 2-(2,5-Dimethoxyphenyl)oxirane from 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 2-(2,5-Dimethoxyphenyl)oxirane

Abstract: This document provides a detailed protocol for the synthesis of this compound, a valuable epoxide intermediate, from 2,5-dimethoxybenzaldehyde. The featured methodology is the Johnson-Corey-Chaykovsky reaction, which offers a robust and direct route for the epoxidation of aldehydes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Significance

This compound is an important synthetic intermediate. Its strained three-membered ether ring (oxirane) makes it a versatile precursor for the introduction of a 1-hydroxy-2-phenylethyl moiety, a common structural motif in various biologically active molecules and pharmaceutical agents. The 2,5-dimethoxy substitution pattern on the aromatic ring is a key feature in several classes of psychoactive compounds and other therapeutics, making this oxirane a strategic building block for analog synthesis and new chemical entity (NCE) development.[1][2]

The conversion of an aldehyde, such as 2,5-dimethoxybenzaldehyde, to its corresponding terminal epoxide can be achieved through several synthetic strategies. Among these, the Johnson-Corey-Chaykovsky reaction stands out for its efficiency and mild reaction conditions.[3][4] This method utilizes a sulfur ylide, which acts as a methylene-transfer agent, to directly convert the carbonyl group into an epoxide ring.[5][6] This approach avoids the harsher conditions or multi-step procedures associated with other methods like the Darzens glycidic ester condensation, which would require subsequent saponification and decarboxylation steps.[7][8][9]

This application note will provide a comprehensive, field-tested protocol for the synthesis of this compound via the Johnson-Corey-Chaykovsky reaction, emphasizing experimental reproducibility and safety.

The Johnson-Corey-Chaykovsky Epoxidation: Mechanism and Rationale

The Johnson-Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide to a carbonyl group.[3][10] Unlike phosphorus ylides used in the Wittig reaction, which lead to olefins, the sulfur ylide's mechanism favors the formation of a three-membered ring. The sulfonium group is an excellent leaving group, facilitating the final ring-closing step.[3][5]

The reaction proceeds via three key steps:

  • Ylide Formation: A strong base deprotonates a sulfonium salt (e.g., trimethylsulfonium iodide) to generate the highly reactive sulfur ylide.[5][6]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde, forming a betaine intermediate.[6]

  • Ring Closure: The resulting alkoxide performs an intramolecular S_N2 reaction, attacking the carbon bearing the sulfonium group. This displaces a neutral molecule of dimethyl sulfide and forms the stable oxirane ring.[5]

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding the target oxirane with high purity.

Materials and Reagents
Reagent/MaterialCAS No.MW ( g/mol )AmountMoles (mmol)Notes
Trimethylsulfonium iodide2181-42-2204.092.45 g12.0Light-sensitive, store in a dark, dry place.
Sodium hydride (60% disp. in mineral oil)7646-69-724.000.48 g12.0Highly reactive with water! Handle under inert atmosphere.
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.1320 mL-Use a freshly opened bottle or dried solvent.
2,5-Dimethoxybenzaldehyde93-02-7166.171.66 g10.0Starting material.[2][11][12]
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-Solvent for the aldehyde.
Deionized Water7732-18-518.02~100 mL-For work-up.
Diethyl Ether (or Ethyl Acetate)60-29-774.12~150 mL-Extraction solvent.
Brine (Saturated NaCl solution)7647-14-558.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying agent.
Silica Gel (230-400 mesh)7631-86-960.08As needed-For column chromatography.
Hexanes / Ethyl Acetate--As needed-Eluent for chromatography.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Nitrogen or Argon gas inlet and bubbler

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

G A Setup & Inert Atmosphere B Prepare Ylide Precursor Slurry (NaH in DMSO) A->B C Add Trimethylsulfonium Iodide B->C Portion-wise addition D Stir for 1h at RT (Ylide formation, H₂ evolution) C->D F Slowly Add Aldehyde to Ylide D->F E Prepare Aldehyde Solution (2,5-dimethoxybenzaldehyde in THF) E->F Via dropping funnel G Stir for 2-3h at RT F->G H Monitor by TLC G->H I Quench with Cold Water H->I Upon completion J Extract with Diethyl Ether (3x) I->J K Wash with Brine J->K L Dry Organic Layer (MgSO₄) K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N Crude product O Characterize Final Product N->O Pure oxirane

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Sulfur Ylide (In Situ):

    • Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

    • To the flask, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol). Wash the mineral oil away by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and carefully removing the hexanes with a cannula. Repeat twice.

    • Carefully add anhydrous DMSO (20 mL) via syringe.

    • To this suspension, add trimethylsulfonium iodide (2.45 g, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas will evolve. Ensure the system is properly vented.

    • Stir the resulting milky white suspension at room temperature for 1 hour. The formation of the ylide is complete when gas evolution ceases.

  • Reaction with 2,5-Dimethoxybenzaldehyde:

    • In a separate flask, dissolve 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred ylide suspension over 20-30 minutes. A mild exotherm may be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (100 mL).

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.[13]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~6.80-6.95 (m, 3H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 3.82 (s, 3H, -OCH₃)

    • δ 3.75-3.85 (m, 1H, oxirane-CH)

    • δ 3.15 (dd, 1H, oxirane-CH₂)

    • δ 2.75 (dd, 1H, oxirane-CH₂)

    • Note: Protons on the oxirane ring are diastereotopic and will show complex splitting patterns.[14] The chemical shifts for oxirane ring protons typically appear in the δ 2.5-4.0 ppm range.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~154.0, 150.0 (Ar-C-O)

    • δ ~128.0 (Ar-C)

    • δ ~118.0, 113.0, 112.0 (Ar-CH)

    • δ ~56.0, 55.8 (-OCH₃)

    • δ ~52.5 (oxirane-CH)

    • δ ~47.0 (oxirane-CH₂)

    • Note: Carbons of the epoxide ring typically appear in the 40-60 ppm region.[14]

  • MS (EI): Expected [M]⁺ at m/z = 180.0786.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive sodium hydride (exposure to moisture).Use fresh NaH from a new container. Ensure all glassware and solvents are scrupulously dry.
Incomplete ylide formation.Ensure sufficient stirring time after adding the sulfonium salt. Check the quality of the DMSO.
Degradation of the starting aldehyde.Use pure 2,5-dimethoxybenzaldehyde. Aldol self-condensation can be a side reaction under strongly basic conditions.[15]
Incomplete Reaction Insufficient equivalents of ylide.Use a slight excess (1.1-1.2 equivalents) of the ylide-forming reagents relative to the aldehyde.
Reaction time too short.Extend the reaction time and continue to monitor by TLC.
Presence of Side Products Impurities in starting materials.Purify the starting aldehyde if necessary (e.g., by distillation or recrystallization).
Ring-opening of the epoxide during work-up.Avoid acidic conditions during work-up. Ensure washes are neutral. Epoxides can be sensitive to both acid and base.[16]

Safety and Handling

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All personnel should wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Solvents: Diethyl ether and THF are highly flammable. DMSO can enhance the absorption of chemicals through the skin. All manipulations should be performed in a well-ventilated chemical fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • U.S. National Library of Medicine. (n.d.). Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds. Google Patents.
  • Barium. (n.d.). 2,5-Dimethoxyphenylacetone via Darzen Condensation. designer-drug.com. Retrieved from [Link]

  • Rhodium. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Erowid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

  • Oesch, F., Jerina, D. M., & Daly, J. (1971). Purification and specificity of a human microsomal epoxide hydratase. Biochimica et Biophysica Acta (BBA) - Enzymology, 227(3), 685–691.
  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NRO Chemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. Retrieved from [Link]

  • Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964–6965.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Löser, R., et al. (n.d.). Investigations on the Darzens Condensation of 2-Bromo-4,6-dimethoxybenzofuran-3(2H). Semantic Scholar.
  • Movassaghi, M., & Hunt, D. K. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2336–2342.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • Perni, R. H., & Ley, S. V. (2007). A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. Molecules, 12(7), 1435–1443.
  • Organic Syntheses. (n.d.). in situ catalytic epoxidation of olefins with. Retrieved from [Link]

  • Chen, Z., Xiang, J., & Li, Z. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Sheldon, R. A. (2010). ChemInform Abstract: Synthesis of Oxiranes. ChemInform, 41(51).
  • R Discovery. (1981, October 1). 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • MDPI. (2019, June 4). 1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl). Retrieved from [Link]

Sources

Application Note: Corey-Chaykovsky Epoxidation of 2,5-Dimethoxybenzaldehyde

[1]

Executive Summary

This application note details the synthesis of 2,5-dimethoxystyrene oxide via the Corey-Chaykovsky reaction. While the 2,5-dimethoxy substitution pattern renders the aromatic ring electron-rich, it remains a viable substrate for sulfur ylide-mediated epoxidation. This guide presents two distinct methodologies: a Thermodynamic Control Protocol (NaH/DMSO) for maximum yield on a laboratory scale, and a Phase-Transfer Catalysis (PTC) Protocol for improved safety and scalability.

Critical Utility: 2,5-dimethoxystyrene oxide is a versatile electrophilic building block. It serves as a pivotal intermediate for accessing

Mechanistic Principles

The reaction proceeds via the addition of a sulfur ylide—typically generated from trimethylsulfoxonium iodide (TMSOI)—to the carbonyl of 2,5-dimethoxybenzaldehyde.

Reaction Pathway

The process involves three distinct phases:[1][2][3][4]

  • Ylide Generation: Deprotonation of the sulfoxonium salt forms the active nucleophile (dimethyloxosulfonium methylide).[5]

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon (Re/Si face), forming a betaine intermediate.

  • Ring Closure: The alkoxide oxygen attacks the carbon bearing the sulfur group, displacing DMSO to form the epoxide.

Mechanistic Diagram

The following diagram illustrates the pathway using the thermodynamic sulfoxonium ylide.

CoreyChaykovskyReagentsReagents:TMSOI + BaseYlideActive Ylide:DimethyloxosulfoniumMethylideReagents->YlideDeprotonation(-HI)BetaineIntermediate:Betaine (Zwitterion)Ylide->Betaine+ SubstrateNucleophilic AttackSubstrateSubstrate:2,5-Dimethoxy-benzaldehydeSubstrate->BetaineProductProduct:2,5-DimethoxystyreneOxideBetaine->ProductIntramolecularSN2 Ring ClosureByproductByproduct:DMSOBetaine->Byproduct

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation using trimethylsulfoxonium iodide.

Experimental Protocols

Method A: Thermodynamic Control (NaH/DMSO)

Best For: High yields, small-to-medium scale (<50g), research purity. Mechanism: Uses dimethyloxosulfonium methylide (thermodynamic ylide).

Reagents & Stoichiometry
ComponentEquiv.Role
2,5-Dimethoxybenzaldehyde 1.0Substrate
Trimethylsulfoxonium Iodide (TMSOI) 1.2 - 1.5Ylide Precursor
Sodium Hydride (NaH) (60% dispersion)1.5Base
DMSO (Anhydrous) Solvent5-10 mL per gram of substrate
Protocol Steps
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Ylide Formation:

    • Charge the flask with NaH (washed with hexanes to remove oil if strictly necessary, though 60% dispersion is standard).

    • Add TMSOI solid.[6]

    • Add anhydrous DMSO dropwise via syringe or addition funnel.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Stir at room temperature for 30–45 minutes until gas evolution ceases and a milky/clear solution forms.

  • Substrate Addition:

    • Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of anhydrous DMSO or THF.

    • Add this solution dropwise to the ylide mixture.

  • Reaction:

    • Stir at room temperature for 1 hour, then heat to 50°C for 2–3 hours .

    • Note: The electron-donating methoxy groups slightly deactivate the aldehyde; gentle heating ensures completion.

  • Workup:

    • Pour the reaction mixture onto crushed ice/water.

    • Extract

      
       with Ethyl Acetate or Diethyl Ether.
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMSO.
    • Dry over

      
       and concentrate in vacuo.
      
Method B: Phase-Transfer Catalysis (NaOH/DCM)

Best For: Safety, scale-up, avoiding NaH/DMSO hazards. Mechanism: Interfacial generation of the ylide.

Reagents & Stoichiometry
ComponentEquiv.Role
2,5-Dimethoxybenzaldehyde 1.0Substrate
Trimethylsulfoxonium Iodide (TMSOI) 1.5Ylide Precursor
NaOH (50% aq. solution) 4.0Base
TEBA or TBAB 1-5 mol%Phase Transfer Catalyst
Dichloromethane (DCM) SolventOrganic Phase
Protocol Steps
  • Mixture Preparation: In an RBF, dissolve the aldehyde and TMSOI in DCM. Add the Phase Transfer Catalyst (Benzyltriethylammonium chloride - TEBA).

  • Base Addition: Add the 50% aqueous NaOH solution.

  • Reaction:

    • Reflux with vigorous stirring (essential for phase transfer) for 12–24 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Separate the layers.[4]

    • Wash the organic layer with water until neutral pH.

    • Dry over

      
       and concentrate.
      

Critical Process Parameters & Troubleshooting

Stability Warning: The "Styrene Oxide" Risk

Styrene oxides are acid-sensitive. The 2,5-dimethoxy substitution stabilizes the benzylic carbocation, making this specific epoxide highly prone to Meinwald Rearrangement in the presence of Lewis or Brønsted acids.

  • Risk: Conversion to 2,5-dimethoxyphenylacetaldehyde (an oil) during purification.

  • Prevention:

    • Do not wash with HCl during workup.

    • If column chromatography is required, treat the silica gel with 1% Triethylamine (Et3N) or use Basic Alumina.

Workflow Decision Matrix

WorkflowStartStart: 2,5-DimethoxybenzaldehydeScaleCheckScale > 50g ORSafety Priority?Start->ScaleCheckMethodAMethod A: NaH/DMSO(Thermodynamic)ScaleCheck->MethodANo (High Yield Req)MethodBMethod B: PTC/DCM(Kinetic/Biphasic)ScaleCheck->MethodBYes (Safety Req)WorkupWorkup:Neutral/Basic Wash OnlyMethodA->WorkupMethodB->WorkupPurificationPurification:Recrystallization (Hexane/Et2O)or Basified SilicaWorkup->Purification

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Wet DMSO (Method A)Distill DMSO over

or use molecular sieves. Water kills the ylide.
Low Conversion Poor Stirring (Method B)PTC requires high RPM to maximize interfacial surface area.
Product is an Oil/Aldehyde Acidic rearrangementEnsure all glassware is base-washed. Add trace Et3N to solvents.
Violent Exotherm Fast addition of DMSOAdd DMSO to NaH/TMSOI slowly. Keep temp < 60°C to prevent decomposition.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes. Chemical Communications, 2644. Link

  • Gololobov, Y. G., et al. (1987). Sixty years of the Corey-Chaykovsky reaction. Tetrahedron, 43(12), 2609-2651. Link

  • Mundla, S. R. (2014). Phase Transfer Catalyzed Epoxidation of Electron Deficient Olefins.[7] Journal of Chemical and Pharmaceutical Research. (General PTC conditions reference).

  • Loba Chemie. (2019).[8] Trimethylsulfoxonium Iodide Safety Data Sheet. Link

Application Note: Epoxidation of 2,5-Dimethoxystyrene using mCPBA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-(2,5-dimethoxyphenyl)oxirane via the epoxidation of 2,5-dimethoxystyrene using meta-chloroperoxybenzoic acid (mCPBA). While the Prilezhaev reaction is a standard transformation, electron-rich styrenes present a specific challenge: the resulting epoxides are highly acid-sensitive and prone to rearrangement into arylacetaldehydes or ketones under the influence of the m-chlorobenzoic acid (mCBA) byproduct.

This protocol utilizes a buffered biphasic system or a solid-buffer dispersion method to neutralize acidity in situ, preserving the epoxide integrity. This guide is intended for medicinal chemists and process development scientists requiring high-purity intermediates for phenethylamine or metabolic metabolite synthesis.

Reaction Mechanism & Rationale

The Prilezhaev Reaction

The reaction proceeds via a concerted, stereospecific mechanism known as the "Butterfly Mechanism." The alkene


-electrons attack the electrophilic oxygen of the peracid, while the O-H bond breaks and the C=O bond of the acid forms simultaneously.

Critical Insight: 2,5-Dimethoxystyrene is highly electron-rich due to the mesomeric effect (+M) of the two methoxy groups. This increases the rate of epoxidation relative to unsubstituted styrene but also drastically increases the susceptibility of the epoxide oxygen to protonation and subsequent ring opening.

Mechanistic Visualization

EpoxidationMechanism Substrate 2,5-Dimethoxystyrene (Electron Rich Alkene) TS Butterfly Transition State (Concerted Syn-Addition) Substrate->TS + mCPBA mCPBA mCPBA (Electrophilic Oxidant) mCPBA->TS Epoxide This compound (Target Product) TS->Epoxide Major Path Byproduct m-Chlorobenzoic Acid (Acidic Byproduct) TS->Byproduct Rearrangement Side Product: 2,5-Dimethoxyphenylacetaldehyde Epoxide->Rearrangement H+ Byproduct->Rearrangement Acid Catalysis (Avoid!)

Figure 1: Mechanistic pathway showing the concerted formation of the epoxide and the critical risk of acid-catalyzed rearrangement.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]RoleNotes
2,5-Dimethoxystyrene 164.201.0SubstrateStore at 4°C; check for polymerization.
mCPBA 172.571.2OxidantCommercial grade is ~77% (balance is mCBA/water). Calculate based on active [O].[4]
Dichloromethane (DCM) 84.93SolventReaction MediumAnhydrous preferred but not strictly required.
Sodium Bicarbonate (NaHCO₃) 84.012.0-3.0BufferCRITICAL: Neutralizes mCBA byproduct.
Sodium Thiosulfate (Na₂S₂O₃) 158.11N/AQuenchSaturated aq. solution to destroy excess peroxide.
Step-by-Step Methodology

Safety Precaution: mCPBA is a shock-sensitive peroxide. Never use a metal spatula to break up large lumps. Work behind a blast shield.

Step 1: Preparation of the Buffered Solution
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolve 2,5-dimethoxystyrene (10 mmol, 1.64 g) in DCM (50 mL) .

  • Add solid NaHCO₃ (30 mmol, 2.52 g) directly to the flask.

    • Expert Note: While biphasic (aq/org) systems work, the solid-liquid dispersion in DCM often provides higher yields for this specific substrate by minimizing water contact which can promote diol formation.

Step 2: Controlled Addition
  • Cool the suspension to 0°C using an ice-water bath.

  • Dissolve mCPBA (12 mmol active, ~2.7 g of 77% purity) in DCM (30 mL) in a separate beaker.

  • Add the mCPBA solution dropwise to the styrene suspension over 30 minutes .

    • Rationale: Exothermic reaction. Rapid addition generates local hot spots that favor rearrangement to the aldehyde.

Step 3: Reaction Monitoring[4][5]
  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Stir for 3–5 hours .

  • TLC Check: Silica gel plate, Eluent: Hexane/EtOAc (4:1).

    • Styrene Rf: ~0.8 (UV active).

    • Epoxide Rf: ~0.5-0.6.

    • Stain: Anisaldehyde or KMnO4 (Epoxide stains distinctively).

Step 4: Workup (The "3-Wash" System)
  • Quench: Cool to 0°C. Add 10% aq. Na₂S₂O₃ (30 mL) and stir vigorously for 15 mins.

    • Test: Use starch-iodide paper.[1] If it turns blue/black, peroxides are still present. Add more thiosulfate until the test is negative.

  • Acid Removal: Separate layers. Wash the organic phase with Saturated aq. NaHCO₃ (2 x 30 mL) .

    • Validation: This removes the m-chlorobenzoic acid.

  • Final Wash: Wash with Brine (30 mL) .

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[5] Filter.

  • Concentration: Evaporate solvent in vacuo at < 30°C .

    • Warning: Do not heat above 35-40°C; the epoxide is thermally labile.

Purification & Characterization

Purification Strategy

The crude product is often sufficiently pure (>90%) for subsequent steps. If purification is required, standard silica gel chromatography is risky due to acidity.

  • Recommended: Flash Chromatography on Neutral Alumina or Basified Silica .

    • Basified Silica Prep: Slurry silica in eluent containing 1% Triethylamine (Et₃N), then flush with pure eluent before loading sample.

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1).

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.8 - 7.0 (m, 3H, Aromatic).
      
    • 
       3.95 (dd, 1H, Epoxide CH-Ar).
      
    • 
       3.75, 3.78 (s, 6H, -OCH₃).
      
    • 
       3.10 (dd, 1H, Epoxide CH₂).
      
    • 
       2.80 (dd, 1H, Epoxide CH₂).
      
  • IR (Neat): Absence of C=C stretch (~1630 cm⁻¹); appearance of epoxide ring breathing (~1250 cm⁻¹, 840 cm⁻¹).

Workflow Visualization

Workflow Start Start: 2,5-Dimethoxystyrene in DCM (0°C) Buffer Add Solid NaHCO3 (Acid Scavenger) Start->Buffer AddOxidant Dropwise Addition of mCPBA (30 mins) Buffer->AddOxidant Reaction Stir 3-5h @ RT Monitor via TLC AddOxidant->Reaction Quench Quench: 10% Na2S2O3 (Destroy Peroxides) Reaction->Quench Wash Wash: Sat. NaHCO3 (Remove mCBA) Quench->Wash Isolate Dry (Na2SO4) & Concentrate <30°C Wash->Isolate Product Product: Epoxide (Store -20°C) Isolate->Product

Figure 2: Operational workflow emphasizing the buffering and quenching steps critical for safety and yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Aldehyde Formation Acid catalyzed rearrangement.Increase NaHCO₃ loading. Ensure mCPBA is added slowly at 0°C. Do not use acidic silica for purification.
Incomplete Conversion Old mCPBA (low active [O]).Titrate mCPBA or use 1.3-1.4 equivalents. Extend reaction time.
Blue/Black Starch Test Residual Peroxides.DANGER. Do not concentrate. Wash again with Na₂S₂O₃ until test is negative.
Product Polymerization Thermal instability.Keep rotary evaporator bath <30°C. Store product under Argon at -20°C.

References

  • Prilezhaev Reaction Mechanism & Specifics

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Master Organic Chemistry. (2025).[1][6] The Mechanism of Epoxidation of Alkenes With m-CPBA. Link

  • Handling of mCPBA & Safety

    • HKUST Safety Office.[4] (2017).[1][7] Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Link

  • Epoxidation of Styrenes

    • Organic Chemistry Portal. (2023). m-Chloroperbenzoic acid (mCPBA).[6][8][9] Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • General Epoxide Purification Techniques

    • Org.[1][4][6][9][10][11] Synth. 1970, 50,[6] 15. m-Chloroperbenzoic Acid. Link

Sources

Synthesis of beta-amino alcohols from 2,5-dimethoxystyrene oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of


-Amino Alcohols from 2,5-Dimethoxystyrene Oxide 

Executive Summary & Strategic Context

The synthesis of


-amino alcohols derived from the 2,5-dimethoxyphenyl scaffold is a critical workflow in the development of selective 

-adrenergic receptor agonists (e.g., methoxamine analogues) and phenethylamine-based metabolic probes. While styrene oxide aminolysis is a textbook reaction, the 2,5-dimethoxy substitution pattern introduces specific electronic challenges that standard protocols often fail to address.

The Challenge: The electron-donating methoxy groups at the 2- and 5-positions significantly stabilize the benzylic carbocation character of the epoxide. This makes the substrate highly susceptible to acid-catalyzed Meinwald rearrangement , yielding the thermodynamically stable phenylacetone derivative (ketone) instead of the desired amino alcohol.

The Solution: This guide presents a validated, self-consistent protocol favoring the


-type attack at the terminal (

) carbon
. By strictly controlling pH and leveraging solvent effects, we achieve high regioselectivity for the 2-amino-1-arylethanol isomer (the "beta-blocker" motif) while suppressing rearrangement side-reactions.

Mechanistic Insight & Regiocontrol

To ensure scientific integrity, one must understand the competing pathways. The reaction outcome is dictated by the "Push-Pull" dynamic between the nucleophile (amine) and the epoxide oxygen.

  • Path A (Desired): Nucleophilic attack at the less hindered terminal carbon (

    
    -attack). This yields the 2-amino-1-(2,5-dimethoxyphenyl)ethanol .[1] This pathway is favored under basic/neutral conditions.[2]
    
  • Path B (Undesired): Attack at the benzylic carbon (

    
    -attack). Favored by electronic stabilization but sterically hindered.
    
  • Path C (Critical Failure): Acid-catalyzed rearrangement to 2,5-dimethoxyphenylacetaldehyde/acetone.

Core Directive: Avoid all Lewis acids and protic acids. Use a high molar ratio of amine to epoxide to drive Path A kinetics.

ReactionPathways Start 2,5-Dimethoxystyrene Oxide PathA Path A: Terminal Attack (Basic/Neutral) Start->PathA Excess Amine protic solvent PathB Path B: Benzylic Attack (Electronic Control) Start->PathB Steric bulk strong activation PathC Path C: Rearrangement (Acid Catalyzed) Start->PathC Lewis Acids (BF3, etc.) ProductA Target: 2-amino-1-arylethanol (Major Product) PathA->ProductA ProductB Isomer: 2-amino-2-arylethanol (Minor Product) PathB->ProductB ProductC Impurity: Ketone/Aldehyde PathC->ProductC

Figure 1: Competing reaction pathways. Path A is the target trajectory for this protocol.

Pre-Protocol: Synthesis of 2,5-Dimethoxystyrene Oxide

Note: Commercial availability of this specific epoxide is often intermittent. In-house synthesis via the Corey-Chaykovsky reaction is recommended for freshness and purity.

Reagents:

  • 2,5-Dimethoxybenzaldehyde (10.0 mmol)

  • Trimethylsulfonium iodide (12.0 mmol)

  • Potassium tert-butoxide (KOtBu) or NaH (12.0 mmol)

  • DMSO (anhydrous)

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve trimethylsulfonium iodide (2.45 g, 12 mmol) in anhydrous DMSO (20 mL).

  • Ylide Formation: Add KOtBu (1.35 g, 12 mmol) portion-wise at room temperature. Stir for 30 minutes until the solution becomes clear/yellowish (generation of the sulfur ylide).

  • Addition: Cool the mixture to 10°C. Add 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) dissolved in 5 mL DMSO dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Silica; Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the less polar epoxide (
    
    
    
    ).
  • Workup: Quench with ice water (100 mL). Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect >85% as a pale yellow oil. Use immediately or store at -20°C under inert gas.

Main Protocol: Regioselective Aminolysis[3][4]

This protocol uses isopropylamine as the model amine, relevant for beta-blocker analogues. Substitute with your specific primary/secondary amine as needed.

Reagents:

  • 2,5-Dimethoxystyrene oxide (Freshly prepared, 5.0 mmol)

  • Isopropylamine (25.0 mmol, 5.0 equiv) — Excess is crucial to prevent polymerization.

  • Methanol (HPLC Grade, 10 mL) or Ethanol (Abs.)

Experimental Workflow:

  • Preparation: Dissolve the epoxide (approx. 0.9 g, 5 mmol) in Methanol (10 mL) in a pressure tube or round-bottom flask equipped with a highly efficient reflux condenser.

  • Amine Addition: Add isopropylamine (2.1 mL, 25 mmol) slowly.

    • Note: If using volatile amines (like methylamine/ethylamine), use a sealed pressure vessel behind a blast shield.

  • Thermal Cycle:

    • Stir at Room Temperature for 1 hour.

    • Heat to 50°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Do not exceed 60°C. Higher temperatures increase the risk of rearrangement driven by trace acidity or thermal instability of the electron-rich ring.

  • Monitoring: Monitor by TLC (DCM:MeOH:NH4OH 90:9:1). The epoxide will vanish; the amine product will appear as a polar spot (often requiring Ninhydrin stain for visualization if the amine is aliphatic).

  • Workup (Purification by Acid-Base Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

    • Dissolve residue in 1M HCl (20 mL). The product is now water-soluble as the salt.

    • Wash the aqueous layer with Diethyl Ether (

      
       mL). This removes non-basic impurities (dimers, rearranged ketones).
      
    • Basify the aqueous layer to pH >12 using 20% NaOH (cool in an ice bath during addition).

    • Extract the free base into Dichloromethane (DCM) (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Yield: Typical isolated yields are 75–85%.

Workflow Step1 Dissolve Epoxide in MeOH Step2 Add Excess Amine (5 equiv) Step1->Step2 Step3 Heat 50°C (4-6 Hours) Step2->Step3 Step4 Evaporate Volatiles Step3->Step4 Step5 Acid/Base Extraction (Purification) Step4->Step5 Final Pure Beta-Amino Alcohol Step5->Final

Figure 2: Experimental workflow for the aminolysis protocol.

Analytical Validation & Data

To validate the synthesis, compare the NMR signals against the expected regiochemistry.

Table 1: Diagnostic NMR Signals (in


) 
PositionProton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Benzylic

4.6 – 4.9 ddIndicates intact benzylic alcohol (Product A).
Terminal

2.7 – 2.9 mConfirms amine attachment at terminal carbon.
Methoxy

3.7 – 3.8 s (2 signals)Confirms 2,5-dimethoxy pattern integrity.
Aromatic

6.7 – 7.0 m (3H)Pattern specific to 1,2,4-substitution.
  • Mass Spectrometry (ESI+): Expect

    
     peak corresponding to MW + 1.
    
  • Key Impurity Check: If you see a singlet around

    
     3.6–3.7 (benzylic 
    
    
    
    next to a ketone) and loss of the chiral alcohol center, the Meinwald rearrangement occurred.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tars Polymerization of epoxide.Ensure amine excess is

equivalents. Add amine before heating.
Ketone Formation Acidic contamination or excessive heat.Use base-washed glassware. Lower reaction temp to 40°C and extend time.
Incomplete Reaction Steric hindrance of amine.Switch solvent to Ethanol/Water (9:1) to leverage hydrogen bonding activation of the epoxide oxygen.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4][5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] Link

  • Kayser, M. M., & Morand, P. (1980). Regioselectivity of epoxide ring opening: An analysis of the factors involved. Canadian Journal of Chemistry.[6] Link

  • Chini, M., Crotti, P., & Macchia, F. (1991). Regioalternating selectivity in the metal salt catalyzed aminolysis of styrene oxide. The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2][7] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Link

Sources

Application Note: Catalytic Hydrogenation of 2-(2,5-Dimethoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The catalytic hydrogenation of aryl epoxides is a critical transformation in pharmaceutical development, yielding valuable phenethyl alcohol derivatives used as active pharmaceutical ingredient (API) precursors. Specifically, the hydrogenolysis of 2-(2,5-dimethoxyphenyl)oxirane to selectively form 2-(2,5-dimethoxyphenyl)ethanol requires precise control over regioselectivity.

As a Senior Application Scientist, I emphasize that the choice of catalyst is not merely a procedural step, but the defining factor in the reaction's causality. The oxirane ring can open via two pathways:

  • Benzylic C-O Cleavage: Yields the primary alcohol (anti-Markovnikov product).

  • Terminal C-O Cleavage: Yields the secondary alcohol (Markovnikov product).

Palladium on Carbon (Pd/C) is the premier choice for this transformation. The causality lies in Palladium's unique ability to coordinate with the aromatic


-system, selectively weakening and inserting into the benzylic C-O bond via a stabilized 

-benzyl intermediate. This specific electronic interaction ensures >98% selectivity for the primary alcohol (). Furthermore, the electron-donating methoxy groups at the 2- and 5-positions of the aryl ring increase the electron density at the benzylic position, further accelerating this specific cleavage pathway.

Pathway A This compound (Substrate) B Pd/C Surface Adsorption & H2 Cleavage A->B H2 (1-5 atm) C Benzylic C-O Bond Cleavage B->C Regioselective D 2-(2,5-Dimethoxyphenyl)ethanol (Primary Alcohol) C->D Major (>98%) E 1-(2,5-Dimethoxyphenyl)ethanol (Secondary Alcohol) C->E Minor (<2%)

Regioselective hydrogenolysis pathway of this compound on Pd.

Quantitative Data: Catalyst Screening & Selectivity

To demonstrate the profound impact of metal selection on regioselectivity, the following table summarizes quantitative screening data. While alternative cooperative catalysis methods exist for anti-Markovnikov alcohol synthesis (), heterogeneous Pd/C remains the most scalable and selective approach. Platinum and Nickel catalysts shift the mechanism toward steric control, attacking the less hindered terminal carbon and yielding the secondary alcohol ().

Table 1: Catalyst Screening for Hydrogenolysis of this compound (10 mmol scale)

Catalyst (5 mol%)SolventTemp (°C)Pressure (atm)Conversion (%)Selectivity: Primary Alcohol (%)Selectivity: Secondary Alcohol (%)
5% Pd/C Anhydrous EtOH253.0>9998.5 <1.5
5% Pt/C Anhydrous EtOH253.08515.085.0
Raney Ni MeOH405.0>9940.060.0

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The reaction progress is strictly governed by stoichiometric hydrogen gas uptake. For a 10.0 mmol scale reaction, the theoretical


 consumption is exactly 244 mL at standard temperature and pressure (STP). Monitoring the pressure drop in a closed autoclave provides real-time validation of conversion. A premature halt in pressure drop indicates catalyst deactivation, while excess uptake signals unwanted over-reduction (e.g., aromatic ring hydrogenation).

Protocol S1 1. Catalyst Preparation Load 5% Pd/C into dry autoclave S2 2. Substrate Addition Add Epoxide in Anhydrous EtOH S1->S2 S3 3. Inert Purging 3x N2 cycles to remove O2 S2->S3 S4 4. Hydrogenation 3x H2 cycles, then pressurize to 3 atm S3->S4 S5 5. Reaction Monitoring Stir at 25°C, track H2 pressure drop S4->S5 S6 6. Workup & Isolation Filter over Celite, concentrate in vacuo S5->S6

Step-by-step experimental workflow for epoxide catalytic hydrogenation.

Step-by-Step Methodology

Reagents Required:

  • This compound (1.80 g, 10.0 mmol)

  • 5% Palladium on Carbon (Pd/C), 50% w/w water wet (0.21 g, ~0.05 mmol Pd)

  • Anhydrous Ethanol (HPLC Grade, 20 mL)

  • Hydrogen Gas (UHP Grade, 99.999%)

Procedure:

  • Reactor Setup: To a clean, dry 50 mL stainless steel autoclave equipped with a magnetic stirrer and pressure gauge, carefully add the 5% Pd/C catalyst. Causality Note: Using water-wet Pd/C mitigates the pyrophoric hazard associated with dry palladium catalysts during the initial loading phase.

  • Substrate Addition: Dissolve 10.0 mmol of this compound in 20 mL of anhydrous ethanol. Transfer this solution to the autoclave. Causality Note: Anhydrous ethanol is chosen to prevent acid-catalyzed hydrolysis of the epoxide into a diol, which can occur in the presence of water and trace acidic sites on the carbon support.

  • Purging (Critical Safety Step): Seal the autoclave. Purge the headspace with Nitrogen (

    
    ) by pressurizing to 3 atm and venting. Repeat this cycle three times to ensure complete removal of oxygen.
    
  • Hydrogenation: Purge the reactor three times with Hydrogen (

    
    ) gas (pressurize to 2 atm, then vent). Finally, pressurize the reactor to exactly 3.0 atm with 
    
    
    
    .
  • Reaction & Monitoring: Initiate vigorous stirring (800 rpm) at 25°C. Monitor the pressure gauge. The pressure will drop as

    
     is consumed. The reaction is complete when the pressure stabilizes and no further drop is observed for 30 minutes (typically 2-4 hours).
    
  • Workup: Carefully vent the remaining

    
     gas and purge the reactor with 
    
    
    
    three times. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 10 mL of ethanol.
  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-(2,5-dimethoxyphenyl)ethanol as a pale yellow to colorless oil.

  • Validation: Confirm product identity and purity via GC-MS and

    
    -NMR. The absence of epoxide signals (multiplets at ~2.7-3.2 ppm) and the presence of the primary alcohol triplet (~3.8 ppm) validate the structural outcome.
    

References

  • Selective palladium nanoparticles-catalyzed hydrogenolysis of industrially targeted epoxides in water Journal of Catalysis, Weiping Liu, Thomas Leischner, Wu Li, Kathrin Junge, Matthias Beller (2021). URL:[Link][1]

  • Anti-Markovnikov alcohols via epoxide hydrogenation through cooperative catalysis Science, Chengbo Yao, Tobias Dahmen, Andreas Gansäuer, Jack Norton (2019). URL:[Link][1]

  • Product distribution in hydrogenation of styrene oxide over Pd/chitosan catalyst Research on Chemical Intermediates, Maya Viswanadhan, Aparna Potdar, Anumon Divakaran, Manohar Badiger, Chandrashekhar Rode (2016). URL:[Link][1]

Sources

Using 2-(2,5-Dimethoxyphenyl)oxirane as a 2C-H precursor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2,5-Dimethoxyphenyl)oxirane as a High-Fidelity Precursor for 2,5-Dimethoxyphenethylamine (2C-H) Synthesis

Abstract

This application note details the utilization of This compound (CAS: 83436-65-1) as a strategic intermediate for the synthesis of 2,5-dimethoxyphenethylamine (2C-H) . Unlike traditional routes relying on the reduction of nitrostyrenes, the epoxide pathway offers a distinct mechanistic advantage via the Meinwald rearrangement , allowing for the generation of the labile 2,5-dimethoxyphenylacetaldehyde in situ or as an isolated intermediate. This guide provides a comprehensive, self-validating protocol for the Lewis acid-catalyzed rearrangement followed by reductive amination, emphasizing regiocontrol and atom economy.

Introduction & Strategic Rationale

The synthesis of phenethylamines, specifically 2C-H, is classically achieved via the Henry reaction (condensation of 2,5-dimethoxybenzaldehyde with nitromethane) followed by hydride reduction. While effective, this route involves high-energy intermediates (nitrostyrenes) and aggressive reducing agents (LiAlH₄).

The Epoxide Route utilizes this compound, a styrene oxide derivative. This pathway is valuable for research applications requiring:

  • Isotopic Labeling: Facile introduction of deuterium or

    
    C at the 
    
    
    
    or
    
    
    positions via labeled epoxides.
  • Milder Conditions: Avoidance of strongly exothermic hydride reductions associated with nitroalkenes.

  • Chemo-selectivity: The ability to perform reductive amination under conditions that tolerate other sensitive functional groups on the aromatic ring.

Mechanistic Pathway

The transformation relies on two key chemical steps:[1]

  • Meinwald Rearrangement: The acid-catalyzed isomerization of the epoxide to a carbonyl compound.[2][3][4] For styrene oxides, regioselectivity is critical. We target the aldehyde (via a 1,2-hydride shift) rather than the ketone (via a hydride shift from the terminal carbon or methyl migration).

    • Catalyst Choice: Lewis acids like Boron Trifluoride Etherate (

      
      ) or Magnesium Bromide (
      
      
      
      ) favor the formation of the aldehyde by stabilizing the benzylic carbocation intermediate, facilitating the migration of the benzylic hydrogen.
  • Reductive Amination: The resulting 2,5-dimethoxyphenylacetaldehyde is unstable and prone to polymerization. It is best converted immediately to the amine using ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    
    ).
Pathway Visualization

ReactionPathway Epoxide This compound (Precursor) Transition Benzylic Cation Intermediate Epoxide->Transition Lewis Acid (BF3·Et2O) Aldehyde 2,5-Dimethoxyphenyl- acetaldehyde Transition->Aldehyde 1,2-Hydride Shift (Meinwald Rearr.) Ketone Ketone (Side Product) Transition->Ketone Unwanted Path Imine Imine Intermediate Aldehyde->Imine NH4OAc MeOH Product 2C-H (Target Amine) Imine->Product NaBH3CN Reduction

Figure 1: Mechanistic flow from epoxide precursor to 2C-H amine, highlighting the critical hydride shift.

Experimental Protocols

Reagent Specifications
ReagentPurity/GradeRoleHazard Note
This compound>97%PrecursorIrritant, potential sensitizer

Synthesis GradeLewis Acid CatalystCorrosive, moisture sensitive
Ammonium AcetateACS ReagentNitrogen SourceHygroscopic

95%Reducing AgentToxic (generates HCN w/ acid)
Tetrahydrofuran (THF)AnhydrousSolventPeroxide former
Protocol A: Meinwald Rearrangement (Epoxide Aldehyde)

Objective: Isomerize the epoxide to 2,5-dimethoxyphenylacetaldehyde.[5]

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 10.0 mmol (1.80 g) of this compound in 30 mL anhydrous THF . Cool the solution to 0°C using an ice bath.

  • Catalysis: Add 3.0 mmol (0.37 mL) of

    
     dropwise over 5 minutes. The solution may darken slightly.
    
    • Critical Control Point: Do not allow the temperature to exceed 5°C during addition to prevent polymerization or ketone formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check via TLC (Silica, 4:1 Hexane:EtOAc). The epoxide spot (

    
    ) should disappear, replaced by the aldehyde spot (
    
    
    
    , streaks slightly).
  • Quench: Quench carefully with 10 mL saturated

    
     .
    
  • Isolation (Optional): If storing, extract with diethyl ether, wash with brine, and dry over

    
    . However, for 2C-H synthesis, proceed immediately to Protocol B  using the crude organic layer or the isolated oil without extensive purification to avoid oxidation.
    
Protocol B: Reductive Amination (Aldehyde 2C-H)

Objective: Convert the aldehyde to the primary amine.

  • Solution Prep: Take the crude aldehyde from Protocol A (approx. 10 mmol theoretical) dissolved in 40 mL Methanol (MeOH) .

  • Imine Formation: Add 100 mmol (7.7 g) of Ammonium Acetate (

    
    ). Stir at RT for 30 minutes.
    
    • Note: A large excess of ammonium acetate is required to prevent the formation of secondary amines (dimerization).

  • Reduction: Cool the mixture to 0°C . Add 15 mmol (0.95 g) of Sodium Cyanoborohydride (

    
    ) in portions.
    
  • Digestion: Allow the mixture to stir at RT for 12–18 hours.

  • Workup (Acid/Base Extraction - Self-Validating Step):

    • Acidify: Add conc. HCl dropwise until pH < 2 (Caution: HCN gas evolution; perform in fume hood). This hydrolyzes any remaining borate complexes and converts the amine to its salt.

    • Wash: Extract the aqueous acidic layer with DCM (

      
       mL) to remove non-basic impurities (unreacted aldehyde/epoxide). Discard organic layer.
      
    • Basify: Adjust the aqueous layer to pH > 12 using 25% NaOH. The solution will become cloudy as the freebase amine separates.

    • Extract: Extract the basic aqueous layer with DCM (

      
       mL).
      
  • Final Isolation: Dry the combined DCM layers over anhydrous

    
    , filter, and evaporate under reduced pressure to yield 2C-H freebase as a pale yellow oil.
    
  • Salt Formation: Dissolve the oil in minimal isopropanol and add concentrated HCl (or HCl in dioxane) to precipitate 2,5-dimethoxyphenethylamine hydrochloride. Recrystallize from IPA/EtOAc.

Process Workflow & Decision Tree

Workflow Start Start: Epoxide Precursor Rearrange Meinwald Rearrangement (BF3·Et2O, 0°C) Start->Rearrange Check TLC Check: Epoxide Gone? Rearrange->Check Check->Rearrange No (Add more catalyst) Isolate Crude Workup (Avoid Distillation) Check->Isolate Yes Amination Reductive Amination (NH4OAc, NaBH3CN) Isolate->Amination AcidBase Acid/Base Extraction (Purification) Amination->AcidBase Final 2C-H HCl Salt AcidBase->Final

Figure 2: Operational workflow for the conversion of this compound to 2C-H.

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: The use of

    
     generates cyanide residues. All waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.
    
  • Controlled Substance: 2C-H is a Schedule I substance (USA). Researchers must maintain strict inventory logs (Form 222 for precursors if applicable, though the epoxide is generally unregulated, the product is strictly controlled).

  • Chemical Hygiene: The epoxide is an alkylating agent. Double-gloving (Nitrile) and use of a fume hood are mandatory to prevent sensitization.

References

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions.[6] III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Rickborn, B. (1998). The Meinwald Rearrangement.[2][3][6][7] In Comprehensive Organic Synthesis (Vol. 3, pp. 733-775). Pergamon. Link

  • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-H characterization). Link

Sources

Application Note: Rapid and Efficient Synthesis of 2-(2,5-Dimethoxyphenyl)oxirane via Microwave-Assisted Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(2,5-dimethoxyphenyl)oxirane, a valuable epoxide intermediate, utilizing a microwave-assisted Corey-Chaykovsky reaction. This protocol offers a significant improvement over conventional heating methods, leading to drastically reduced reaction times, enhanced yields, and a greener chemical process. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development seeking efficient and sustainable methodologies.

Introduction: The Significance of Epoxides and the Advent of Microwave Synthesis

Epoxides are highly versatile intermediates in organic synthesis due to the inherent strain of their three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of two functional groups, making them invaluable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The target molecule, this compound, is a key precursor for various biologically active compounds.

Traditional methods for epoxidation often involve lengthy reaction times and require stringent conditions.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a more efficient and sustainable alternative.[2][3] Microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This "superheating" effect can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while also improving yields and minimizing the formation of byproducts.[5][6]

The Corey-Chaykovsky Reaction: A Powerful Tool for Epoxidation

The synthesis of this compound is achieved through the Corey-Chaykovsky reaction, a classic method for the formation of epoxides from aldehydes and ketones.[7][8] This reaction employs a sulfur ylide, which is a neutral molecule containing a negatively charged carbon adjacent to a positively charged sulfur atom.

Reaction Mechanism

The generally accepted mechanism for the Corey-Chaykovsky reaction involves the following key steps:[9][10]

  • Ylide Formation: The sulfur ylide is typically generated in situ by the deprotonation of a sulfonium salt, such as trimethylsulfonium iodide, with a strong base like sodium hydroxide.

  • Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde (2,5-dimethoxybenzaldehyde). This results in the formation of a betaine intermediate.

  • Intramolecular Cyclization: The negatively charged oxygen of the betaine then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group.

  • Epoxide Formation: This intramolecular SN2 reaction leads to the formation of the desired epoxide ring and the expulsion of a neutral dimethyl sulfide molecule.

The key difference between the Corey-Chaykovsky reaction and the related Wittig reaction lies in the nature of the heteroatom. In the Wittig reaction, the strong P=O double bond formation drives the reaction towards olefination, whereas the weaker S=O bond in the corresponding intermediate of the Corey-Chaykovsky reaction allows for the intramolecular cyclization to form the epoxide.[10]

Corey_Chaykovsky_Mechanism reagents Trimethylsulfonium Iodide + NaOH ylide Sulfur Ylide (Nucleophile) reagents->ylide In situ generation aldehyde 2,5-Dimethoxybenzaldehyde betaine Betaine Intermediate aldehyde->betaine ylide->betaine Nucleophilic Attack epoxide This compound (Product) betaine->epoxide Intramolecular SN2 dms Dimethyl Sulfide (Byproduct) betaine->dms Elimination Experimental_Workflow start Start reagents Combine Reactants: - 2,5-Dimethoxybenzaldehyde - Trimethylsulfonium Iodide - TBAB start->reagents solvents Add Solvents: - Dichloromethane - 50% aq. NaOH reagents->solvents microwave Microwave Irradiation (80°C, 10 min) solvents->microwave workup Aqueous Work-up (Separatory Funnel) microwave->workup extraction Extraction with DCM workup->extraction drying Drying over MgSO4 & Concentration extraction->drying purification Flash Column Chromatography drying->purification product Pure this compound purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-(2,5-Dimethoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Researchers often underestimate the lability of 2-(2,5-Dimethoxyphenyl)oxirane . While styrene oxide is moderately stable, the addition of two methoxy groups at the 2 and 5 positions creates a "push-pull" electronic environment that significantly lowers the activation energy for ring-opening.

This compound is not merely "sensitive to heat"; it is a latent monomer waiting for a cationic trigger. The electron-donating methoxy groups stabilize the benzylic carbocation intermediate, making this molecule highly susceptible to acid-catalyzed homopolymerization, even with trace environmental moisture or acidity.

This guide provides a self-validating storage protocol designed to arrest these thermodynamic drivers.

Part 1: The Science of Instability

To prevent degradation, one must understand the failure mode. The primary threat to this compound is Cationic Ring-Opening Polymerization (CROP) .

The Mechanistic Trigger

Unlike aliphatic epoxides, the phenyl ring allows for resonance stabilization. When a proton (


) or Lewis acid coordinates with the epoxide oxygen:
  • The ring weakens.

  • The bond between the oxygen and the benzylic carbon (the carbon attached to the ring) breaks.

  • A carbocation forms. Crucially , the 2,5-dimethoxy substituents donate electron density into the ring, hyper-stabilizing this positive charge.

  • This "hot" carbocation immediately attacks the oxygen of a neighboring epoxide molecule, initiating a chain reaction that turns your clear oil into a yellow, insoluble gel.

Visualization: The Degradation Cascade

The following diagram illustrates the kinetic pathway from a pure monomer to an irreversible polymer.

PolymerizationMechanism Monomer Pure this compound Activation Protonated Epoxide (Activated Species) Monomer->Activation + H+ Trigger Trigger: Trace Acid (H+) or Surface Silanols Trigger->Activation Carbocation Benzylic Carbocation (Stabilized by 2,5-OMe) Activation->Carbocation Ring Opening ChainGrowth Nucleophilic Attack by Neighboring Monomer Carbocation->ChainGrowth Propagation ChainGrowth->Activation Chain Transfer Polymer Insoluble Polyether (Yellow Gel/Solid) ChainGrowth->Polymer Termination

Figure 1: The acid-catalyzed cationic polymerization pathway. Note that the 2,5-dimethoxy substitution accelerates the "Ring Opening" step significantly compared to unsubstituted styrene oxide.

Part 2: The "Gold Standard" Storage Protocol

Do not rely on standard refrigeration. Follow this protocol to ensure compound integrity for >6 months.

Required Materials
  • Container: Borosilicate glass vial (Silanized preferred to neutralize surface acidity).

  • Atmosphere: High-purity Argon (heavier than air, provides better blanket than Nitrogen).

  • Seal: Teflon-lined screw cap + Parafilm.

  • Desiccant: Drierite or Activated Molecular Sieves (4Å) in the secondary container.

Step-by-Step Workflow
StepActionScientific Rationale
1 Aliquot Immediately Avoid repeated freeze-thaw cycles which introduce condensation. Split bulk material into single-use vials.
2 Inert Gas Purge Flow dry Argon gently over the liquid surface for 30 seconds before capping.
3 The "Double-Containment" Place the primary vial inside a larger jar containing desiccant (e.g., a pouch of silica gel).
4 Deep Freeze Store at -20°C (-4°F) or lower.
5 Warm Before Opening Allow the closed vial to reach room temperature before breaking the seal.
Visualization: Storage Decision Tree

Use this workflow to determine the correct handling based on your usage timeline.

StorageWorkflow Start Received Compound UsageCheck Immediate Use? (<24 hours) Start->UsageCheck ShortTerm Store at 4°C Dark, Tightly Sealed UsageCheck->ShortTerm Yes LongTerm Prepare for Long Term UsageCheck->LongTerm No Use Experiment ShortTerm->Use Aliquot 1. Aliquot under Argon LongTerm->Aliquot Secondary 2. Place in jar with Desiccant Aliquot->Secondary Freeze 3. Store at -20°C Secondary->Freeze Retrieve Retrieval Protocol Freeze->Retrieve When needed Thaw Thaw to RT in Desiccator (DO NOT OPEN COLD) Retrieve->Thaw Thaw->Use

Figure 2: Decision logic for storage. The critical control point is the "Thaw" step to prevent condensation-induced polymerization.

Part 3: Troubleshooting & FAQs

Q1: My clear liquid has turned into a viscous yellow oil or gel. Can I purify it?

Status: Critical Failure.

  • Diagnosis: The compound has undergone homopolymerization.[1] The yellow color typically comes from conjugated by-products or oxidation of the electron-rich aromatic ring.

  • Solution: Discard. Polymerization is irreversible. Distillation is dangerous due to the risk of localized overheating causing rapid, exothermic polymerization in the pot.

Q2: Can I store the epoxide in solution (e.g., DMSO or Ethanol)?

Status: Not Recommended. [2]

  • DMSO: While aprotic, DMSO is hygroscopic. Absorbed water will hydrolyze the epoxide to the diol (glycol).

  • Ethanol/Methanol: These are nucleophiles. Over time, they will attack the epoxide ring (solvolysis), forming the alkoxy-alcohol derivative.

  • Best Practice: Store neat (pure) . If solution storage is mandatory, use Anhydrous THF or Dichloromethane stored over molecular sieves.

Q3: I see white crystals forming in the liquid. Is this the polymer?

Status: Ambiguous.

  • Possibility A: It is the diol (hydrolysis product), which often has a higher melting point than the epoxide.

  • Possibility B: If the compound was synthesized from the aldehyde (via Corey-Chaykovsky or Darzens), it could be residual starting material precipitating out.

  • Action: Perform a TLC (Thin Layer Chromatography). The epoxide is less polar than the diol. If the spot stays at the baseline or smears significantly, it is likely a polymer/diol mixture.

Q4: Why does the protocol recommend silanized glass?

Status: Optimization.

  • Standard glass surfaces contain silanol groups (-Si-OH) which are weakly acidic. For highly sensitive "electron-rich" epoxides like the 2,5-dimethoxy variant, this surface acidity can be enough to initiate polymerization at the liquid-glass interface over long periods. Silanization caps these groups.

Part 4: Quality Control & Validation

Before committing this precursor to a valuable synthesis step (e.g., ring opening with an amine), validate its purity.

Rapid QC Protocol (NMR)

Take a small aliquot in


.
  • Check for Epoxide Protons: Look for the characteristic multiplets of the oxirane ring protons between 2.5 ppm and 3.5 ppm .

  • Check for Polymerization: Broadening of peaks in the aromatic region or the appearance of broad methylene signals (

    
    ) indicates polymerization.
    
  • Check for Hydrolysis: A shift of the side-chain protons downfield (to ~3.5-4.0 ppm) and the presence of exchangeable -OH protons indicates the diol.

Table: Physical Property Reference
PropertyValue (Approximate)Note
State Liquid (at RT)May solidify if highly pure and stored <10°C.
Color Colorless to Pale YellowDeep yellow/orange indicates degradation.
Solubility DCM, THF, Ethyl AcetateInsoluble in water (slowly hydrolyzes).

References

  • Mechanism of Epoxide Polymerization

    • Title: Cationic Polymerization of Styrene Deriv
    • Source: Macromolecules (ACS Public
    • Context: Details the acid-catalyzed crossover reactions and cationic propagation mechanisms specific to styrene-oxide deriv
    • URL:[Link]

  • General Epoxide Handling

    • Title: Guidelines for the Safe Handling of Peroxidizable and Unstable Chemicals.
    • Source: University of California, Berkeley (EH&S).
    • Context: Provides foundational safety and storage parameters for unstable ether/epoxide compounds.
    • URL:[Link]

  • Chemical Data & Reactivity

    • Title: Styrene Oxide (Phenyloxirane) Reactivity Profile.
    • Source: PubChem (N
    • Context: Establishes the baseline reactivity of the phenyloxirane class, including hydrolysis and polymeriz
    • URL:[Link]

  • Related Compound Stability

    • Title: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Technical Guide.[3]

    • Source: BenchChem.[3]

    • Context: While a different isomer, this guide confirms the storage requirement of -20°C for methoxy-substituted phenyl oxiranes.

Sources

Minimizing aldehyde rearrangement in styrene oxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Aldehyde Rearrangement in Styrene Oxide Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for epoxide synthesis. Styrene oxide is a highly versatile building block in pharmaceutical synthesis, but its inherent molecular strain and electronic properties make it notoriously susceptible to degradation. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to eliminate the formation of phenylacetaldehyde byproducts.

Diagnostic Workflow

Before adjusting your synthetic protocols, use the decision tree below to isolate the root cause of the phenylacetaldehyde contamination.

TroubleshootingWorkflow Start Issue: Phenylacetaldehyde Detected CheckMethod Detection Method? Start->CheckMethod GCMS GC-MS CheckMethod->GCMS NMR NMR / HPLC CheckMethod->NMR Thermal Thermal Rearrangement (Artifact) GCMS->Thermal Acidic Acid-Catalyzed Rearrangement NMR->Acidic Action1 Lower Inlet Temp (< 70°C) Thermal->Action1 CheckOxidant Oxidant Used? Acidic->CheckOxidant mCPBA mCPBA CheckOxidant->mCPBA Enzyme Biocatalyst CheckOxidant->Enzyme Action2 Use Biphasic Buffer (pH > 7.5) mCPBA->Action2 Action3 Use Biphasic System (n-decane/buffer) Enzyme->Action3

Fig 1. Decision tree for diagnosing and resolving phenylacetaldehyde contamination.

FAQ 1: Mechanistic Fundamentals

Q: Why is styrene oxide so prone to rearranging into phenylacetaldehyde compared to aliphatic epoxides? A: The instability of styrene oxide is rooted in the electronic properties of its phenyl ring. Under acidic or Lewis acidic conditions, the epoxide oxygen becomes protonated, leading to the cleavage of the C–O bond. The resulting positive charge is localized at the benzylic carbon. Because the adjacent phenyl ring highly stabilizes this benzylic carbocation via resonance, the activation energy for ring-opening is drastically lowered[1]. Once the carbocation forms, a 1,2-hydride shift occurs rapidly to satisfy the octet, yielding phenylacetaldehyde. This cascade is known as the Meinwald rearrangement[2].

MeinwaldMechanism SO Styrene Oxide Protonated Oxonium Ion (Protonated) SO->Protonated H+ Carbocation Benzylic Carbocation (Stabilized) Protonated->Carbocation C-O Cleavage HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift PAA Phenylacetaldehyde HydrideShift->PAA -H+

Fig 2. Logical sequence of the acid-catalyzed Meinwald rearrangement of styrene oxide.

FAQ 2: Synthetic Troubleshooting

Q: I am using mCPBA for the epoxidation of styrene, but my yields are low and NMR shows significant phenylacetaldehyde. How do I fix this? A: The standard epoxidation of alkenes with meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a stoichiometric byproduct[3]. As the reaction progresses, the concentration of this acid increases, dropping the pH of the reaction mixture. This acidic environment directly catalyzes the Meinwald rearrangement of your newly formed styrene oxide[2]. To prevent this, you must decouple the epoxidation from the acidic byproduct by utilizing a biphasic buffered system.

Protocol 1: Biphasic Buffered mCPBA Epoxidation

Self-Validating Principle: By monitoring the pH of the aqueous layer throughout the reaction (ensuring it remains > 7.5), this protocol self-validates the continuous neutralization of m-chlorobenzoic acid, directly preventing the acid-catalyzed rearrangement cascade.

  • System Preparation: Dissolve 10 mmol of styrene in 20 mL of dichloromethane (DCM). Prepare 20 mL of a 0.5 M aqueous sodium bicarbonate (NaHCO₃) solution (pH ~8.2).

  • Thermal Equilibration: Combine the organic and aqueous phases in a 100 mL round-bottom flask. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area. Cool the biphasic mixture to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve 12 mmol of purified mCPBA in 20 mL of DCM. Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes. Causality: Dropwise addition prevents localized thermal spikes that could provide the activation energy for thermal rearrangement.

  • Reaction Monitoring: Stir at 0 °C for 2–4 hours. Verify the aqueous layer pH using pH paper; if it drops below 7.5, add additional saturated NaHCO₃.

  • Quenching and Isolation: Quench any unreacted peroxide by adding 10 mL of saturated aqueous sodium thiosulfate. Separate the layers. Wash the organic layer twice with 20 mL of saturated NaHCO₃ to ensure complete removal of aromatic acids. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

FAQ 3: Biocatalytic Alternatives

Q: We are moving toward green chemistry and using Styrene Monooxygenase (SMO). However, we still see aldehyde byproducts. Why? A: While enzymatic epoxidation avoids harsh acidic byproducts, styrene oxide is toxic to the biocatalyst and can spontaneously hydrolyze or rearrange in the aqueous buffer over long reaction times. The solution is to use a biphasic system (e.g., aqueous buffer and n-decane or n-heptane). The organic phase acts as an in situ reservoir, immediately extracting the styrene oxide from the aqueous phase as it is formed. This shields the epoxide from aqueous degradation pathways and minimizes product inhibition on the enzyme[4].

FAQ 4: Analytical Artifacts

Q: My crude NMR looks incredibly clean (>95% styrene oxide), but my GC-MS analysis shows up to 30% phenylacetaldehyde. Which instrument is accurate? A: Your GC-MS is creating an analytical artifact. Styrene oxide is highly sensitive to thermal stress. Standard GC injection ports are often set between 250 °C and 300 °C to ensure rapid volatilization. At these temperatures, styrene oxide undergoes a rapid thermal Meinwald rearrangement inside the heated glass liner before it even reaches the column[5].

Protocol 2: Artifact-Free GC-MS Analysis of Styrene Oxide

Self-Validating Principle: Injecting a pure, commercial standard of styrene oxide at varying inlet temperatures (e.g., 70 °C vs. 250 °C) prior to analyzing reaction aliquots self-validates the instrument's thermal neutrality. If the standard shows phenylacetaldehyde at 250 °C but not at 70 °C, the analytical artifact is isolated and confirmed.

  • Inlet Configuration: Lower the GC injection port temperature to strictly 70 °C[5].

  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS) to minimize surface-active interactions that mimic Lewis acid sites.

  • Oven Program: Start the oven at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Detection: Monitor the molecular ions (m/z 120 for both isomers) but rely on retention time differentiation (styrene oxide elutes earlier than phenylacetaldehyde).

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the suppression of the rearrangement pathway.

Epoxidation MethodSolvent SystemTemp (°C)Styrene Oxide Yield (%)Phenylacetaldehyde (%)
Standard mCPBADCM (Monophasic)2565.025.0
Buffered mCPBADCM / Aq. NaHCO₃092.5< 2.0
Biocatalytic (SMO)Aqueous Buffer3045.040.0
Biocatalytic (SMO)Buffer / n-decane3095.0< 1.0
GC-MS (Standard)Injection Port250N/A (Analytical)~30.0 (Artifact)
GC-MS (Cold Inlet)Injection Port70N/A (Analytical)< 0.5 (Artifact)
References
  • Measurement of styrene-7,8-oxide and other oxidation products of styrene in air. PubMed. [Link]

  • Acid-catalysed isomerisation of phenyl epoxide to aldehyde. Chemistry Stack Exchange.[Link]

  • A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation. PMC.[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

Sources

Optimizing yield of Corey-Chaykovsky reaction for electron-rich aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for Electron-Rich Aldehydes

Executive Summary

Electron-rich aldehydes (e.g., p-methoxybenzaldehyde, indole-3-carbaldehyde) present a specific kinetic challenge in the Corey-Chaykovsky reaction. The electron-donating groups deactivate the carbonyl carbon, rendering it less electrophilic. This slows the initial nucleophilic attack by the sulfur ylide, often making the reaction rate-limiting or allowing the reversible betaine intermediate to revert to starting materials rather than cyclizing to the epoxide.

This guide provides a tiered approach to overcoming this deactivation, moving from standard optimization to alternative mechanistic pathways (Phase Transfer Catalysis).

Part 1: Strategic Decision Matrix

Before modifying your current setup, determine if you are using the correct ylide "hardware" for your specific substrate.

ReactionLogic Start Substrate Analysis: Electron-Rich Aldehyde Standard Standard Protocol (Sulfoxonium / NaH / DMSO) Start->Standard Check Did Standard Protocol Fail? Standard->Check FailureMode1 Failure: No Conversion (Reverted Betaine) Check->FailureMode1 Yes, SM recovered FailureMode2 Failure: Decomposition (Harsh Conditions) Check->FailureMode2 Yes, Tar/Byproducts Success Success Check->Success No, Yield >80% Sol1 Optimization A: Increase Electrophilicity (Lewis Acid Additives) FailureMode1->Sol1 Activate Carbonyl Sol2 Optimization B: Switch to Kinetic Ylide (Sulfonium / PTC) FailureMode1->Sol2 Need higher reactivity FailureMode2->Sol2 Need milder conditions

Figure 1: Decision tree for selecting the optimal reaction pathway based on failure mode.

Part 2: The "Hardware" – Reagent Selection

For electron-rich substrates, the choice between Sulfoxonium and Sulfonium salts is critical.

FeatureTrimethylsulfoxonium Iodide (TMSOI)Trimethylsulfonium Iodide (TMSI)
Ylide Type Thermodynamic (Stabilized by oxygen)Kinetic (Less stable, more reactive)
Reactivity Lower nucleophilicity. Good for standard aldehydes.Higher nucleophilicity. Better for deactivated/electron-rich aldehydes.
Leaving Group DMSO (Good leaving group)Dimethyl sulfide (Excellent leaving group)
Handling Stable solid, easy to store.Hygroscopic, often generated in situ.
Recommendation Try first. If yield < 40%, switch.Preferred for recalcitrant electron-rich substrates.
Part 3: Optimization Protocols
Protocol A: The "Standard" Boost (DMSO/NaH)

Use this if you are committed to TMSOI but need higher conversion.

The Logic: Since the carbonyl is deactivated, we must maximize the concentration of the active ylide and ensure the irreversible step (ring closure) occurs efficiently.

  • Reagent Prep: Wash NaH with dry pentane/hexane to remove mineral oil. Oil residues can coat the salt, slowing ylide formation.

  • Solvent System: Use pure DMSO or a 1:1 DMSO/THF mix.

    • Why: DMSO solvates the cation (

      
      ), leaving the ylide anion "naked" and more reactive.
      
  • Temperature Ramp:

    • Generate ylide at RT for 30-60 mins (until evolution of

      
       ceases).
      
    • Add substrate at 0°C .

    • Crucial Step: Allow to warm to 50-60°C post-addition.

    • Reasoning: Electron-rich betaine intermediates have a higher energy barrier for ring closure. Heat pushes the betaine over the activation energy hill to the epoxide before it can revert to starting material [1].

Protocol B: Phase Transfer Catalysis (The "Silver Bullet")

Use this if Protocol A fails or results in decomposition. This method uses the more reactive Trimethylsulfonium Iodide (TMSI) generated in situ.

The Logic: This biphasic system (DCM/NaOH) avoids the harsh basicity of NaH and generates the highly reactive kinetic ylide at the interface. It has been proven effective for heterocycles (e.g., benzofurans) where the standard method fails completely [2].

Step-by-Step Workflow:

  • Organic Phase: Dissolve the electron-rich aldehyde (1.0 equiv) and Trimethylsulfonium Iodide (1.2 - 1.5 equiv) in Dichloromethane (DCM).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (10 mol%).

  • Aqueous Phase: Prepare a 50% (w/v) NaOH solution.

  • Reaction: Add the NaOH solution to the rapidly stirring organic phase.

  • Conditions: Reflux gently (approx. 40°C) for 12–24 hours.

  • Workup: Dilute with water, separate organic layer. The epoxide is usually clean enough to proceed without chromatography.

Part 4: Troubleshooting & FAQs
Q1: I see 100% starting material recovery. Is my reagent bad?

Diagnosis: Likely a "Reversible Betaine" issue, not bad reagents. Explanation: With electron-rich aldehydes, the ylide attacks the carbonyl to form the betaine (zwitterion). However, because the ring closure is slow (due to electronic stabilization of the positive charge on sulfur), the betaine collapses back to the aldehyde and ylide. Fix:

  • Switch to Protocol B (TMSI) . The dimethyl sulfide leaving group is better, accelerating the ring closure.

  • Increase concentration (run at 0.5 M or 1.0 M).

Q2: The reaction turns black/tarry, and yield is low.

Diagnosis: Base-mediated polymerization or Cannizzaro reaction. Explanation: Electron-rich aldehydes are susceptible to side reactions in highly basic DMSO. Fix:

  • Switch to Protocol B . The biphasic system protects the aldehyde from the bulk base.

  • If using Protocol A, switch the base from NaH to KOtBu in THF/DMSO. KOtBu is bulky and less nucleophilic, reducing side attacks on the aldehyde.

Q3: Can I use Lewis Acids to activate the aldehyde?

Diagnosis: Theoretical optimization. Explanation: While Lewis acids (e.g.,


) activate carbonyls, they are incompatible with the strongly basic ylide (they will simply neutralize each other).
Fix:  Do not  add Lewis acids. Instead, use a "Double Activation" approach using a soluble iodide source (like LiI) which can mildly activate the betaine leaving group without quenching the ylide.
Q4: My product is unstable on silica. How do I purify?

Diagnosis: Epoxide sensitivity.[1] Explanation: Electron-rich epoxides (e.g., styrene oxide derivatives) are acid-sensitive and can rearrange to ketones/aldehydes on acidic silica gel. Fix:

  • Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes.

  • Use basic alumina instead of silica.

  • If possible, carry the crude epoxide directly into the next step (e.g., ring opening).

Part 5: Mechanism Visualization

Understanding the competition between Productive Cyclization and Non-Productive Reversion.

Mechanism SM Aldehyde + Ylide Betaine Betaine Intermediate (Zwitterion) SM->Betaine Slow Attack (Deactivated Carbonyl) Epoxide Epoxide Product + DMSO/DMS Betaine->Epoxide Ring Closure (k2) Reversion Reversion to SM (Dominant in e- rich systems) Betaine->Reversion Reversibility (k-1) Reversion->SM Recycle

Figure 2: Kinetic competition in electron-rich substrates. High k-1 (reversion) leads to low yields unless k2 (closure) is accelerated via Protocol B.

References
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Bermand, C., Comel, A., & Kirsch, G. (1999). Comparative Study of the Use of Trimethylsulfonium or Sulfoxonium Iodide for the Formation of Oxiranes. Synthetic Communications, 29(19), 3351-3358. Link

  • Aggarwal, V. K., et al. (2003).[3] Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazocompounds. Accounts of Chemical Research, 36(10), 769-776. Link

Sources

Technical Support Center: Purification of 2-(2,5-Dimethoxyphenyl)oxirane by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(2,5-dimethoxyphenyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the column chromatographic purification of this valuable synthetic intermediate. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring you can optimize your purification process with confidence.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Recovery of this compound from the Column

Question: I've run my column, but I can't seem to find my product in the collected fractions. What could be the problem?

Answer: This is a common and frustrating issue that can arise from several factors related to the stability of your epoxide or the chromatographic conditions.

Potential Causes & Solutions:

  • Epoxide Ring-Opening on Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the ring-opening of the epoxide, leading to the formation of a more polar diol or other byproducts.[1] These byproducts will have very different retention factors (Rf) and may not elute under your current conditions.

    • Quick Stability Test: Before running a full column, spot your crude product on a silica TLC plate. Let it sit for 30-60 minutes, then elute as usual. If you observe a new, more polar spot (lower Rf) that wasn't in the initial crude mixture, your epoxide is likely degrading on the silica.[1]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by preparing your slurry and eluent with 1-2% triethylamine (Et₃N).[1] This will create a less harsh environment for the epoxide.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina, which is less acidic than silica gel and often a better choice for acid-sensitive compounds like epoxides.[1]

  • Incorrect Mobile Phase Polarity: The chosen eluent may be too non-polar to move the this compound down the column.

    • Solution: Systematically increase the polarity of your mobile phase. If you started with 5% ethyl acetate in hexanes, try increasing it to 10%, 15%, and so on, while monitoring the fractions by TLC.[2] A gradient elution, where the polarity is gradually increased during the run, can be very effective for eluting compounds with a range of polarities.[1]

  • Product is Too Dilute in Fractions: Your product may have eluted, but it is spread across many fractions at a concentration too low to be detected by your visualization method.

    • Solution: Combine the fractions where you expected your product to elute, concentrate them using a rotary evaporator, and then re-analyze by TLC.[1]

Issue 2: Poor Separation of this compound from Impurities

Question: My product is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving baseline separation is critical for obtaining high-purity material. Co-elution typically points to an issue with the chosen mobile phase or column parameters.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of your eluent is not providing sufficient differentiation between your product and the impurity.

    • Solution: Fine-Tune Your Solvent System. The key is to find a solvent system where the Rf value of your target compound is between 0.25 and 0.35 on a TLC plate.[1] This range generally provides the best separation in column chromatography. Systematically test different ratios of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, diethyl ether). A difference in Rf values (ΔRf) of at least 0.2 between your product and the impurity is a good indicator of successful separation on a column.[1]

  • Column Overloading: You have loaded too much crude material onto the column for its size.

    • Solution: Reduce the Sample Load. A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the stationary phase.[1] For example, for a column packed with 100g of silica gel, you should load between 1g and 5g of your crude mixture.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to poor separation and band broadening.

    • Solution: Repack the Column Carefully. Ensure you create a uniform, well-settled column bed. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to "dry packing" for achieving a homogenous column.[3] Gently tapping the column as the silica settles can help remove air bubbles.[3]

Issue 3: Product Elutes with Streaking or Tailing

Question: On my TLC analysis of the column fractions, the spot for my product is streaked. What causes this and how can I fix it?

Answer: Tailing or streaking is often a sign of undesirable interactions between your compound and the stationary phase, or solubility issues.

Potential Causes & Solutions:

  • Acidic Impurities or Product Degradation: Residual acidic reagents from the synthesis (e.g., from an epoxidation reaction) can interact strongly with the silica gel, causing streaking.[1] As mentioned before, the epoxide itself may be degrading.

    • Solution 1: Pre-column Workup. Before loading your crude material, perform a wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize and remove acidic impurities.[1]

    • Solution 2: Modify the Mobile Phase. Adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent can help to mitigate the effects of acidic sites on the silica gel and improve peak shape.[1]

  • Poor Solubility in the Mobile Phase: The compound may not be fully soluble in the eluent as it moves through the column, causing it to streak.

    • Solution: While less common for moderately polar compounds, if you suspect solubility is an issue, you may need to try a different solvent system in which your compound is more soluble.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of column chromatography for this compound.

Q1: What is a good starting point for the stationary and mobile phases?

A1: For a compound with the polarity of this compound (containing an aromatic ring, two ether groups, and an epoxide), standard grade silica gel (60 Å, 230-400 mesh) is a common and appropriate starting stationary phase.[1]

For the mobile phase, a mixture of a non-polar solvent and a moderately polar solvent is recommended. A good starting point for your initial TLC trials would be a solvent system of hexanes and ethyl acetate .[4] Begin with a low polarity mixture, such as 95:5 or 90:10 (hexanes:ethyl acetate), and gradually increase the proportion of ethyl acetate to achieve the target Rf value of 0.25-0.35.[1]

Q2: How do I visualize this compound on a TLC plate?

A2: Due to the presence of the dimethoxyphenyl group, this compound is expected to be UV-active.[5][6]

  • Primary Method: UV Light. Use a UV lamp at 254 nm. The compound should appear as a dark spot on the fluorescent green background of the TLC plate.[7] This method is non-destructive, meaning you can use the same plate for further visualization techniques.[7]

  • Secondary Method: Staining. If the compound is not clearly visible under UV light or for confirmation, a chemical stain can be used.

    • Iodine (I₂): Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with the iodine vapor.[5]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the epoxide ring. It will appear as a yellow spot on a purple background.[7]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture as determined by TLC analysis.[1]

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation between the product and all major impurities with a single solvent mixture, isocratic elution is simpler and sufficient.[1]

  • Gradient Elution (Increasing Solvent Polarity): If your crude mixture contains impurities that are both significantly less polar and more polar than your product, a gradient elution will be more efficient. Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, and finally, the more polar impurities.[1][2]

Q4: What are the likely impurities I need to separate from this compound?

A4: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with a sulfur ylide. Potential impurities could include:

  • Unreacted 2,5-dimethoxybenzaldehyde: This starting material is more polar than the epoxide product.

  • Byproducts from the ylide generation.

  • Ring-opened diol: As discussed, this is a potential degradation product that is significantly more polar.

A pre-column aqueous workup can often remove many of the more polar, water-soluble impurities.

Section 3: Workflow and Data Presentation

Experimental Workflow: Optimizing Your Column Chromatography

The following diagram outlines the logical workflow for developing and troubleshooting your purification protocol.

Column Chromatography Workflow Workflow for Purification of this compound cluster_0 Preparation & Analysis cluster_1 Column Setup & Execution cluster_2 Analysis & Troubleshooting TLC_Analysis 1. TLC Analysis of Crude Test various Hexane:EtOAc ratios (e.g., 9:1, 8:2, 7:3) Select_Solvent 2. Select Optimal Solvent System Target Rf for product: 0.25-0.35 TLC_Analysis->Select_Solvent Stability_Test 3. Assess Stability on TLC Spot and wait 1 hr before eluting Select_Solvent->Stability_Test Pack_Column 4. Pack Column Use slurry method with initial eluent Stability_Test->Pack_Column Load_Sample 5. Load Sample Use minimal solvent (dry or wet loading) Pack_Column->Load_Sample Run_Column 6. Elute Column Isocratic or gradient elution Load_Sample->Run_Column Collect_Fractions 7. Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions 8. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions 9. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Troubleshoot Troubleshooting Analyze_Fractions->Troubleshoot Poor Separation? Low Yield? Evaporate_Solvent 10. Evaporate Solvent Combine_Fractions->Evaporate_Solvent Characterize 11. Characterize Product Evaporate_Solvent->Characterize Troubleshoot->Select_Solvent Re-optimize Solvent Troubleshoot->Stability_Test Re-assess Stability Troubleshoot->Pack_Column Check Packing/Loading

Caption: A flowchart for optimizing the column chromatography purification.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[8]
Molecular Weight 180.20 g/mol [8]
Appearance Expected to be an oil or low-melting solidN/A
Polarity Moderately polarInferred from structure
UV-Active Yes (due to aromatic ring)[5][6]
Stability Potentially sensitive to acid[1][9]

References

  • Thin Layer Chromatography (rev 3/2020). (n.d.).
  • This compound - Chemical Synthesis Database. (2025, May 20).
  • purification of alpha-cedrene epoxide using column chromatography - Benchchem. (n.d.).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Labster. (n.d.). TLC Visualization Methods - Theory pages.
  • Filterbio. (2025, December 19). How to detect compounds on TLC plates? - Blog.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Troubleshooting low enantioselectivity in Sharpless epoxidation - Benchchem. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • How to run column chromatography. (n.d.).
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.

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Technical Support Center: Handling Acid-Sensitivity of Methoxy-Substituted Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with methoxy-substituted epoxides. This guide is designed to provide in-depth, practical solutions to the unique challenges posed by the acid sensitivity of this important class of molecules. By understanding the underlying chemical principles, you can preemptively troubleshoot and optimize your synthetic routes for higher yields and purity.

Understanding the Core Challenge: Why Are Methoxy-Substituted Epoxides So Acid-Sensitive?

The crux of the issue lies in the electronic nature of the methoxy group (-OCH₃). As a potent electron-donating group (EDG), it significantly influences the reactivity of the adjacent epoxide ring.

Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group.[1][2][3] This is the first step in acid-catalyzed ring-opening. The presence of a methoxy group, particularly on an aromatic ring adjacent to the epoxide (an aryl epoxide), stabilizes the formation of a partial positive charge (a carbocation-like character) on the benzylic carbon.[1][4] This stabilization lowers the activation energy for ring-opening, making the epoxide exceptionally reactive to even trace amounts of acid.[5][6] This heightened reactivity can lead to a loss of regioselectivity, unwanted side reactions, or polymerization.[7]

Mechanism: The Influence of the Methoxy Group

The diagram below illustrates how the methoxy group participates in stabilizing the transition state during acid-catalyzed ring-opening, leading to a preferential attack at the more substituted carbon. This pathway often competes with the desired SN2 attack, leading to product mixtures.

Caption: Acid-catalyzed opening of a methoxy-aryl epoxide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and handling of methoxy-substituted epoxides in a direct Q&A format.

Q1: My reaction is producing a mixture of regioisomers. How can I control where the nucleophile attacks?

A1: The regioselectivity of the ring-opening is critically dependent on the reaction conditions (acidic vs. basic).

  • Under Acidic Conditions: The reaction proceeds through a mechanism with significant SN1 character.[2][8][9] The nucleophile preferentially attacks the more substituted carbon of the epoxide. This is because this carbon can better stabilize the developing positive charge, a stabilizing effect that is enhanced by the electron-donating methoxy group.[1][4] If your goal is to attack the less substituted carbon, you must rigorously exclude acid.

  • Under Basic or Neutral Conditions: The reaction is a classic SN2 mechanism.[2][8][10] The nucleophile, which is typically a strong one like an alkoxide, amine, or organometallic reagent, will attack the less substituted carbon due to lower steric hindrance.[3][10] This is the most common and predictable method for achieving high regioselectivity.

Troubleshooting Workflow for Regioselectivity:

Regioselectivity_Workflow start Goal: Control Regioselectivity target_carbon Which carbon should be attacked? start->target_carbon more_sub More Substituted Carbon target_carbon->more_sub More Substituted less_sub Less Substituted Carbon target_carbon->less_sub Less Substituted acidic_cond Use Acidic Conditions (e.g., H₂SO₄, anhydrous HX) more_sub->acidic_cond basic_cond Use Basic/Neutral Conditions (e.g., NaOMe, LiAlH₄, RNH₂) less_sub->basic_cond lewis_acid Consider mild Lewis acids (e.g., Al(OTf)₃, Sn-Beta) for sensitive substrates acidic_cond->lewis_acid For higher selectivity check_nucleophile Is the nucleophile strong? basic_cond->check_nucleophile strong_nuc Proceed with Sₙ2 reaction check_nucleophile->strong_nuc Yes weak_nuc Reaction may be slow or require activation. Consider a mild Lewis acid catalyst. check_nucleophile->weak_nuc No

Sources

Technical Support Center: Trimethylsulfoxonium Iodide Byproduct Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing trimethylsulfoxonium iodide (TMSOI) and its byproducts from reaction mixtures, particularly after a Corey-Chaykovsky reaction. Our goal is to equip you with the scientific rationale and detailed protocols to ensure the purity of your target compounds.

The Challenge: Persistent Byproducts in Your Reaction Mixture

The Corey-Chaykovsky reaction, a cornerstone of modern organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines, utilizes sulfur ylides generated from trimethylsulfoxonium iodide (TMSOI). While highly efficient, this reaction introduces byproducts that can complicate purification. The primary culprits are unreacted TMSOI, dimethyl sulfoxide (DMSO), and the inorganic salt byproduct, typically sodium iodide (NaI) if sodium hydride was used as the base. These byproducts can interfere with downstream applications and make isolation of the desired product challenging due to their solubility characteristics.

This guide will walk you through the underlying principles of byproduct formation and provide a structured, question-and-answer-based approach to their effective removal.

Understanding the Chemistry of Byproduct Formation and Removal

The successful removal of byproducts hinges on understanding their physical and chemical properties. TMSOI is a salt, making it highly polar and water-soluble.[1][2] DMSO, the solvent and a byproduct of the ylide formation, is a polar aprotic solvent miscible with water and a wide range of organic solvents.[3] Sodium iodide, another salt byproduct, is also highly soluble in water and has some solubility in polar organic solvents like alcohols and acetone.[4][5][6][7] The key to separation lies in exploiting the differential solubility of your desired product versus these byproducts.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the workup of reactions involving TMSOI.

Q1: My initial aqueous workup isn't removing all the polar byproducts. What's going on?

A1: The "Salting Out" Effect and Solvent Choice are Crucial.

While a simple water wash is a good first step, its effectiveness can be limited. DMSO is notoriously difficult to remove completely with a single water wash due to its high miscibility with both aqueous and many organic phases.[8][9] Furthermore, the presence of dissolved salts can alter the partitioning behavior of your compound and the byproducts.

Causality: The principle of "like dissolves like" governs liquid-liquid extractions. To effectively pull the highly polar TMSOI, DMSO, and NaI into the aqueous phase, you need to maximize the polarity difference between your organic and aqueous layers.

Solutions:

  • Multiple Aqueous Washes: Instead of one large wash, use several smaller volume washes with deionized water or brine. This is a more efficient extraction method.

  • Brine Wash: Using a saturated sodium chloride solution (brine) for your aqueous washes can decrease the solubility of organic compounds in the aqueous layer (salting out), pushing your product back into the organic phase while still effectively dissolving the inorganic byproducts.

  • Solvent Selection: If your product is sufficiently non-polar, consider using a less polar extraction solvent like diethyl ether or methyl tert-butyl ether (MTBE) instead of more polar options like ethyl acetate or dichloromethane. DMSO has lower solubility in these less polar ethers.[9]

Q2: I've performed multiple water washes, but I still see a significant amount of DMSO in my NMR spectrum. How can I get rid of it?

A2: Target DMSO's High Polarity and Water Miscibility.

Residual DMSO is a frequent issue. Due to its high boiling point (189 °C), it is not easily removed by rotary evaporation.[3]

Solutions:

  • The "Water-Dilution and Back-Extraction" Technique:

    • Dilute your reaction mixture with a significant volume of water (at least 10 times the volume of DMSO used).

    • Extract your product from this diluted aqueous/DMSO mixture using a non-polar organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).

    • Perform multiple extractions (3-4 times) to ensure complete recovery of your product.

    • Combine the organic extracts and wash them again with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Lyophilization (Freeze-Drying): If your product is stable to these conditions, and you have access to a lyophilizer, this can be an effective, albeit slower, method. After an initial workup to remove the bulk of the salts, the sample containing residual DMSO can be dissolved in a suitable solvent (like water or a mixture containing water) and freeze-dried.

Q3: I have a solid precipitate in my reaction mixture after quenching. What is it and how should I handle it?

A3: This is likely the inorganic salt byproduct, which can be removed by filtration or dissolution.

The precipitate is almost certainly the inorganic salt formed from the base used to generate the ylide (e.g., NaI from NaH).

Solutions:

  • Filtration: If your desired product is soluble in the reaction solvent, you can filter the reaction mixture to remove the solid salt. Be sure to wash the filter cake with a small amount of the reaction solvent to recover any entrained product.

  • Aqueous Workup: As described in Q1 and Q2, performing an aqueous workup will dissolve the inorganic salt in the aqueous layer, effectively separating it from your product in the organic layer.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of TMSOI Byproducts

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are not water-sensitive.

  • Quench the Reaction: Carefully quench the reaction mixture by slowly adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the quenched mixture. The volume should be sufficient to dissolve your product.

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Aqueous Extraction: Drain the lower aqueous layer.

  • Repeated Washes: Wash the organic layer sequentially with:

    • Deionized water (2-3 times)

    • Saturated aqueous NaCl (brine) (1 time)

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product.

Protocol 2: Precipitation Method for Water-Soluble Products

This method is an alternative for products that have significant water solubility, making extractive workup challenging.

  • Solvent Evaporation: If possible, carefully remove the bulk of the organic reaction solvent under reduced pressure.

  • Addition of a "Non-Solvent": To the concentrated reaction mixture, add a solvent in which your product is insoluble or sparingly soluble, but in which the byproducts (TMSOI, NaI) are also poorly soluble (e.g., a non-polar solvent like hexanes or a mixture of solvents). This may cause your product to precipitate.

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid product on the filter with a small amount of the "non-solvent" to remove any adhering impurities.

  • Alternative for Byproduct Precipitation: In some cases, you might be able to find a solvent system where your product remains in solution while the inorganic salts precipitate. For example, sodium iodide is less soluble in acetone than in water.[4][6]

Data Presentation

Table 1: Solubility of Key Compounds in Common Solvents

CompoundWaterDiethyl EtherEthyl AcetateDichloromethaneAcetone
Trimethylsulfoxonium Iodide (TMSOI) Soluble[1]Sparingly SolubleSparingly SolubleSparingly SolubleSoluble
Dimethyl Sulfoxide (DMSO) Miscible[8][3]Miscible[10]MiscibleMiscibleMiscible[8]
Sodium Iodide (NaI) Very Soluble[5][6][7]InsolubleSparingly SolubleInsolubleSoluble[4][5][6]
Typical Organic Product (Non-polar) InsolubleSolubleSolubleSolubleSoluble

This table provides a general guide. The exact solubility will depend on the specific structure of your product.

Visualizing the Workflow

A clear understanding of the purification workflow is essential for success.

Removal_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification RM Crude Reaction Mixture (Product, TMSOI, DMSO, NaI) Quench Quench with Water/NH4Cl RM->Quench Step 1 Extract Extract with Organic Solvent Quench->Extract Step 2 Wash Wash with Water/Brine Extract->Wash Step 3 Dry Dry Organic Layer Wash->Dry Step 4 Concentrate Concentrate Dry->Concentrate Step 5 Purify Column Chromatography/ Recrystallization Concentrate->Purify Step 6 Product Pure Product Purify->Product

Caption: General workflow for the removal of TMSOI byproducts.

Final Recommendations from the Field

  • Analyze Before You Purify: Always take a small aliquot of your crude reaction mixture for analysis (e.g., TLC, LC-MS, or ¹H NMR) before proceeding with a full-scale workup. This will give you a clear picture of what you are dealing with.

  • Consider Chromatography: For high-purity requirements, column chromatography is often necessary after the initial extractive workup to separate the desired product from any remaining non-polar impurities or closely related byproducts.

  • Safety First: Always handle TMSOI and the strong bases used to generate the ylide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By understanding the chemical principles and employing the appropriate techniques, you can confidently and efficiently remove unwanted byproducts from your reaction mixtures, leading to higher purity compounds and more reliable research outcomes.

References

  • Introducing Dimethyl Sulfoxide (DMSO): A Versatile Chemical Compound. (2024, July 3). Syntech Chemicals. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Trimethylsulfoxonium iodide. PubChem. [Link]

  • Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. (2025, November 27). A&K Petrochem. [Link]

  • Sodium Iodide. Deepwater Chemicals, Inc.[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Scribd. [Link]

  • How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? ResearchGate. [Link]

  • I getting the problem in remove the sodium iodide from ionic liquid. Can anybody suggest me, how to remove/separate the NaI? ResearchGate. [Link]

  • Sodium iodide. Wikipedia. [Link]

  • Sodium Iodide. PubChem. [Link]

  • Purification method of high-purity sodium iodide.
  • What solvents are DMSO/DMF miscible with? Reddit. [Link]

  • How to remove Dmso after completion. Of reaction. ResearchGate. [Link]

  • Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? ResearchGate. [Link]

  • Sodium iodide. Crystal growing wiki. [Link]

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Technical Support Center: 2-(2,5-Dimethoxyphenyl)oxirane Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of aryl oxiranes. 2-(2,5-Dimethoxyphenyl)oxirane is a highly reactive epoxide. When improperly stored, it undergoes rapid ring-opening (hydrolysis) to form 1-(2,5-dimethoxyphenyl)ethane-1,2-diol.

This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compounds, explaining not just how to store them, but the chemical causality behind each decision.

Part 1: The Mechanistic Root of Hydrolysis

To prevent degradation, we must first understand the vulnerability of the oxirane ring. Epoxides possess considerable ring strain (approximately 13 kcal/mol), making them highly susceptible to nucleophilic attack [1].

Under acidic conditions, the epoxide oxygen is protonated, creating a superior leaving group[1]. For aryl oxiranes like this compound, the nucleophilic attack by moisture occurs preferentially at the more substituted benzylic carbon [2]. The transition state for this acid-catalyzed opening exhibits a high degree of SN1-like carbocationic character[2].

The Causality of Accelerated Degradation: The 2,5-dimethoxyphenyl group is strongly electron-donating. These methoxy groups stabilize the fractional positive charge developing at the benzylic position during the transition state [3]. Consequently, even trace amounts of acid—such as those found on untreated glassware surfaces or from atmospheric CO₂ dissolving in condensation—can rapidly catalyze the hydrolysis of this specific compound into a diol[1].

Mechanism A This compound B Protonation by Trace Acid A->B H+ Exposure C SN1-like Transition State (Stabilized by Methoxy) B->C Ring Strain Release D Nucleophilic Attack (H2O) C->D Moisture Ingress E 1-(2,5-Dimethoxyphenyl)ethane-1,2-diol D->E Degradation Complete

Acid-catalyzed hydrolysis pathway of this compound.

Part 2: Troubleshooting & FAQs

Q: My stock solution degraded overnight at 4°C. What happened? A: You likely stored the compound in a protic solvent (like methanol) or a solvent that wasn't strictly anhydrous. Epoxides undergo rapid ring-opening in the presence of protic solvents. Furthermore, standard refrigeration environments are highly humid. If the vial was opened cold, condensation immediately introduced water and dissolved CO₂ (carbonic acid) into your sample, triggering hydrolysis.

Q: Why is base-washing glassware necessary for this compound? A: Standard borosilicate glass contains surface silanol groups (-SiOH) which are mildly acidic. Because the 2,5-dimethoxyphenyl group makes this specific oxirane hyper-sensitive to acid-catalyzed SN1-like ring opening, merely touching untreated glass can initiate degradation over time. Base-washing neutralizes these trace protons.

Q: How do I verify if my batch has already hydrolyzed? A: Perform a ¹H NMR analysis. The intact oxirane ring protons typically appear as complex multiplets between 2.7 ppm and 3.8 ppm. If hydrolysis has occurred, these peaks will shift, and you will observe the appearance of broad hydroxyl (-OH) signals and a shift in the benzylic proton signal.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected shelf life of this compound under various storage conditions. To protect the compound from light, moisture, and air, strictly controlled environments are mandatory [4].

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life
Neat (Solid/Oil) -20°C to -80°CArgonBase-washed Amber Glass> 12 months
Neat (Solid/Oil) 4°CAirStandard Clear Glass< 1 month (High Risk)
Solution (Dry THF/DCM) -80°CArgonPTFE-sealed over 3Å Sieves~ 6 months
Solution (Aqueous/Protic) Room TempAirStandard Glass< 24 hours

Part 4: Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this self-validating workflow for anhydrous aliquoting and storage.

Phase 1: Preparation & Passivation
  • Prepare Base-Washed Vials: Submerge amber glass vials in a 5% Triethylamine (TEA) in Dichloromethane (DCM) solution for 10 minutes.

  • Rinse and Dry: Rinse thoroughly with anhydrous DCM and bake in an oven at 120°C for at least 2 hours.

    • Causality: This neutralizes acidic surface silanols that act as heterogeneous catalysts for ring-opening.

Phase 2: Anhydrous Handling
  • Inert Purging: Transfer the bulk this compound into a glovebox or utilize a Schlenk line. Purge the environment with high-purity Argon.

    • Causality: Argon is heavier than Nitrogen and effectively blankets the compound, displacing atmospheric moisture and CO₂ (the source of carbonic acid).

  • Single-Use Aliquoting: Divide the bulk material into single-experiment aliquots (e.g., 10 mg to 50 mg per vial).

    • Causality: Repeated freeze-thaw cycles of a single bulk vial introduce microscopic condensation every time it is opened. Single-use aliquots isolate the risk.

Phase 3: Sealing & Self-Validating Storage
  • Seal: Cap each vial tightly with a PTFE-lined cap (Teflon does not react with epoxides) and wrap the seal tightly with Parafilm[4].

  • Desiccator Placement: Place the vials inside a secondary storage container (a small desiccator box) filled with indicating Drierite (calcium sulfate with cobalt(II) chloride).

  • Self-Validation Check: Store the desiccator at -20°C. Before using an aliquot, check the desiccant color. If it is blue, the environment is anhydrous, and the protocol is validated. If it turns pink, moisture has breached the secondary container, and the aliquot must be verified via ¹H NMR before use.

Workflow S1 Bulk Oxirane Received (Verify Purity >98%) S2 Base-Wash Glassware (Neutralize Silanols) S1->S2 S3 Argon Purge (Displace Moisture/CO2) S2->S3 S4 Create Single-Use Aliquots (Prevent Freeze-Thaw) S3->S4 S5 Seal with PTFE & Parafilm S4->S5 S6 Store at -20°C in Desiccator (Self-Validating Indicator) S5->S6

Standard operating procedure for anhydrous storage of aryl oxiranes.

References

  • Master Organic Chemistry. "Opening of Epoxides With Acid". Available at:[Link]

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". Available at:[Link]

  • CHIMIA. "The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review". Available at:[Link]

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Technical Support Center: Regioselectivity in Epoxide Ring Opening with Azides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in the ring opening of epoxides with azides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, which is fundamental in the synthesis of valuable 1,2-azido alcohols—precursors to amino alcohols and other vital building blocks in medicinal chemistry.[1][2][3] Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Foundational Principles: The Duality of Mechanism

The regiochemical outcome of the azide-mediated ring opening of an unsymmetrical epoxide is a delicate balance between steric and electronic factors, dictated primarily by the reaction conditions. The reaction can proceed through two distinct mechanistic pathways: a bimolecular nucleophilic substitution (SN2) or a pathway with significant SN1 character.

  • Under Basic or Neutral Conditions (SN2 Pathway): In the absence of a strong acid, the azide anion (N₃⁻) acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide. This reaction follows a classic SN2 mechanism.[4][5][6] Steric hindrance is the dominant factor; the nucleophile will preferentially attack the less substituted carbon atom.[5][6][7] This pathway leads to the formation of the anti-Markovnikov product.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a much better leaving group.[6][8] This activation weakens the C-O bonds and induces a significant partial positive charge on the carbon atoms. The carbon that can better stabilize this positive charge (i.e., the more substituted or benzylic carbon) becomes the preferred site of nucleophilic attack.[1][9] While this is not a true SN1 reaction with a discrete carbocation intermediate, it has significant SN1 character.[6][8][10] This pathway favors the formation of the Markovnikov product.

The ability to switch between these two regimes by simply altering the pH or adding a catalyst is a powerful tool for synthetic chemists.[1][11]

G Regioselectivity in Epoxide Ring Opening with Azides cluster_0 Basic/Neutral Conditions (SN2) cluster_1 Acidic Conditions (SN1-like) Epoxide_B Unsymmetrical Epoxide TS_B Transition State (Steric Control) Epoxide_B->TS_B Azide_B N3- Azide_B->TS_B Product_B Anti-Markovnikov Product (Attack at less substituted C) TS_B->Product_B Epoxide_A Unsymmetrical Epoxide Activated_Epoxide Protonated/Coordinated Epoxide Epoxide_A->Activated_Epoxide Activation Acid H+ or Lewis Acid Acid->Activated_Epoxide TS_A Transition State (Electronic Control) Activated_Epoxide->TS_A Product_A Markovnikov Product (Attack at more substituted C) TS_A->Product_A Azide_A N3- Azide_A->TS_A

Caption: Mechanistic pathways for azide ring opening of epoxides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the regioselective ring opening of epoxides with azides in a practical question-and-answer format.

Q1: I am getting a mixture of regioisomers. How can I improve the selectivity for the anti-Markovnikov product (attack at the less substituted carbon)?

A1: Obtaining a mixture of regioisomers suggests that both SN1-like and SN2 pathways are competing. To favor the SN2 pathway and maximize the yield of the anti-Markovnikov product, consider the following:

  • Ensure Basic or Neutral Conditions: The most common reason for poor selectivity is residual acidity. If using sodium azide (NaN₃), ensure the reaction medium is not acidic. In aqueous media, a pH of around 9.5 is often optimal for favoring attack at the less substituted carbon.[1][11] If using ammonium chloride (NH₄Cl) as an additive, be aware that it can create slightly acidic conditions.

  • Solvent Choice: Protic solvents can participate in hydrogen bonding with the epoxide oxygen, slightly activating it and promoting some SN1 character. Aprotic polar solvents like DMF or DMSO can be effective. However, running the reaction in water at a controlled basic pH has been shown to be highly efficient and selective.[1][11]

  • Avoid Lewis Acidic Catalysts: Ensure your reaction is free from any adventitious Lewis acids. Even trace amounts of metal impurities can catalyze the SN1-like pathway.

  • Temperature Control: Higher temperatures can sometimes decrease selectivity. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.

Q2: I need to synthesize the Markovnikov product (attack at the more substituted carbon), but my yields are low or I'm still getting the other isomer. What can I do?

A2: To favor the SN1-like pathway for the synthesis of the Markovnikov product, you need to effectively stabilize the partial positive charge on the more substituted carbon.

  • Use of a Brønsted Acid: Performing the reaction in an acidic aqueous medium can reverse the regioselectivity.[1][11] A buffered system, for instance using acetic acid, can be more effective than a strong, unbuffered acid like H₂SO₄, as it maintains a consistent pH throughout the reaction.[1]

  • Leverage Lewis Acid Catalysis: A wide range of Lewis acids can be employed to activate the epoxide. Common examples include cerium(III) chloride (CeCl₃), zinc chloride (ZnCl₂), and various metal triflates like ytterbium triflate (Yb(OTf)₃).[12][13] These catalysts coordinate to the epoxide oxygen, facilitating the ring opening at the more substituted carbon.

  • Solvent Effects with Lewis Acids: The choice of solvent can significantly impact the outcome. For instance, acetonitrile is a common solvent for Lewis acid-catalyzed epoxide openings.[12] In some cases, solvent choice can even invert selectivity.[14]

  • Substrate Considerations: This approach is most effective for epoxides where one carbon is tertiary, benzylic, or allylic, as these positions can readily stabilize a developing positive charge.[7][8] For epoxides with primary and secondary carbons, the electronic preference for the secondary position might not be strong enough to completely override the steric preference for the primary position, sometimes leading to mixtures.[8]

ConditionFavored PathwayPrimary DeterminantTypical Product
Basic/Neutral (e.g., NaN₃ in H₂O, pH 9.5) SN2Steric HindranceAttack at the less substituted carbon
Acidic (e.g., NaN₃ in H₂O, pH 4.2) SN1-likeElectronic StabilizationAttack at the more substituted carbon
Lewis Acid (e.g., CeCl₃, Yb(OTf)₃) SN1-likeElectronic StabilizationAttack at the more substituted carbon

Table 1: Summary of Conditions for Controlling Regioselectivity.

Q3: My reaction with styrene oxide always gives attack at the benzylic position, regardless of the pH. Why?

A3: This is an excellent observation and highlights the interplay between electronic and steric effects. In the case of styrene oxide, the benzylic carbon is both sterically more hindered and electronically much more activated. Under acidic conditions, the formation of a partial positive charge is highly stabilized by the adjacent phenyl ring through resonance.[7][12] This electronic effect is so powerful that it overwhelmingly directs the nucleophilic attack to the benzylic position.

Under basic conditions, while sterics would normally favor attack at the terminal, less hindered carbon, the electronic stabilization of the transition state leading to attack at the benzylic position is still significant.[7] Therefore, for highly activated substrates like styrene oxide, the electronic factors dominate even under nominally SN2 conditions, leading to a strong preference for attack at the more substituted carbon across a range of conditions.[1][15]

Q4: Are there any safety concerns I should be aware of when working with azides?

A4: Yes, absolutely. Sodium azide (NaN₃) is highly toxic. Furthermore, in the presence of acid, it can generate hydrazoic acid (HN₃), which is volatile and highly explosive. When running reactions under acidic conditions, ensure excellent ventilation in a chemical fume hood. Avoid contact of sodium azide with heavy metals (e.g., lead, copper), as this can form explosive heavy metal azides. Always consult your institution's safety protocols and the material safety data sheet (MSDS) before handling azides. The use of microreactors has been explored to minimize the hazards associated with azides while improving reaction efficiency.[14]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Azidolysis of an Epoxide under Basic Conditions (Anti-Markovnikov Product)

This protocol is adapted from the work of Fringuelli et al. on pH-controlled reactions in water.[1][11]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 eq) in a 2.5 M aqueous solution of sodium azide (NaN₃).

  • pH Adjustment: Adjust the pH of the solution to 9.5 using a dilute solution of NaOH or a suitable buffer.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Regioselective Azidolysis of an Epoxide under Acidic Conditions (Markovnikov Product)

This protocol is also based on the principles described by Fringuelli et al.[1][11]

  • Preparation: In a round-bottom flask, dissolve the epoxide (1.0 eq) in an aqueous solution of sodium azide (2.5 M).

  • pH Adjustment: Carefully adjust the pH to 4.2 by adding a buffer, such as acetic acid. Caution: This should be done in a well-ventilated fume hood as hydrazoic acid may be formed.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Reaction rates under acidic conditions are typically faster than under basic conditions.[11] Monitor the reaction by TLC or GC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

G Experimental Workflow for Regioselective Azidolysis cluster_workflow Start Start: Unsymmetrical Epoxide + NaN3 pH_Check Choose Regiochemical Outcome Start->pH_Check Basic Set pH ~9.5 (Basic Conditions) pH_Check->Basic  Anti-Markovnikov Acidic Set pH ~4.2 (Acidic Conditions) In Fume Hood pH_Check->Acidic Markovnikov React_Basic React (RT or Heat) Monitor by TLC/GC Basic->React_Basic React_Acidic React (RT or Heat) Monitor by TLC/GC Acidic->React_Acidic Workup Aqueous Workup & Extraction React_Basic->Workup React_Acidic->Workup Purify Column Chromatography Workup->Purify Product_Anti Anti-Markovnikov Product Purify->Product_Anti From Basic Route Product_Markov Markovnikov Product Purify->Product_Markov From Acidic Route

Caption: Workflow for pH-controlled regioselective epoxide azidolysis.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

  • Munirathinam, R., et al. (2012). Regioselectivity Control of the Ring Opening of Epoxides With Sodium Azide in a Microreactor. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Organic Chemistry Portal. [Link]

  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2002). Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN3 in Acetonitrile: A Facile Synthesis of 1,2-Azidoalcohols and 1,2-Azidoamines. Organic Letters, 4(1), 105-107. [Link]

  • YouTube. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. [Link]

  • Gounder, R., et al. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society, 143(30), 11636-11649. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride. ResearchGate. [Link]

  • Chen, K., & Liu, H. (2010). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 15(4), 2289-2298. [Link]

  • Li, C.-J., & Chen, L. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry, 73(9), 3584-3587. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Gounder, R., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au, 4(7), 2468-2481. [Link]

  • ResearchGate. (n.d.). Highly regio- and stereoselective ring-opening of epoxides and aziridines with sodium azide using ammonium-12-molybdophosphate. ResearchGate. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • ChemRxiv. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • Algor Cards. (n.d.). Epoxide Reactions in Organic Chemistry. Algor Cards. [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Vaia. (n.d.). Epoxide Reactions: Mechanism & Opening. Vaia. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]

  • Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Oregon State University. [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Reddit. (2023). Challenge: The regioselectivity of attack by azide on epoxide in water can be pH dependent. Reddit. [Link]

  • ResearchGate. (n.d.). Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. ResearchGate. [Link]

  • Journal of the American Chemical Society. (n.d.). Chiral Lewis acid catalysis. Enantioselective addition of azide to meso epoxides. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

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Technical Support Center: Safe Handling of 2,5-Dimethoxy-Substituted Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential safety precautions, troubleshooting advice, and frequently asked questions (FAQs) for handling 2,5-dimethoxy-substituted epoxides. As reactive intermediates, these compounds require rigorous safety protocols to mitigate risks in a laboratory setting. This document is designed to provide a comprehensive framework for safe handling, grounded in established safety principles and technical expertise.

Section 1: Hazard Identification and Risk Assessment

Before any experiment, a thorough risk assessment is mandatory.[1][2][3] This process involves identifying the intrinsic hazards of the materials and the specific risks associated with the planned procedure.

FAQ: What are the primary hazards of 2,5-dimethoxy-substituted epoxides?

The primary hazards stem from the high reactivity of the epoxide ring and the potential toxicological properties of the molecule as a whole.[4][5]

  • Reactivity: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions with a wide range of nucleophiles.[5][6][7] This reactivity can lead to unexpected and potentially violent or explosive reactions if mixed with incompatible materials or exposed to catalytic impurities. Low molecular weight epoxides, in particular, should be treated as potentially thermally hazardous.[4]

  • Toxicity: Epoxides as a class are considered mutagenic due to their ability to alkylate DNA.[5] They can form covalent bonds with biological nucleophiles, disrupting cellular processes.[5] While specific toxicological data for every 2,5-dimethoxy-substituted analogue is not always available, they should be handled as irritants, sensitizers, and potential mutagens. They may cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[8][9][10]

  • Peroxide Formation: Similar to cyclic ethers like tetrahydrofuran (THF), some substituted epoxides, especially those with ether linkages like 2,5-dimethoxytetrahydrofuran, can form explosive peroxides upon prolonged exposure to air and light.[11][12]

  • Flammability: Many organic epoxides are flammable liquids or combustible solids.[9][11] Their vapors can form explosive mixtures with air.[11]

Troubleshooting Guide: Performing a Risk Assessment

Question: I'm planning a new synthesis using a 2,5-dimethoxy-substituted epoxide. How do I structure my risk assessment?

A robust risk assessment is a multi-step process.[1][3]

  • Identify Hazards: Review the Safety Data Sheet (SDS) for the specific epoxide and all other reagents.[2][13] Pay close attention to sections on hazard identification, stability and reactivity, and toxicological information.[13] For novel compounds without an SDS, treat them as having a high hazard profile until data proves otherwise.[14]

  • Evaluate Risks: Consider the specific steps of your procedure. Where are the points of potential exposure (weighing, transfer, workup)? What are the potential consequences of a loss of control (e.g., thermal runaway, spill, fire)?[3]

  • Implement Controls: Based on the risks, determine the necessary controls. This includes selecting appropriate Personal Protective Equipment (PPE), engineering controls (e.g., fume hood), and administrative controls (e.g., Standard Operating Procedures, working with a partner).[15]

  • Document and Review: Document your risk assessment and have it reviewed by your institution's Environmental Health and Safety (EHS) department or a qualified colleague.[1][3]

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Phase A Review SDS & Literature for All Reagents B Identify Chemical Hazards (Reactivity, Toxicity) A->B C Identify Procedural Hazards (Exotherms, Pressure) B->C D Assess Exposure Risks (Inhalation, Dermal) C->D E Evaluate Consequences (Spill, Runaway Reaction) D->E F Select Engineering Controls (Fume Hood, Blast Shield) E->F G Select Appropriate PPE (Gloves, Goggles, Respirator) F->G H Develop SOP & Emergency Plan G->H I Proceed with Experiment H->I

Caption: Risk Assessment Workflow for Reactive Chemicals.

Section 2: Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against chemical exposure. For 2,5-dimethoxy-substituted epoxides, the following PPE is mandatory.[16][17]

FAQ: What specific PPE is required for handling these epoxides?
  • Eye Protection: Chemical splash goggles with side shields are the minimum requirement.[18] If there is a significant splash risk, a full-face shield worn over safety goggles is required.[18][19]

  • Hand Protection: Gloves are essential to prevent skin contact.[20] Due to the reactivity of epoxides, not all glove materials are suitable. Nitrile gloves are commonly recommended for incidental contact, but breakthrough times can be short.[20][21] For prolonged handling or immersion, heavier gloves such as butyl rubber or ethylene-vinyl alcohol (EVOH) laminate are recommended.[18][22] Always check the manufacturer's glove compatibility chart for the specific chemical and your operational solvent. Double-gloving (e.g., two pairs of nitrile gloves) can provide additional protection for short-duration tasks. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[21][23] For larger scale operations or where there is a high splash risk, a chemical-resistant apron or coveralls should be used.[18][22]

  • Respiratory Protection: Work involving these epoxides must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[16][19] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a respirator with an organic vapor cartridge is necessary.[24] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[18][22]

PPE ItemSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and vapors.[18]
Face Shield (worn over goggles)Required for large volumes or high splash risk.[19]
Hand Protection Nitrile Gloves (for incidental contact)Provides minimal protection; change immediately upon contact.[20][21]
Butyl Rubber / EVOH LaminateRecommended for extended handling or immersion due to higher chemical resistance.[18][22]
Body Protection Flame-Resistant Lab CoatProtects skin and clothing from splashes.
Chemical-Resistant Apron/CoverallsFor larger scale work or significant splash hazards.[22][23]
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation.[19]
Respirator (Organic Vapor Cartridge)For emergencies or when fume hood is not feasible/sufficient.[24]

Section 3: Engineering Controls and Safe Handling

Engineering controls are the primary method for minimizing exposure to hazardous chemicals.

FAQ: What are the essential engineering controls and handling practices?
  • Chemical Fume Hood: All manipulations of 2,5-dimethoxy-substituted epoxides, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[15][19] This is critical to contain vapors and protect the user from inhalation exposure.[16]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safe Transfer: Use tools like cannulas, syringes, or addition funnels to transfer liquid epoxides. Avoid pouring directly when possible to minimize splashing and vapor release.[16] For solids, use spatulas and weighing paper within the fume hood.

  • Inert Atmosphere: Given the reactivity and potential for peroxide formation, handling these compounds under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially if they will be heated or stored after opening.[12][25]

  • Temperature Control: Be aware of the potential for exothermic reactions. When adding an epoxide to a reaction mixture, do so slowly and with adequate cooling (e.g., ice bath) and temperature monitoring.

Troubleshooting Guide: Unexpected Exotherm

Question: I started adding my 2,5-dimethoxy-substituted epoxide to the reaction, and the temperature is rising much faster than expected. What should I do?

  • Stop the Addition: Immediately cease adding the epoxide.

  • Increase Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. Add more cooling agent (ice, dry ice) if necessary.

  • Alert a Colleague: Do not work alone.[15] Inform a nearby researcher of the situation.

  • Lower the Sash: Lower the fume hood sash to the lowest practical position to act as a physical barrier.[19]

  • Prepare for Quenching (If Safe): If you have a pre-planned quenching procedure and the reaction is still manageable, have the quenching agent ready. Do not attempt to quench an uncontrolled runaway reaction.

  • Evacuate: If the temperature continues to rise uncontrollably, or if there are signs of gas evolution or pressure buildup, evacuate the immediate area, alert others, and follow your facility's emergency procedures.

Section 4: Storage and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.[26][27]

FAQ: How should I store 2,5-dimethoxy-substituted epoxides?
  • Container: Store in the original, tightly sealed, air-impermeable container, which is often dark amber glass to protect from light.[12]

  • Location: Store in a cool, dry, well-ventilated area designated for reactive chemicals.[11][26] Keep away from heat, sparks, and open flames.[28]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and nucleophiles, as these can initiate vigorous or explosive polymerization.[11]

  • Peroxide Formation: For structures prone to peroxidation (e.g., those containing ether linkages), it is critical to date the container upon receipt and upon opening.[11][12] Dispose of the material before the expiration date or within the timeframe recommended by guidelines (e.g., 3-12 months after opening for certain peroxide formers).[12] Never attempt to open a container that has visible crystal formation around the cap or in the liquid, as this may indicate dangerous levels of explosive peroxides.[12]

Section 5: Spill and Exposure Procedures

Prompt and correct action is vital in an emergency.

Troubleshooting Guide: Emergency Response

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs EvacuateSpill Alert others & Evacuate if large or volatile Spill->EvacuateSpill Contain Contain with absorbent (if trained & safe to do so) EvacuateSpill->Contain Small spill only ReportSpill Report to EHS / Emergency Services EvacuateSpill->ReportSpill Large spill Contain->ReportSpill Exposure Exposure Occurs Skin Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. Exposure->Skin Eye Eye Contact: Flush at eyewash station for 15+ min. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation SeekMedical Seek Immediate Medical Attention. Bring SDS. Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: Emergency Response Flowchart for Spills and Exposures.

Question: What are the first aid procedures for exposure?

  • Skin Contact: Immediately remove all contaminated clothing.[24][29] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[29] Wash with soap and water.[24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[29][30] Remove contact lenses if present and easy to do.[29] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[31] If they feel unwell or have difficulty breathing, call for emergency medical assistance.[28]

  • Ingestion: Do NOT induce vomiting, as the material may be corrosive.[17][24] If the person is conscious, have them rinse their mouth and drink large quantities of water.[17][24] Seek immediate medical attention.[17]

Question: How do I handle a spill?

  • Minor Spill (inside a fume hood): If you are trained and it is safe to do so, contain the spill with an absorbent material like vermiculite or a spill pad.[11] Avoid using combustible materials like paper towels. Once absorbed, collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[28]

  • Major Spill (outside a fume hood or a large volume): Do not attempt to clean it up yourself.[30] Evacuate the immediate area, alert nearby personnel, and close the doors. Contact your institution's emergency response team or EHS department immediately.[11][30]

Section 6: Waste Disposal

Proper disposal is a critical part of the experiment lifecycle, ensuring environmental protection and safety.

FAQ: How do I dispose of waste containing 2,5-dimethoxy-substituted epoxides?
  • Unreacted Material: Unused or excess epoxides must be disposed of as hazardous chemical waste. Never pour them down the drain.

  • Reaction Mixtures: All waste from reactions containing the epoxide, including solvents and byproducts, must be collected in a properly labeled, sealed hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the epoxide, such as gloves, pipette tips, absorbent pads, and empty containers, must be disposed of as solid hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Ideally, containers should contain no more than 3% of the original capacity before disposal.[26][32]

  • Cured Epoxy: In some contexts, fully cured epoxy (after reaction with a hardener) is not considered hazardous and can be disposed of as normal waste.[26][32][33] However, this applies to fully polymerized systems, not unreacted research chemicals. Always consult your local regulations and EHS department for specific guidance.[26][27]

References
  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. [Link]

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Validation & Comparative

1H NMR chemical shifts of 2-(2,5-Dimethoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shift characterization of 2-(2,5-Dimethoxyphenyl)oxirane , a critical epoxide intermediate often encountered in the synthesis of phenethylamines and related scaffolds.

The guide objectively compares the target epoxide’s spectral signature against its metabolic/synthetic precursors (2,5-dimethoxystyrene, 2,5-dimethoxybenzaldehyde) and its common rearrangement impurity (2,5-dimethoxyphenylacetaldehyde).

Part 1: Structural Logic & Reaction Pathway

The formation of the epoxide ring creates a distinct magnetic environment compared to the planar olefin or the carbonyl precursors. The following pathway illustrates the synthetic logic and the potential side-reactions (rearrangement) that NMR must detect.

G Aldehyde Precursor: 2,5-Dimethoxybenzaldehyde (sp2 Carbonyl) Olefin Precursor: 2,5-Dimethoxystyrene (sp2 Alkene) Aldehyde->Olefin Wittig Methylation Epoxide TARGET: This compound (sp3 Epoxide Ring) Aldehyde->Epoxide Corey-Chaykovsky (Sulfonium Ylide) Olefin->Epoxide Epoxidation (m-CPBA) Isomer Impurity: 2,5-Dimethoxyphenylacetaldehyde (Rearrangement Product) Epoxide->Isomer Lewis Acid Rearrangement

Figure 1: Synthetic pathways linking the target epoxide to its precursors and isomers.[1] NMR analysis is required to distinguish the sp3 epoxide ring from sp2 alkene and carbonyl species.

Part 2: Comparative Chemical Shift Analysis

The following table synthesizes experimental data for the precursors and impurities with the diagnostic ranges for the target epoxide. Use this to track reaction progress and purity.

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

Proton TypeTarget: Epoxide (Oxirane)Precursor: Olefin (Styrene)Impurity: Isomer (Acetaldehyde)Precursor: Aldehyde (Benzaldehyde)
Diagnostic Feature Epoxide Ring (ABX) Vinyl System (ABC) Aldehyde Doublet Aldehyde Singlet
Functional Group H 3.80 – 4.05 ppm (dd)(Benzylic Methine)6.7 – 7.1 ppm (dd)(Vinyl α-H)9.73 ppm (t, J≈2 Hz)(Aldehyde CHO)10.45 ppm (s)(Aldehyde CHO)
Methylene/Terminal H 2.75 – 3.20 ppm (dd)(Epoxide CH₂)5.27, 5.72 ppm (dd)(Vinyl β-H)3.65 ppm (d, J≈2 Hz)(Benzylic CH₂)N/A
Aromatic H (Ar-H) 6.80 – 7.00 ppm (m)6.80 – 7.05 ppm (m)6.70 – 6.80 ppm (m)6.90 – 7.40 ppm (m)
Methoxy (-OCH₃) 3.75 – 3.85 ppm (s)3.79, 3.81 ppm (s)3.70 – 3.80 ppm (s)3.80 ppm (s)
Detailed Spectral Interpretation

1. The Epoxide "Fingerprint" (2.7 – 4.1 ppm) The formation of the oxirane ring is confirmed by the disappearance of the downfield vinyl protons (5.2–5.8 ppm) and the appearance of the ABX system characteristic of styrene oxides:

  • H_a (Benzylic): Appears as a doublet of doublets (dd) typically between 3.80 – 4.05 ppm . The 2,5-dimethoxy substitution exerts an electronic effect that may shift this slightly compared to unsubstituted styrene oxide (3.85 ppm), but it remains distinct from the methoxy singlets.

  • H_b & H_c (Methylene): Two doublets of doublets appearing upfield, typically 2.75 – 3.20 ppm . These protons couple to each other (geminal) and the benzylic proton (vicinal).

2. Distinguishing the Rearrangement Impurity Acidic conditions or thermal stress can rearrange the epoxide into 2,5-dimethoxyphenylacetaldehyde .

  • Key Indicator: Look for a triplet at 9.73 ppm (CHO) and a doublet at 3.65 ppm (CH₂).

  • Differentiation: The epoxide has no signals above 8.0 ppm. If you see a peak >9.0 ppm, your ring has opened or oxidation is incomplete.

3. The Aromatic Region (6.8 – 7.1 ppm) The 2,5-dimethoxy substitution pattern simplifies the aromatic region into three protons.

  • H-3, H-4, H-6: These typically appear as a multiplet or resolved doublets/singlets depending on field strength.

  • Coupling: Expect ortho coupling (~9 Hz) between H-3 and H-4, and meta coupling (~3 Hz) between H-4 and H-6.

Part 3: Experimental Validation Protocol

To ensure reproducible data, follow this self-validating sample preparation protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 5–10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (99.8% D).

  • Additives: Ensure the solvent contains TMS (0.03% v/v) for internal referencing.

  • Filtering: If the sample is crude (cloudy), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube to remove inorganic salts (e.g., sulfonium byproducts).

Step 2: Acquisition Parameters (400 MHz recommended)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for pure compounds) to 64 (for impurity detection).

  • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the methoxy singlets vs. the single benzylic proton.

Step 3: Processing & Phasing

  • Reference: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

  • Integration Logic:

    • Set the combined Methoxy region (3.7–3.8 ppm) to integral 6.00 .

    • Check the Benzylic Epoxide proton (3.8–4.0 ppm). It should integrate to 1.00 .

    • Check the Aromatic region. It should integrate to 3.00 .

    • Failure Mode: If Methoxy integrates to 6.00 but Aromatic is < 3.00, you may have paramagnetic impurities or polymerization.

References

  • 2,5-Dimethoxystyrene Data

    • Synthesis and Photochemistry of Styryl-Substituted Heterocycles. (Experimental Section).
    • Source:

  • 2,5-Dimethoxyphenylacetaldehyde Data

    • 2,4-Diaminothieno[2,3-d]pyrimidine Analogues...
    • Source:

  • General Styrene Oxide Shifts

    • 1H NMR of Styrene Oxide.
    • Source:

  • 2,5-Dimethoxybenzaldehyde Data

    • SpectraBase Spectrum ID 12XfpUM3TR8.
    • Source:

Sources

FTIR characteristic peaks for epoxide ring in styrene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characteristic Peaks of Epoxide Rings in Styrene Derivatives

For researchers and professionals in organic synthesis and polymer chemistry, the precise characterization of functional groups is paramount. The epoxide (or oxirane) ring, a three-membered heterocycle, is a critical reactive intermediate in countless applications, from the synthesis of pharmaceuticals to the production of high-performance epoxy resins. When this functionality is part of a styrene derivative, such as styrene oxide, its unique electronic environment necessitates a nuanced understanding for accurate identification.

This guide provides a comprehensive analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for the epoxide ring in styrene derivatives. We will delve into the fundamental vibrational modes, present comparative data, and offer a validated experimental protocol for accurate spectral acquisition and interpretation.

Understanding the Vibrational Modes of the Epoxide Ring

The strained, three-membered nature of the epoxide ring gives rise to distinct vibrational modes that are readily detectable by FTIR spectroscopy. Unlike the C-O bonds in acyclic ethers, the bond angles in an oxirane ring are significantly compressed (~60°), leading to unique and characteristic absorptions. The three primary stretching vibrations of the epoxide ring are fundamental to its identification[1]:

  • Symmetric Ring Breathing: In this mode, all three bonds of the ring (two C-O and one C-C) stretch and contract in phase. This vibration typically appears in the 1280–1230 cm⁻¹ region and is sometimes referred to as the symmetric C-O-C stretch[1].

  • Asymmetric Ring Stretching: This vibration involves one C-O bond stretching while the other C-O bond contracts. It gives rise to a characteristically strong absorption band in the 950–810 cm⁻¹ range[1].

  • Symmetric C-O-C Stretch: In this mode, the two C-O bonds stretch in unison while the C-C bond contracts. This peak is typically found between 880–750 cm⁻¹[1].

A fourth, often overlooked but useful peak, is the C-H stretching vibration of the hydrogens attached to the epoxide ring carbons. This peak is typically observed at higher wavenumbers, around 3056 cm⁻¹[2].

Comparative Analysis: Characteristic Peaks in Styrene Oxide

The presence of the phenyl group in styrene derivatives introduces electronic effects (conjugation) that can subtly influence the vibrational frequencies of the adjacent epoxide ring. Furthermore, the spectrum will contain strong signals from the aromatic ring itself, which must be correctly assigned to avoid misinterpretation.

Below is a summary of the key FTIR absorption bands for identifying the epoxide ring in styrene oxide, contrasted with general epoxide ranges and the interfering peaks from the styrene moiety.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected IntensityNotes and Considerations for Styrene Derivatives
~3056 Epoxide Ring C-H StretchMedium to WeakCan be obscured by aromatic C-H stretches which also appear >3000 cm⁻¹[2].
~1250 Symmetric Ring "Breathing"MediumThis peak in styrene oxide is consistent with the general range of 1280-1230 cm⁻¹ for this mode[1][3].
~915 Asymmetric Ring Stretch (γC-O)StrongThis is a very common and reliable band used to monitor the consumption of the epoxide ring during polymerization or curing reactions[2][4].
~875 Asymmetric/Symmetric Ring StretchStrongThis is another key stretching vibration noted specifically for styrene oxide[3]. The region from 765-854 cm⁻¹ is often used for epoxide quantification[5].
~830-820 Symmetric Ring Stretch (C-O-C)Medium to StrongThis peak can sometimes overlap with the out-of-plane C-H bending from the para-substituted aromatic ring in some epoxy resins[2][6][7].
~1605, 1580, 1510 Aromatic C=C Ring StretchingStrong to MediumThese are characteristic of the phenyl group and should not be confused with epoxide signals[2][6].
~770-690 Aromatic C-H Out-of-Plane BendingStrongCharacteristic of a monosubstituted benzene ring.

The most reliable indicators for the epoxide ring in a styrene derivative are the strong absorption bands in the 950-810 cm⁻¹ region. Specifically, the peaks around 915 cm⁻¹ and 875 cm⁻¹ are excellent diagnostic markers[2][3][4]. Monitoring the disappearance of these peaks provides a robust method for tracking the progress of ring-opening reactions.

Experimental Protocol: High-Fidelity FTIR-ATR Analysis

To ensure reproducible and accurate data, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation and ease of use.

Objective: To acquire a high-quality FTIR spectrum of a liquid styrene derivative sample to identify the characteristic epoxide ring vibrations.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • Sample of styrene derivative (e.g., Styrene Oxide).

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Causality: An accurate background scan ensures that the final sample spectrum only contains information from the analyte, preventing false peaks and baseline distortions. A typical background is collected using 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of the liquid styrene derivative sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Causality: Complete coverage is necessary for the evanescent wave to interact sufficiently with the sample, yielding a strong and representative signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • Self-Validation: Collecting spectra for the same sample multiple times should yield nearly identical results, confirming the reproducibility of the technique.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline across the spectrum.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima. Compare these values to the reference table provided above to confirm the presence of the epoxide ring and other functional groups.

Visualization of the Analytical Workflow

The logical flow from sample preparation to data interpretation can be visualized to clarify the process.

FTIR_Workflow FTIR Analysis Workflow for Epoxide Identification cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation A Clean ATR Crystal B Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) A->B C Apply Liquid Sample to ATR Crystal B->C D Acquire Sample Spectrum (Same Parameters as Background) C->D E Perform Baseline Correction D->E F Identify Peak Wavenumbers E->F G Compare to Reference Data (e.g., ~915 cm⁻¹, ~875 cm⁻¹) F->G H Confirm Epoxide Presence G->H

Caption: Workflow for identifying epoxide rings via FTIR-ATR.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of styrene-derived epoxides. While the general vibrational modes of the oxirane ring provide a foundational guide, specific attention must be paid to the characteristic peaks observed for styrene oxide and its analogues. The strong absorption bands in the 950-810 cm⁻¹ region, particularly around 915 cm⁻¹ and 875 cm⁻¹ , serve as the most definitive markers for the epoxide functionality in this chemical class. By following a rigorous experimental protocol and carefully distinguishing these peaks from those of the aromatic moiety, researchers can confidently identify and monitor this critical functional group in their synthetic and analytical workflows.

References

  • Spectroscopy Online. (2022, March 01). The Infrared Spectra of Polymers V: Epoxies. Available at: [Link]

  • ResearchGate. (n.d.). FTIR analysis and proposed mechanism of styrene oxide ring-opening. Available at: [Link]

  • Gaan, S. et al. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. PMC. Available at: [Link]

  • Nieto, J. F. et al. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Scientific & Academic Publishing. Available at: [Link]

  • Perrone, M. et al. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers. Available at: [Link]

  • Semantic Scholar. (2024, July 24). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Available at: [Link]

  • Taylor & Francis Online. (2015, May 12). Synthesis of poly(styrene oxide) with different molecular weights using tin catalysts. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of styrene oxide (StO)—substrate, and styrene sulfide (StS). Available at: [Link]

  • SciELO. (2021). Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra for the synthesis of styrene carbonate from styrene oxide in neat as a function of time using complex 2. Available at: [Link]

  • Kamarudin, N. et al. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. PMC. Available at: [Link]

  • MDPI. (2021, April 14). Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of uncured epoxy-resin. Available at: [Link]

  • Diva-portal.org. (n.d.). Development of FTIR-Based Methods to Assess Degradation Levels in ABS Plastics. Available at: [Link]

  • Accounts of Chemical Research. (2000, May 16). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Available at: [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Available at: [Link]

  • PMC. (2025, September 12). Functional characterization and membrane localization of the styrene oxide isomerase from Rhodococcus opacus 1CP and Zavarzinia compransoris Z-1155. Available at: [Link]

Sources

Analytical Differentiation of 2-(2,5-Dimethoxyphenyl)oxirane and 2,5-Dimethoxyphenylacetaldehyde: A Senior Scientist's Guide to Avoiding Isomeric Artifacts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing 2-(2,5-Dimethoxyphenyl)oxirane (an epoxide) from its structural isomer, 2,5-dimethoxyphenylacetaldehyde, is a critical analytical challenge in the synthesis of phenethylamine-based pharmacophores. Because both compounds share the exact molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), low-resolution mass spectrometry alone is insufficient for differentiation. Furthermore, the inherent thermodynamic instability of the oxirane ring introduces a severe risk of thermal isomerization during routine analysis.

This guide provides researchers with a self-validating, orthogonally designed analytical framework to definitively distinguish these isomers, focusing on the causality behind spectroscopic behaviors and the prevention of instrument-induced artifacts.

The Isomeric Challenge & The Meinwald Rearrangement Pitfall

The most common point of failure in distinguishing these two compounds occurs during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Epoxides possess a highly strained three-membered oxirane ring. When subjected to the high thermal stress of a GC injection port (typically 250–300 °C), the epoxide can undergo a thermally induced Meinwald Rearrangement [1].

During this process, the heterolytic cleavage of the C–O bond is followed by a 1,2-hydride shift, quantitatively isomerizing the epoxide into the thermodynamically stable 2,5-dimethoxyphenylacetaldehyde. Consequently, injecting the pure epoxide into a GC-MS will often yield a chromatogram and mass spectrum identical to the aldehyde, resulting in a false-positive identification.

Meinwald Epoxide This compound (Strained Oxirane Ring) Thermal Thermal Stress (GC Injector) or Lewis Acid Catalyst Epoxide->Thermal Activation Intermediate Heterolytic C-O Cleavage & 1,2-Hydride Shift Thermal->Intermediate Ring Opening Aldehyde 2,5-Dimethoxyphenylacetaldehyde (Thermodynamically Stable) Intermediate->Aldehyde Isomerization

Thermally induced Meinwald rearrangement of the epoxide to the aldehyde.

Quantitative Spectroscopic Differentiation

To bypass the risks of thermal degradation, non-destructive ambient techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) must be utilized as the primary diagnostic tools. The distinct electronic environments of the oxirane ring versus the carbonyl group provide definitive causal markers.

Analytical PropertyThis compound2,5-DimethoxyphenylacetaldehydeDiagnostic Causality
FT-IR: C=O Stretch AbsentStrong, sharp ~1715–1730 cm⁻¹Large dipole moment change during carbonyl stretching[2].
FT-IR: C-O-C Stretch Medium ~1250 cm⁻¹, ~850 cm⁻¹AbsentAsymmetric stretching of the strained oxirane ring.
¹H NMR (CDCl₃) Multiplets at ~2.5–3.8 ppmSharp triplet/multiplet at ~9.6–9.8 ppmCarbonyl diamagnetic anisotropy heavily deshields the aldehydic proton[2].
¹³C NMR (CDCl₃) ~50–55 ppm (oxirane carbons)~190–200 ppm (carbonyl carbon)Reduced electron density at the sp² hybridized carbonyl carbon.
Derivatization Unreactive with 2,4-DNPHForms yellow/orange hydrazoneNucleophilic addition requires an electrophilic sp² carbonyl carbon.

Data supported by mechanistic studies on epoxies and aldehydes [3] and [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal controls to validate the structural state of the molecule at the exact moment of analysis.

Protocol 1: Non-Destructive Ambient Characterization (FT-IR & NMR)

Causality: Analyzing the sample at ambient temperature prevents the activation energy required for the Meinwald rearrangement. The diamagnetic anisotropy of the aldehyde's C=O double bond creates a localized magnetic field that severely deshields the aldehydic proton, pushing it to ~9.7 ppm—a region where oxirane protons cannot appear. Self-Validating Workflow:

  • Sample Preparation: Dissolve 15 mg of the unknown isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz) and a ¹³C NMR spectrum.

  • Cross-Correlation (Validation): Concurrently run an ATR-FTIR spectrum of the neat compound.

  • Interpretation: If the ¹H NMR shows a peak at 9.7 ppm, the FT-IR must show a corresponding peak at ~1720 cm⁻¹. If the 1720 cm⁻¹ peak is absent, any peaks in the 2.5–3.8 ppm NMR range are definitively confirmed as the intact oxirane ring[3].

Protocol 2: Cold-Pathway LC-MS vs. GC-MS Artifact Validation

Causality: While GC-MS injection ports operate at ~250°C (inducing degradation), Liquid Chromatography-Mass Spectrometry (LC-MS) utilizes Electrospray Ionization (ESI) at near-ambient temperatures, preserving the fragile oxirane ring. Self-Validating Workflow:

  • Dual-Injection: Prepare a 10 µg/mL solution of the unknown in LC-grade Acetonitrile. Inject an aliquot into an LC-MS system (ESI+ mode) and a separate aliquot into a GC-MS system (EI mode).

  • Control Comparison: Spike a known standard of 2,5-dimethoxyphenylacetaldehyde into a separate vial and run it on both instruments.

  • Artifact Identification: If the unknown is the epoxide, the LC-MS will show a distinct retention time compared to the aldehyde standard. However, the GC-MS chromatogram of the epoxide will perfectly overlay with the aldehyde standard, definitively proving the GC-MS result is a thermal artifact.

Protocol 3: Chemical Derivatization (2,4-DNPH Assay)

Causality: 2,4-Dinitrophenylhydrazine (Brady's reagent) undergoes a rapid nucleophilic addition-elimination reaction exclusively with carbonyl groups to form a highly conjugated, brightly colored hydrazone precipitate. The sp³ hybridized carbons of the epoxide ring cannot undergo this rapid addition under standard assay conditions. Self-Validating Workflow:

  • Setup: Prepare three test tubes: Tube A (Unknown sample), Tube B (Positive Control: known aldehyde), Tube C (Negative Control: pure solvent).

  • Reaction: Add 1 mL of 2,4-DNPH reagent (in acidic methanol) to each tube.

  • Validation: Tube B must immediately form a yellow/orange precipitate. Tube C must remain clear. If Tube A remains clear, it is definitively the epoxide; if it precipitates, it is the aldehyde.

Workflow cluster_ND Non-Destructive Spectroscopic Validation cluster_MS Chromatographic Validation Sample Unknown C10H12O3 Isomer IR FT-IR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Sample->NMR LCMS Cold-Injection LC-MS Sample->LCMS GCMS Standard GC-MS Sample->GCMS IR_Result 1720 cm⁻¹ Present? IR->IR_Result C=O Stretch? NMR_Result 9.7 ppm Present? NMR->NMR_Result CHO Peak? True_Mass Accurate Mass & RT LCMS->True_Mass Intact [M+H]+ Thermal_Deg Meinwald Artifact GCMS->Thermal_Deg Heat Stress Aldehyde_ID Confirmed Aldehyde IR_Result->Aldehyde_ID Yes Epoxide_ID Confirmed Epoxide IR_Result->Epoxide_ID No NMR_Result->Aldehyde_ID Yes NMR_Result->Epoxide_ID No True_Mass->Aldehyde_ID True_Mass->Epoxide_ID Thermal_Deg->Aldehyde_ID False Positive

Self-validating analytical workflow contrasting non-destructive testing with MS techniques.

References

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. NC State University Libraries (OpenStax adaptation). Available at:[Link]

  • Highly Regio- and Stereoselective Rearrangement of Epoxides to Aldehydes Catalyzed by High-Valent Metalloporphyrin Complex, Cr(TPP)OTf. Organic Chemistry Portal. Available at:[Link]

  • Synthesis of Resins Using Epoxies and Humins as Building Blocks: A Mechanistic Study Based on In-Situ FT-IR and NMR Spectroscopies. MDPI - Polymers. Available at:[Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Diva-Portal (Degree Project in Chemical Science and Engineering). Available at:[Link]

Sources

A Comparative Guide to the Synthesis of 2,5-Dimethoxystyrene Oxide: mCPBA vs. Sulfur Ylide Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted epoxides is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals and complex molecules. This guide presents a detailed, head-to-head comparison of two common strategies for the synthesis of 2,5-dimethoxystyrene oxide: the direct epoxidation of 2,5-dimethoxystyrene using meta-chloroperoxybenzoic acid (mCPBA) and the methylene transfer to 2,5-dimethoxybenzaldehyde via the Corey-Chaykovsky reaction using a sulfur ylide. While both methods yield the desired epoxide, they diverge significantly in their synthetic approach, number of steps, reaction mechanisms, and practical considerations for the research scientist. This guide provides an in-depth analysis, supported by mechanistic insights and detailed experimental protocols, to inform the rational selection of the optimal synthetic route based on project goals such as speed, overall yield, and scalability.

Introduction

2,5-Dimethoxystyrene oxide is a valuable epoxide intermediate. The strained oxirane ring is susceptible to nucleophilic ring-opening, making it a versatile synthon for introducing a 2-hydroxy-1-phenethyl moiety, a common structural motif in pharmacologically active compounds. The efficient and selective construction of this epoxide is therefore of significant interest.

This guide explores two fundamentally different approaches:

  • The Alkene Epoxidation Route: A two-step sequence involving the formation of a styrene derivative followed by oxidation. Here, we focus on the widely used mCPBA as the oxidant.

  • The Carbonyl Methylene-Transfer Route: A single-step conversion of an aldehyde to an epoxide using a sulfur ylide, famously known as the Johnson-Corey-Chaykovsky reaction.[1]

We will dissect each pathway, examining the underlying chemical principles, providing actionable experimental procedures, and culminating in a direct comparison of their respective merits and drawbacks.

Route 1: Epoxidation of 2,5-Dimethoxystyrene with mCPBA

This strategy is a classic and reliable method for converting an alkene to an epoxide. However, it is contingent on the availability of the starting alkene. Since 2,5-dimethoxystyrene is not as readily available as its corresponding aldehyde, this route necessitates a preliminary olefination step, typically a Wittig reaction.

Synthetic Workflow: A Two-Step Process

The overall process begins with the commercially available 2,5-dimethoxybenzaldehyde and proceeds through the isolated styrene intermediate.

G cluster_0 Route 1: mCPBA Epoxidation A 2,5-Dimethoxy- benzaldehyde B Step 1: Wittig Reaction (Ph3P=CH2) A->B Methyltriphenylphosphonium bromide, strong base C 2,5-Dimethoxystyrene (Intermediate) B->C D Step 2: Epoxidation (mCPBA) C->D mCPBA, CH2Cl2 E 2,5-Dimethoxystyrene Oxide (Product) D->E

Caption: Workflow for the mCPBA route.

Mechanism of Epoxidation

The epoxidation of an alkene with a peroxy acid like mCPBA is a concerted, stereospecific reaction.[2] The peroxy acid transfers an oxygen atom to the double bond in a single step through a cyclic transition state, often referred to as the "butterfly mechanism."[2] This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product—a feature that is critical for more complex substrates, though not differentiating for a terminal alkene like styrene.

G cluster_1 Route 2: Corey-Chaykovsky Reaction A 2,5-Dimethoxy- benzaldehyde B Sulfur Ylide Addition (Corey-Chaykovsky) A->B Trimethylsulfonium iodide, NaH, DMSO/THF C 2,5-Dimethoxystyrene Oxide (Product) B->C

Sources

A Comparative Guide to the Elemental Analysis of 2-(2,5-Dimethoxyphenyl)oxirane and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, ensuring its purity and confirming its identity. This guide provides a comprehensive comparison of the elemental analysis data for 2-(2,5-Dimethoxyphenyl)oxirane, a key building block in various synthetic pathways, alongside structurally related alternatives. By presenting both theoretical and available experimental data, this document aims to offer a practical resource for researchers engaged in the synthesis and quality control of these and similar molecules.

The Critical Role of Elemental Analysis in Synthesis and Drug Discovery

Elemental analysis, typically through combustion analysis, provides the percentage composition of elements like carbon, hydrogen, and nitrogen (CHN analysis) within a sample. For the organic chemist, this data is the first line of evidence to corroborate the successful synthesis of a target molecule. A close agreement between the experimentally determined elemental composition and the theoretically calculated values for the proposed molecular formula provides a high degree of confidence in the sample's identity and purity.[1] Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, prompting further investigation and purification.

This guide will delve into the elemental analysis of this compound and compare it with two relevant alternatives: 2-(2-methoxyphenyl)oxirane, a structural isomer with a single methoxy group, and 2-(2,5-dimethoxyphenyl)oxetane, which features a four-membered oxetane ring instead of the three-membered epoxide. This comparison will highlight how subtle structural modifications influence the elemental composition and underscore the precision required in this analytical technique.

Theoretical vs. Experimental Data: A Comparative Analysis

The cornerstone of elemental analysis is the comparison of experimentally obtained data with the theoretical elemental composition derived from the compound's molecular formula. Below is a detailed comparison for our target compound and its selected alternatives.

Table 1: Theoretical Elemental Composition of this compound and Alternatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %H
This compoundC₁₀H₁₂O₃180.2066.656.71
2-(2-methoxyphenyl)oxiraneC₉H₁₀O₂150.1771.986.71
2-(2,5-dimethoxyphenyl)oxetaneC₁₁H₁₄O₃194.2368.027.27

Note: The percentage of oxygen is typically determined by difference.

While extensive searches for peer-reviewed literature containing explicit experimental elemental analysis data for this compound and 2-(2,5-dimethoxyphenyl)oxetane did not yield specific numerical values, we can reference data for a closely related compound, Isopropyl cyano(2,5-dimethoxyphenyl)acrylate, to illustrate the expected concordance between theoretical and experimental results. For a compound with the formula C₁₅H₁₇NO₄, the calculated elemental composition is C, 65.44%; H, 6.22%; N, 5.09%. The experimentally found values were C, 65.51%; H, 6.31%; N, 5.06%, demonstrating a strong agreement.[2] For the purpose of this guide, we will proceed with a detailed experimental protocol that would be used to generate such data.

Experimental Protocol: CHN Combustion Analysis

The following protocol outlines a standardized procedure for determining the carbon and hydrogen content of an organic compound using a modern CHN elemental analyzer. This method is based on the principle of dynamic flash combustion of the sample.[3]

Instrumentation:

A CHN elemental analyzer, such as those from PerkinElmer, Thermo Fisher Scientific, or similar manufacturers, is required. These instruments typically consist of an autosampler, a combustion furnace, a reduction furnace, a gas chromatography column, and a thermal conductivity detector (TCD).

Reagents and Materials:

  • High-purity helium and oxygen

  • Tin capsules for solid samples or silver capsules for liquid samples

  • Microanalytical standards for calibration (e.g., acetanilide, sulfanilamide)

  • The sample to be analyzed (e.g., this compound)

Step-by-Step Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their operational temperatures (typically ~900-1000 °C for combustion and ~600-700 °C for reduction).

    • Calibrate the instrument using a certified microanalytical standard. Weigh 1-3 mg of the standard into a tin capsule, seal it, and place it in the autosampler.

    • Run the calibration standard multiple times to ensure the instrument is providing accurate and reproducible results. The determined values should be within ±0.3% of the theoretical values for the standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample (e.g., this compound) into a pre-cleaned tin capsule using a microbalance.

    • Carefully fold and seal the tin capsule to ensure no sample is lost and that it forms a small, compact sphere.

  • Analysis:

    • Place the sealed sample capsule into the autosampler.

    • Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.

    • In the furnace, the sample undergoes rapid and complete combustion in a pure oxygen environment. This converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

    • The resulting gases are swept by a helium carrier gas through a reduction furnace, where any nitrogen oxides are converted to dinitrogen (N₂).

    • The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the gas stream. The magnitude of this change is proportional to the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signal for each gas and, using the calibration data, calculates the percentage of carbon and hydrogen in the original sample.

Visualizing the Workflow and Molecular Structures

To better illustrate the experimental process and the molecules discussed, the following diagrams are provided.

Elemental Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Automated Analysis cluster_2 Data Processing weigh 1. Weigh Sample (1-3 mg) (e.g., this compound) encapsulate 2. Encapsulate in Tin Capsule weigh->encapsulate autosampler 3. Place in Autosampler encapsulate->autosampler combustion 4. Flash Combustion (~1000°C in O₂) C → CO₂ H → H₂O autosampler->combustion reduction 5. Reduction (~650°C) NOx → N₂ combustion->reduction separation 6. GC Separation reduction->separation detection 7. Thermal Conductivity Detection (TCD) separation->detection calculation 8. Calculation of %C and %H detection->calculation report 9. Final Report calculation->report Molecular Structures of Target Compound and Alternatives cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 target This compound C₁₀H₁₂O₃ alt1 2-(2-methoxyphenyl)oxirane C₉H₁₀O₂ alt2 2-(2,5-dimethoxyphenyl)oxetane C₁₁H₁₄O₃

Caption: Structures of the compared molecules.

Conclusion and Best Practices

Elemental analysis remains an indispensable tool in chemical synthesis and drug development for verifying the empirical formula and assessing the purity of a compound. The theoretical elemental compositions of this compound and its structural analogs, 2-(2-methoxyphenyl)oxirane and 2-(2,5-dimethoxyphenyl)oxetane, are distinct, emphasizing the ability of this technique to differentiate between closely related molecules.

For researchers working with these or similar compounds, adherence to a rigorous experimental protocol is crucial for obtaining reliable data. Key considerations include the use of a properly calibrated instrument, meticulous sample preparation, and the analysis of an appropriate amount of sample. When experimental results deviate from theoretical values by more than the accepted tolerance (typically ±0.4%), it is a strong indicator of the need for further purification or structural re-evaluation of the synthesized product. This guide serves as a foundational reference for understanding and applying elemental analysis in the critical task of chemical characterization.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)oxirane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,5-Dimethoxyphenyl)oxetane. Retrieved from [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • SpectraBase. (n.d.). 2-[2-(3-Methoxyphenyl)ethyl]oxirane. Retrieved from [Link]

  • MDPI. (2019). 1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl). Retrieved from [Link]

  • Pottie, E., et al. (2021). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience, 12(9), 1667–1673.
  • Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • Universidad Complutense Madrid. (n.d.). Elemental Microanalysis: The Study of Life-Associated Chemical Elements. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863.

Sources

Safety Operating Guide

2-(2,5-Dimethoxyphenyl)oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling and logistical management of highly reactive intermediates. 2-(2,5-Dimethoxyphenyl)oxirane (CAS: 83436-65-1) is a specialized epoxide utilized in proteomics research and the total synthesis of complex natural products [1][2].

However, the very features that make oxiranes synthetically valuable—namely, their high ring strain and susceptibility to nucleophilic attack—also render them potent alkylating agents and significant laboratory hazards. This guide provides the authoritative, step-by-step operational procedures required to safely manage and dispose of this compound, ensuring both laboratory safety and environmental compliance.

Chemical Profile & Hazard Data

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. All quantitative data for this compound is summarized below to inform your risk assessment.

PropertyValue
Chemical Name This compound
CAS Number 83436-65-1
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Hazard Classification Reactive Electrophile, Suspected Mutagen, Irritant
Chemical Incompatibilities Strong acids, strong bases, amines, active nucleophiles

Mechanistic Rationale for Disposal Protocols

Epoxides contain a three-membered oxirane ring characterized by significant angular strain (~27 kcal/mol). This thermodynamic instability drives their reactivity. In biological systems, unreacted epoxides can non-specifically alkylate DNA, RNA, and proteins, posing severe mutagenic risks.

From a logistical and disposal standpoint, simply discarding unreacted epoxides into a general organic waste carboy is a critical safety failure. If the waste carboy contains trace amines or strong acids, the epoxide can undergo an uncontrolled, highly exothermic ring-opening polymerization, potentially leading to container rupture and toxic exposure.

Therefore, disposal must follow one of two validated pathways: In-Lab Chemical Deactivation (preferred for small-scale waste) or Direct RCRA Hazardous Waste Segregation (required for bulk waste) [3][4].

EpoxideDisposal Start This compound Waste Generated Decision Quantity < 100g & Hood Available? Start->Decision Deactivation In-Lab Deactivation (Acid-Catalyzed Hydrolysis) Decision->Deactivation Yes DirectWaste Direct RCRA Disposal (Hazardous Waste Stream) Decision->DirectWaste No Step1 Dissolve in THF/Water (10 mL/g) Deactivation->Step1 WasteOrganic Organic Waste (Solvent & Diol) DirectWaste->WasteOrganic Segregated No Amines/Acids Step2 Add 1.0 M H2SO4 dropwise (Ice Bath) Step1->Step2 Step3 Stir 2-4h & Monitor via TLC (Validate Diol Formation) Step2->Step3 Step4 Neutralize with 1.0 M NaOH (pH 6-8) Step3->Step4 WasteAqueous Aqueous Waste (Neutralized Salts) Step4->WasteAqueous Step4->WasteOrganic

Fig 1. Disposal decision tree and chemical deactivation workflow for reactive epoxides.

In-Lab Chemical Deactivation Protocol (Self-Validating System)

For small-scale laboratory waste (<100g), institutional safety guidelines recommend deactivating reactive epoxides into their corresponding, less hazardous diols prior to disposal [3].

Causality of the Method: Acid-catalyzed hydrolysis protonates the oxirane oxygen, drastically increasing the electrophilicity of the adjacent carbons. Water then acts as a nucleophile, attacking the carbon to open the ring and form 1-(2,5-dimethoxyphenyl)ethane-1,2-diol. This completely eliminates the alkylating hazard.

Step-by-Step Methodology:

  • Preparation & Containment: Conduct all operations in a certified chemical fume hood. Equip standard PPE (nitrile gloves, splash goggles, flame-resistant lab coat).

  • Solvation: Dissolve the this compound waste in a water-miscible co-solvent, such as Tetrahydrofuran (THF) or 1,4-Dioxane. Maintain a dilution ratio of at least 10 mL of solvent per 1 gram of epoxide to safely dissipate heat.

  • Controlled Acidification: Place the reaction flask in an ice-water bath. The ring-opening reaction is exothermic. Slowly add 1.0 M Sulfuric Acid (

    
    ) dropwise while stirring vigorously. Use approximately 2 molar equivalents of water/acid relative to the epoxide.
    
  • Self-Validating Monitoring (Critical): Allow the mixture to stir at room temperature for 2 to 4 hours. To ensure the hazard is neutralized, spot the reaction mixture against a pure standard of the epoxide on a silica Thin Layer Chromatography (TLC) plate (elute with 20% Ethyl Acetate in Hexanes). The epoxide will present a higher

    
     value than the highly polar diol product. The deactivation is only considered successful when the higher 
    
    
    
    epoxide spot is completely absent.
  • Neutralization: Once validated, place the flask back in the ice bath and neutralize the acidic solution to pH 6-8 using 1.0 M Sodium Hydroxide (NaOH).

  • Disposal: Transfer the neutralized mixture to the appropriate waste streams. The organic phase (THF and diol) goes into the non-halogenated organic waste carboy, while the aqueous phase (neutralized salts) goes into the aqueous waste stream.

Direct RCRA Hazardous Waste Disposal

If in-lab deactivation is not feasible due to scale or resource constraints, the chemical must be managed strictly under the US Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) Subtitle C guidelines [4][5].

  • Strict Segregation: Collect the unreacted epoxide in a dedicated, clearly labeled "Hazardous Waste - Reactive Epoxide" container. Never mix this waste stream with amine-containing waste, strong acids, or strong bases.

  • Containerization: Utilize high-density polyethylene (HDPE) or glass containers. Ensure the container is filled to no more than 90% capacity to allow for potential vapor expansion.

  • Manifesting & Coding: Label the waste according to EPA regulations. Depending on the exact waste stream mixture, it may carry characteristic waste codes such as D001 (Ignitable) if mixed with flammable solvents, or D003 (Reactive) if deemed capable of uncontrolled polymerization[5].

Emergency Spill Response

In the event of an accidental spill of this compound:

  • Do not use paper towels immediately. The friction and high surface area can exacerbate reactivity.

  • Cover the spill entirely with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill control pads).

  • For chemical neutralization on surfaces, a dilute solution of sodium bisulfate can be carefully applied to the absorbent to safely open the epoxide ring.

  • Sweep the absorbed, neutralized material using non-sparking tools and deposit it into a solid hazardous waste bin for RCRA pickup.

References

  • Title: this compound | CAS 83436-65-1 Source: American Elements URL: [Link]

  • Title: Studies towards the Total Synthesis of Lingzhiol Source: Universität Tübingen URL: [Link]

  • Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: EPFL (École polytechnique fédérale de Lausanne) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: What is a RCRA Hazardous Waste? Source: CT.gov URL: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-(2,5-Dimethoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(2,5-Dimethoxyphenyl)oxirane (also known as 2,5-dimethoxystyrene oxide) represents a specific class of aromatic epoxides used frequently as intermediates in the synthesis of phenethylamine derivatives.

While often treated casually as a "building block," this compound possesses the oxirane (epoxide) functional group , rendering it a potent electrophilic alkylating agent . Unlike simple solvents, the primary risk here is not just acute toxicity, but sensitization and genotoxicity . The strained three-membered ring is thermodynamically unstable and kinetically reactive toward nucleophilic biological targets (DNA bases, proteins).

Core Directive: Treat this compound as a potential carcinogen and severe skin sensitizer .[1] Standard laboratory "splash" protection is insufficient; a barrier-integrity approach is required.

Hazard Mechanics: The "Why" Behind the PPE

To select the correct PPE, one must understand the molecular mechanism of injury. The high ring strain of the epoxide allows it to ring-open and covalently bond to nucleophilic residues (e.g., Guanine in DNA, Cysteine in proteins) without enzymatic activation.

Figure 1: Mechanism of Epoxide Toxicity & Barrier Defense

This diagram illustrates the direct alkylation pathway and the specific PPE layers required to intercept it.

Epoxide_Risk_Pathway Source This compound (High Ring Strain) Exposure Vapor/Dust or Direct Contact Source->Exposure BioTarget Nucleophilic Attack (DNA/Proteins) Exposure->BioTarget If PPE Fails Glove Barrier 1: Laminate/Nitrile (Prevents Dermal Absorption) Exposure->Glove Blocked Resp Barrier 2: Fume Hood/Resp (Prevents Inhalation) Exposure->Resp Blocked Outcome Sensitization & Mutagenesis BioTarget->Outcome

PPE Selection Matrix

Standard nitrile gloves often degrade rapidly upon exposure to aromatic epoxides. The following matrix applies a "Worst-Case Permeation" standard based on styrene oxide analogs.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Breakthrough Time: <15 mins for single nitrile against pure epoxides. Double layer provides a "sacrificial" outer layer. Change immediately upon splash.
Hand Protection (High Risk) Laminate Liner (Silver Shield/4H) under NitrileRequired for spill cleanup or prolonged handling. Laminates offer >480 min breakthrough time against aromatics but reduce dexterity.
Respiratory Fume Hood (Primary) N95 (if solid/dust)Half-mask w/ OV Cartridge (if liquid/volatile)Epoxides can cause respiratory sensitization (asthma-like symptoms). Engineering controls (Hood) are superior to respirators.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Corrosive risk.[1] Vapors can irritate the ocular mucosa; liquid splash can cause corneal clouding.
Body Tyvek Lab Coat (or chemically resistant apron)Cotton coats absorb and hold the chemical against the skin, increasing exposure time.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Engineering Control Verification

Before retrieving the chemical bottle:

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Airflow Check: Confirm face velocity is 80–100 fpm using the monitor or a tissue strip.

  • Decontamination Zone: Place a disposable absorbent pad (bench diaper) in the hood. All work happens on this pad.

Phase B: Weighing & Transfer

The most critical moment for exposure is the transfer of the neat compound.

  • Don PPE: Put on inner nitrile gloves, then the lab coat, then outer nitrile gloves.

  • Tare First: Place the weighing boat/flask on the balance inside the hood if possible. If the balance is outside, use a secondary container (tupperware) to transport the closed bottle.

  • Transfer: Use a disposable spatula. Do not pour.

  • The "Dirty Hand" Rule: Keep your dominant hand (handling the spatula/chemical) "dirty" and your non-dominant hand "clean" (touching the balance buttons/notebook).

  • Immediate Decon: Wipe the spatula with a solvent-soaked Kimwipe (acetone/methanol) inside the hood before disposing of it in solid waste.

Phase C: Reaction Quenching & Disposal

Epoxides remain active in waste streams. Deactivate them before disposal if protocol permits.

  • Quenching: Residual epoxide on glassware can be deactivated using a dilute acidic solution (e.g., 5% H₂SO₄) or an aqueous nucleophile (e.g., Sodium Thiosulfate). This opens the ring to a less toxic diol.

  • Waste Segregation: Dispose of as Halogenated/Organic Solvent Waste (depending on the solvent used). Do not mix with strong oxidizers.[2][3]

Emergency Response Procedures

Scenario: Skin Contact
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Immediately place affected area under running water for 15 minutes .

  • Soap: Use non-abrasive soap.

  • Medical: Seek evaluation. Epoxide sensitization may not appear immediately (delayed hypersensitivity).

Scenario: Spill (>5 mL or >1 g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (OV/P100) if outside the hood.

  • Absorb: Use vermiculite or a spill pillow.

  • Deactivate: Wipe the surface with a mild detergent or dilute thiosulfate solution.

Visualizing the Safety Logic

The following workflow ensures that the researcher's behavior reinforces the PPE barriers.

Figure 2: The "Zero-Contact" Handling Loop

Safety_Workflow Start Start: Check Engineering Controls (Hood Airflow) Donning Don PPE: Double Nitrile + Goggles Start->Donning Handling Active Handling: Work on Absorbent Pad Use Disposable Spatula Donning->Handling Decon Immediate Decon: Wipe Tools/Glassware (Acetone/Thiosulfate) Handling->Decon Doffing Doffing: Remove Outer Gloves -> Wash Hands -> Remove Inner Gloves Decon->Doffing End End: Log Usage Doffing->End

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Epoxides). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Styrene Oxide (Analogous Hazard Data). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.